Isoniazid
説明
特性
IUPAC Name |
pyridine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C6H7N3O/c7-9-6(10)5-1-3-8-4-2-5/h1-4H,7H2,(H,9,10) | |
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InChI Key |
QRXWMOHMRWLFEY-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CN=CC=C1C(=O)NN | |
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Molecular Formula |
C6H7N3O | |
| Record name | ISONIAZID | |
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DSSTOX Substance ID |
DTXSID8020755 | |
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Molecular Weight |
137.14 g/mol | |
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Physical Description |
Isoniazid appears as odorless colorless or white crystals or white crystalline powder. Taste is slightly sweet at first and then bitter. pH (1% aqueous solution) 5.5-6.5. pH (5% aqueous solution) 6-8. (NTP, 1992), Solid, WHITE CRYSTALLINE ODOURLESS POWDER. | |
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Flash Point |
374 °F (NTP, 1992), > 250 °C | |
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Solubility |
13.7 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 77 °F (NTP, 1992), Solubility in alcohol at 25 °C: about 2, in boiling alcohol: about 10%; in chloroform: about 0.1%. Practically insoluble in ether, benzene., Sol in methyl ethyl ketone, acetone, In water, 1.4X10+5 mg/L at 25 °C, 3.49e+01 g/L, Solubility in water, g/100ml at 20 °C: 12.5 | |
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| Description | Aqueous solubility in buffer at pH 7.4 | |
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Vapor Pressure |
Negligible (NTP, 1992), 4.6X10-5 mm Hg at 25 °C /Estimated/ | |
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Color/Form |
COLORLESS OR WHITE CRYSTALS, OR A WHITE, CRYSTALLINE POWDER, Crystals from alcohol | |
CAS No. |
54-85-3 | |
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Melting Point |
340.5 °F (NTP, 1992), 171.4 °C, 170-173 °C | |
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Foundational & Exploratory
The Genesis of a Lifesaving Drug: An In-depth Technical Guide to the Early Synthesis Pathways of Isonicotinic Acid Hydrazide (Isoniazid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinic acid hydrazide (isoniazid), a cornerstone in the treatment of tuberculosis since its introduction in 1952, represents a significant milestone in medicinal chemistry. Its discovery and subsequent large-scale synthesis have saved countless lives. This technical guide delves into the core early synthesis pathways of this compound, providing a detailed examination of the chemical reactions, experimental protocols, and quantitative data that defined its initial production. Understanding these foundational synthetic routes offers valuable insights into the evolution of pharmaceutical manufacturing and provides a strong knowledge base for further research and development in antitubercular agents.
Core Synthesis Pathways
The early production of this compound primarily revolved around a few key chemical strategies, starting from readily available precursors. These pathways, while sometimes superseded by more modern, efficient, or environmentally benign methods, laid the groundwork for the bulk production of this essential medicine. The most notable early pathways start from 4-methylpyridine (4-picoline) and 4-cyanopyridine.
Synthesis from 4-Methylpyridine (4-Picoline)
One of the most historically significant and commercially practiced routes to this compound begins with the oxidation of 4-methylpyridine (also known as 4-picoline or γ-picoline). This multi-step process involves the initial formation of isonicotinic acid, which is then converted to this compound.
Pathway Overview:
The general scheme involves two main transformations:
-
Oxidation: The methyl group of 4-methylpyridine is oxidized to a carboxylic acid group, yielding isonicotinic acid.
-
Hydrazinolysis: The resulting isonicotinic acid is then reacted with hydrazine hydrate to form isonicotinic acid hydrazide.
Caption: Synthesis of this compound from 4-Methylpyridine.
Experimental Protocols:
Step 1: Oxidation of 4-Methylpyridine to Isonicotinic Acid
Several oxidizing agents have been employed for this step, each with its own set of reaction conditions and yields.
-
Vapor-Phase Catalytic Oxidation:
-
Reactants: 4-picoline, air, and water.
-
Catalyst: V-Ti-Cr-Al-P catalyst.
-
Procedure: A gaseous mixture of 4-picoline, air, and water is passed over a V-Ti-Cr-Al-P catalyst bed. The reaction is typically carried out at elevated temperatures.
-
Reaction Conditions:
-
Yield: Greater than 82%.[1]
-
-
Nitric Acid Oxidation:
-
Reactants: 4-picoline and nitric acid.
-
Procedure: 4-picoline is heated with nitric acid. This method is effective but can be corrosive to standard reactors.[2]
-
-
Potassium Permanganate Oxidation:
-
Reactants: 4-picoline and potassium permanganate (KMnO₄).
-
Procedure: 4-picoline is oxidized by potassium permanganate. While effective, this method often results in lower overall yields and can be more challenging in terms of product separation.[2]
-
Step 2: Conversion of Isonicotinic Acid to this compound
This step can be performed directly from isonicotinic acid or via an ester intermediate.
-
Direct Condensation with Hydrazine Hydrate:
-
Reactants: Isonicotinic acid and hydrazine hydrate.
-
Procedure: Isonicotinic acid is heated directly with hydrazine hydrate. This method is straightforward but requires high temperatures.
-
Reaction Conditions:
-
Temperature: 129-130°C.[3]
-
-
Yield: A yield of up to 78.6% can be achieved with a reaction time of 4 hours.[3]
-
-
Via an Ester Intermediate (e.g., Ethyl Isonicotinate):
-
Reactants: Isonicotinic acid, an alcohol (e.g., ethanol), and an acid catalyst for esterification, followed by hydrazine hydrate.
-
Procedure: Isonicotinic acid is first esterified to form an isonicotinate ester (e.g., ethyl isonicotinate). The ester is then reacted with hydrazine hydrate. This two-step process within the second stage often provides higher yields under milder conditions than direct condensation.[3]
-
Reaction Conditions (Hydrazinolysis of Ester):
-
Temperature: 70-75°C.[3]
-
-
Yield: A steady yield increase is observed with a 1:1.5 molar ratio of ethyl ester to hydrazine, peaking at 70.8%.[3]
-
Synthesis from 4-Cyanopyridine
Another important early pathway to this compound starts with 4-cyanopyridine. This route involves the hydrolysis of the nitrile group to an amide, followed by reaction with hydrazine.
Pathway Overview:
-
Hydrolysis: 4-cyanopyridine is hydrolyzed to isonicotinamide. This step can be sensitive and may produce isonicotinic acid as a byproduct if not controlled carefully.[4]
-
Hydrazinolysis: The intermediate isonicotinamide is then reacted with hydrazine hydrate to yield this compound.
Caption: Synthesis of this compound from 4-Cyanopyridine.
Experimental Protocols:
A notable advancement in this pathway is the development of a continuous flow synthesis method, which offers high yields and better control over reaction conditions.[5][6]
-
Continuous Flow Synthesis:
-
Step 1: Hydrolysis of 4-Cyanopyridine to Isonicotinamide
-
Reactants: 4-cyanopyridine and sodium hydroxide (NaOH) solution.
-
Procedure: A solution of 4-cyanopyridine is reacted with an aqueous solution of NaOH in a microreactor.
-
Reaction Conditions:
-
-
Step 2: Reaction of Isonicotinamide with Hydrazine Hydrate
-
Reactants: The intermediate isonicotinamide stream and hydrazine hydrate.
-
Procedure: The output stream containing isonicotinamide is directly reacted with hydrazine hydrate in a second microreactor without isolation of the intermediate.
-
Reaction Conditions:
-
-
Overall Yield: This continuous flow process can achieve an overall yield of greater than 95%.[5]
-
Quantitative Data Summary
The following table summarizes the quantitative data for the key early synthesis pathways of this compound, allowing for a clear comparison of reaction conditions and yields.
| Starting Material | Intermediate | Final Product | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) | Citations |
| 4-Methylpyridine | Isonicotinic Acid | This compound | Oxidation: V-Ti-Cr-Al-P catalyst, Air, H₂O | 310 | - | >82 (for oxidation) | [1] |
| Isonicotinic Acid | - | This compound | Hydrazine Hydrate | 129-130 | 4 hours | up to 78.6 | [3] |
| Ethyl Isonicotinate | - | This compound | Hydrazine Hydrate | 70-75 | - | 70.8 | [3] |
| 4-Cyanopyridine | Isonicotinamide | This compound | Hydrolysis: NaOH; Hydrazinolysis: Hydrazine Hydrate | 90-105 (Step 1); 100-120 (Step 2) | 7-32 min (Step 1); 10-25 min (Step 2) | >95 (overall) | [5][6] |
Conclusion
The early synthesis pathways of isonicotinic acid hydrazide from 4-methylpyridine and 4-cyanopyridine were pivotal in making this vital antitubercular drug widely accessible. While each route has its advantages and disadvantages in terms of reaction conditions, yields, and byproducts, they collectively demonstrate the ingenuity of mid-20th-century pharmaceutical chemistry. The evolution from batch processes using harsh reagents to more controlled and efficient continuous flow systems highlights the ongoing drive for process optimization in drug manufacturing. For researchers and professionals in drug development, a thorough understanding of these foundational synthetic strategies is not only of historical importance but also provides a valuable context for the innovation of new therapeutic agents and manufacturing processes.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2004056778A1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]
- 3. Main methods of synthesizing this compound in laboratory [wisdomlib.org]
- 4. CN111138354A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. CN114981244A - Continuous flow synthesis method for preparing this compound - Google Patents [patents.google.com]
- 6. WO2021069975A1 - A continuous flow synthesis method for the manufacture of this compound - Google Patents [patents.google.com]
The Core Mechanism of Isoniazid Activation by KatG: A Technical Guide for Researchers
Abstract
Isoniazid (INH), a cornerstone in the treatment of tuberculosis, is a prodrug that requires activation to exert its bactericidal effects against Mycobacterium tuberculosis. This activation is primarily mediated by the multifunctional catalase-peroxidase enzyme, KatG. This technical guide provides an in-depth exploration of the biochemical mechanism of INH activation by KatG, detailing the formation of the critical INH-NAD adduct and its subsequent inhibition of the enoyl-acyl carrier protein reductase, InhA. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering structured quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows involved in the study of this essential antitubercular drug's mode of action.
Introduction: The Biochemical Pathway of this compound Activation
This compound is a prodrug that diffuses passively into Mycobacterium tuberculosis.[1] Its activation is a multi-step process initiated by the bacterial enzyme KatG.[2] The prevailing hypothesis suggests that KatG, in its activated ferryl-oxo state, catalyzes the oxidation of this compound to an isonicotinoyl radical.[3][4] This highly reactive intermediate then spontaneously reacts with the nicotinamide adenine dinucleotide (NAD⁺) cofactor to form a covalent INH-NAD adduct.[4][5] This adduct is the active form of the drug that potently inhibits InhA, a key enzyme in the mycolic acid biosynthesis pathway, leading to the disruption of the mycobacterial cell wall and subsequent cell death.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the enzymatic activity of KatG and the inhibition of InhA by the INH-NAD adduct.
Table 1: Kinetic Parameters of M. tuberculosis KatG
| Activity | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Catalase | H₂O₂ | 2.4 x 10⁶ | - | - | [3] |
| Peroxidase | ABTS | 0.062 ± 0.001 | - | - | [3] |
| Peroxidase | o-dianisidine | - | - | - | [1] |
Note: The kinetic constants for catalase activity are reported as apparent values as the reaction does not follow typical Michaelis-Menten kinetics.[3]
Table 2: Inhibition Constants of INH-NAD Adduct against M. tuberculosis InhA
| InhA Variant | Kᵢ (nM) | K⁻¹ (nM) | k₂ (min⁻¹) | Reference |
| Wild-Type | 0.75 ± 0.08 | 16 ± 11 | 0.13 ± 0.01 | [7][8] |
| I21V | - | - | - | [9] |
| I16T | - | - | - | [9] |
| S94A | - | - | - | [10] |
| I47T | - | - | - | [10] |
Kᵢ represents the overall dissociation constant, K⁻¹ is the initial weak binding dissociation constant, and k₂ is the first-order rate constant for the conversion to the final inhibited complex.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments involved in studying the KatG-mediated activation of this compound.
Purification of Recombinant M. tuberculosis KatG
This protocol describes the expression and purification of recombinant KatG from E. coli.
-
Expression:
-
Transform E. coli BL21(DE3) cells with a pET vector containing the M. tuberculosis katG gene.
-
Grow the transformed cells in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.3-0.4 mM and continue to incubate for 4-6 hours at 30°C.[11]
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
-
Lysis:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Purification:
-
Load the clarified lysate onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the His-tagged KatG protein with elution buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Analyze the eluted fractions by SDS-PAGE for purity.
-
Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM potassium phosphate, pH 7.0) and store at -80°C.
-
Purification of Recombinant M. tuberculosis InhA
This protocol outlines the expression and purification of recombinant InhA from E. coli.
-
Expression:
-
Transform E. coli BL21(DE3) cells with a suitable expression vector containing the M. tuberculosis inhA gene.
-
Grow the cells in LB broth with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with 1 mM IPTG and incubate for 12-16 hours at 25°C.[12]
-
Harvest the cells by centrifugation.
-
-
Lysis and Purification:
-
Follow a similar lysis procedure as described for KatG.
-
Purify the His-tagged InhA protein using Ni-NTA affinity chromatography as detailed in the KatG purification protocol.
-
Further purify the protein by size-exclusion chromatography using a Superdex 200 column equilibrated with a suitable buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8).[12]
-
Assess purity by SDS-PAGE, pool the pure fractions, and store at -80°C.
-
KatG Activity Assays
This spectrophotometric assay measures the decomposition of hydrogen peroxide (H₂O₂).
-
Prepare a reaction mixture in a quartz cuvette containing 50 mM potassium phosphate buffer (pH 7.0).
-
Add H₂O₂ to a final concentration of 10-20 mM.
-
Initiate the reaction by adding a known concentration of purified KatG enzyme.
-
Immediately monitor the decrease in absorbance at 240 nm over time at 25°C.[13]
-
Calculate the catalase activity using the molar extinction coefficient of H₂O₂ at 240 nm (ε = 43.6 M⁻¹cm⁻¹). One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
This assay measures the oxidation of a chromogenic substrate, such as o-dianisidine.
-
Prepare a reaction mixture containing 50 mM sodium acetate buffer (pH 5.0), 0.1 mM o-dianisidine, and 23 mM tert-butyl hydroperoxide.[1]
-
Initiate the reaction by adding purified KatG.
-
Monitor the increase in absorbance at 460 nm at 25°C due to the formation of the oxidized o-dianisidine product.[1]
-
Calculate the peroxidase activity using the molar extinction coefficient of oxidized o-dianisidine at 460 nm (ε = 11,300 M⁻¹cm⁻¹). One unit of peroxidase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
In Vitro Formation of the INH-NAD Adduct
This protocol describes the enzymatic synthesis of the INH-NAD adduct.
-
Prepare a reaction mixture in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5) containing:
-
1 mM this compound
-
1 mM NADH
-
0.5 µM purified KatG
-
-
Incubate the reaction mixture at room temperature for 3 hours.[14]
-
Optionally, the reaction can be stopped by removing the KatG enzyme using a centrifugal filter unit with a molecular weight cutoff of 10 kDa.
Note: Non-enzymatic synthesis can also be achieved using manganese(III) pyrophosphate as an oxidant.[15][16]
Detection and Quantification of the INH-NAD Adduct by HPLC-MS
This method allows for the separation and quantification of the INH-NAD adduct.
-
Chromatographic Separation:
-
Use a C18 reverse-phase HPLC column.
-
Employ a gradient elution with a mobile phase consisting of:
-
Solvent A: 20 mM ammonium acetate in water
-
Solvent B: Acetonitrile
-
-
A typical gradient could be a linear increase from 5% to 50% Solvent B over 30 minutes.
-
-
Detection:
-
Monitor the eluent using a UV detector at 260 nm and 326 nm, which are the characteristic absorbance maxima for the INH-NAD adduct.[7]
-
Couple the HPLC system to a mass spectrometer for confirmation of the adduct's identity. The expected mass-to-charge ratio (m/z) for the INH-NAD adduct is approximately 769.1 (M-H)⁻.[17]
-
InhA Enzyme Activity Inhibition Assay
This assay determines the inhibitory effect of the INH-NAD adduct on InhA activity.
-
Prepare an assay mixture in a 96-well plate containing 30 mM PIPES buffer (pH 6.8), 150 mM NaCl, 100 µM NADH, and varying concentrations of the pre-formed INH-NAD adduct.
-
Add purified InhA enzyme to the mixture and pre-incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding the substrate, trans-2-dodecenoyl-CoA (DD-CoA), to a final concentration of 50 µM.[18]
-
Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH to NAD⁺.
-
Calculate the initial reaction velocities and determine the IC₅₀ value of the INH-NAD adduct.
Visualizing Workflows and Logical Relationships
Conclusion
The activation of this compound by KatG is a critical step in its mechanism of action against M. tuberculosis. A thorough understanding of this process, from the initial enzymatic reaction to the inhibition of the final target, is essential for the development of new antitubercular agents and for combating the growing threat of this compound resistance. The data and protocols presented in this technical guide provide a solid foundation for researchers to further investigate this important biochemical pathway.
References
- 1. Molecular Analysis of katG Encoding Catalase-Peroxidase from Clinical Isolate of this compound-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutual synergy between catalase and peroxidase activities of the bifunctional enzyme KatG is facilitated by electron hole-hopping within the enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-resistance conferring mutations in Mycobacterium tuberculosis KatG: Catalase, peroxidase, and INH-NADH adduct formation activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New spectrophotometric assay for assessments of catalase activity in biological samples. | Semantic Scholar [semanticscholar.org]
- 7. The this compound-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: Adduct affinity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The this compound-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: adduct affinity and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Dynamics Simulation Studies of the Wild-Type, I21V, and I16T Mutants of this compound-Resistant Mycobacterium tuberculosis Enoyl Reductase (InhA) in Complex with NADH: Toward the Understanding of NADH-InhA Different Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystallographic and pre-steady-state kinetics studies on binding of NADH to wild-type and this compound-resistant enoyl-ACP(CoA) reductase enzymes from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cloning, optimization of induction conditions and purification of Mycobacterium tuberculosis Rv1733c protein expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Kinetic Microassay for Catalase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitric Oxide Generated from this compound Activation by KatG: Source of Nitric Oxide and Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Novel Metabolite of Antituberculosis Therapy Demonstrates Host Activation of this compound and Formation of the this compound-NAD+ Adduct - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inactivation of the inhA-Encoded Fatty Acid Synthase II (FASII) Enoyl-Acyl Carrier Protein Reductase Induces Accumulation of the FASI End Products and Cell Lysis of Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Effect of Isoniazid on Non-Tuberculous Mycobacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoniazid (INH), a cornerstone in the treatment of tuberculosis for decades, exhibits a markedly varied and often limited efficacy against non-tuberculous mycobacteria (NTM). This technical guide provides an in-depth exploration of the molecular interactions, resistance mechanisms, and in vitro effects of this compound on various NTM species. Understanding these nuances is critical for guiding future research and the development of more effective therapeutic strategies for NTM infections.
Mechanism of Action: A Tale of Two Mycobacteria
This compound is a prodrug that requires activation by a mycobacterial catalase-peroxidase enzyme, KatG.[1][2] Once activated within the bacterium, this compound is converted into a series of reactive species. These reactive intermediates, including an isonicotinic acyl radical, then covalently bind with nicotinamide adenine dinucleotide (NAD+) to form a potent adduct.[2][3] This this compound-NAD adduct primarily targets and inhibits the enoyl-acyl carrier protein reductase, InhA, a key enzyme in the fatty acid synthase-II (FAS-II) system.[1][2] The inhibition of InhA disrupts the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[1] The ultimate result is a loss of cell wall integrity and bacterial cell death, particularly in actively dividing mycobacteria.[1]
However, the efficacy of this mechanism is largely confined to Mycobacterium tuberculosis complex. Many NTM species possess a KatG enzyme that is either absent or substantially less effective at activating this compound, rendering the drug largely ineffective.[4][5] This intrinsic resistance is a primary reason for the general lack of clinical utility of this compound in the treatment of most NTM infections.[4]
This compound Activation and Mycolic Acid Synthesis Inhibition
The following diagram illustrates the established pathway of this compound activation and its subsequent inhibition of mycolic acid synthesis.
In Vitro Susceptibility of NTM to this compound
The in vitro activity of this compound against NTM varies significantly by species. While most are considered resistant, some species, notably Mycobacterium kansasii, exhibit a degree of susceptibility. The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against various NTM species from published studies. It is important to note that the clinical correlation of these in vitro results can be poor for many NTM.
| NTM Species | This compound MIC Range (µg/mL) | Reference |
| Mycobacterium kansasii | 0.8 - 1.6 | [6] |
| Mycobacterium xenopi | 0.1 - 0.4 | [6] |
| Mycobacterium szulgai | 0.2 - 0.8 | [6] |
| Mycobacterium marinum | Resistant | [7] |
| Mycobacterium avium complex | Generally Resistant | [6] |
| NTM Species | This compound MIC50 (mg/L) | This compound MIC90 (mg/L) | Resistance Rate (%) | Reference |
| Mycobacterium intracellulare | Not Reported | Not Reported | High | [8] |
| Mycobacterium abscessus complex | Not Reported | Not Reported | High | [8] |
Experimental Protocols
Broth Microdilution for MIC Determination
The recommended standard method for determining the MIC of antimicrobial agents against NTM is broth microdilution, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Inoculum Preparation:
-
NTM colonies are grown on solid media.
-
A suspension of the colonies is made in sterile demineralized water.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard.
2. Plate Inoculation:
-
The adjusted NTM suspension is further diluted in cation-adjusted Mueller-Hinton broth with OADC (oleic acid, albumin, dextrose, catalase).
-
Commercially available microtiter plates containing serial dilutions of this compound are inoculated with the NTM suspension.
3. Incubation:
-
The inoculated plates are sealed to prevent evaporation.
-
Incubation times vary depending on the growth rate of the NTM species:
-
Rapidly growing mycobacteria: 3-5 days at 30-35°C.
-
Slowly growing mycobacteria: 7-14 days at 35-37°C.
-
4. MIC Reading:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the NTM.
Experimental Workflow: Broth Microdilution for this compound MIC
The following diagram outlines the key steps in the broth microdilution susceptibility testing process.
Resistance Mechanisms in NTM
The primary mechanism of this compound resistance in NTM is intrinsic, stemming from the nature of their KatG enzyme.
-
Inefficient KatG Activation: As previously mentioned, the KatG enzyme in many NTM species has a lower affinity for this compound and is substantially less effective in converting it to its active form compared to the KatG of M. tuberculosis.[5]
-
Lack of KatG: Some NTM species may lack the katG gene altogether.[4]
-
Efflux Pumps: The presence of efflux pumps that actively transport this compound out of the bacterial cell may also contribute to resistance.[4]
Acquired resistance to this compound in NTM is not as well-studied as in M. tuberculosis, but mutations in the katG gene, when present, are a likely cause.
Conclusion
The effect of this compound on non-tuberculous mycobacteria is complex and highly species-dependent. While it remains a potent agent against M. tuberculosis, its utility in treating NTM infections is limited due to widespread intrinsic resistance, primarily driven by the inability of NTM KatG to efficiently activate the prodrug. For a select few NTM species, such as M. kansasii, this compound may have a role in combination therapy, guided by in vitro susceptibility testing. Future research should focus on strategies to overcome these intrinsic resistance mechanisms, potentially through the development of novel activators of this compound or direct inhibitors of mycolic acid synthesis that do not require KatG activation. A deeper understanding of the diverse metabolic pathways within NTM will be crucial for the rational design of new and effective treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. pnas.org [pnas.org]
- 4. Metabolic rewiring of this compound sensitivity in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical Characterization of this compound-resistant Mycobacterium tuberculosis: Can the Analysis of Clonal Strains Reveal Novel Targetable Pathways? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimycobacterial Susceptibility Testing of Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | PPT [slideshare.net]
- 8. researchgate.net [researchgate.net]
Spectroscopic Analysis of Isoniazid and Its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the analysis of isoniazid (INH) and its primary metabolites. This compound, a cornerstone in the treatment of tuberculosis, undergoes extensive metabolism, resulting in several byproducts that are crucial to monitor for efficacy and toxicity studies.[1][2][3][4][5] This document details the experimental protocols for key spectroscopic methods, presents quantitative data in a structured format for ease of comparison, and includes visualizations of the metabolic pathways and analytical workflows.
This compound Metabolism
This compound is a prodrug activated by the mycobacterial enzyme catalase-peroxidase (KatG).[4][6] In humans, it is primarily metabolized in the liver and intestines, mainly through acetylation by the N-acetyltransferase 2 (NAT2) enzyme to form N-acetylthis compound (AcINH).[1][2][3] INH can also be hydrolyzed to isonicotinic acid (INA) and hydrazine (Hz).[2][3] AcINH can be further hydrolyzed to INA and acetylhydrazine (AcHz).[2][3] Hydrazine and acetylhydrazine are implicated in INH-induced hepatotoxicity.[2][5] The metabolic fate of this compound is crucial for understanding its therapeutic action and toxic potential.
Below is a diagram illustrating the primary metabolic pathways of this compound.
Spectroscopic Techniques for Analysis
A variety of spectroscopic techniques are employed for the qualitative and quantitative analysis of this compound and its metabolites. These methods offer high sensitivity, specificity, and accuracy, making them indispensable tools in pharmaceutical analysis.[7][8][9]
The general workflow for spectroscopic analysis is depicted in the following diagram.
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of this compound, often in pharmaceutical formulations.[6][10] The method is based on the principle that the drug absorbs light in the UV region of the electromagnetic spectrum.[6]
Experimental Protocol:
A standard protocol for the determination of this compound in tablets is as follows:
-
Standard Solution Preparation: An accurately weighed quantity of this compound reference standard is dissolved in a suitable solvent (e.g., distilled water or 0.1 M HCl) to obtain a stock solution of known concentration (e.g., 100 µg/mL).[11]
-
Sample Solution Preparation: A number of tablets are weighed and finely powdered. A quantity of the powder equivalent to a specific amount of this compound is dissolved in the same solvent as the standard, sonicated to ensure complete dissolution, and then diluted to a known volume. The solution is filtered to remove any insoluble excipients.[12]
-
Spectrophotometric Measurement: The absorbance of both the standard and sample solutions is measured at the wavelength of maximum absorbance (λmax) against a solvent blank.[13] The concentration of this compound in the sample is then calculated using the Beer-Lambert law.
Quantitative Data:
| Analyte | Solvent | λmax (nm) | Linear Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Reference |
| This compound | Water | 266 | - | - | [14] |
| This compound | Ethanol | 263 | - | - | [14] |
| This compound | 0.012 M HCl | 257 (First-derivative) | - | - | [15] |
| This compound | Boric acid buffer (pH 9.5) with cis-cinnamaldehyde | 364 | 0.5 - 2.5 | 3.1 x 10⁴ | [13] |
| This compound | Acid medium with Ce(IV) and methyl orange | 520 | 0.3 - 3.0 | 3.71 x 10⁴ | [16] |
| This compound | Acid medium with Ce(IV) and indigo carmine | 610 | 0.5 - 7.0 | 3.12 x 10⁴ | [16] |
| This compound | Ethanolic p-dimethylamino benzaldehyde and conc. HCl | 395 | 100 - 600 | - | [11] |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for the identification and structural elucidation of this compound and its metabolites by identifying the functional groups present in the molecules.[17]
Experimental Protocol:
-
Sample Preparation: For solid samples, the potassium bromide (KBr) disk method is commonly used. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.[18]
-
IR Spectrum Acquisition: The IR spectrum is recorded using an FTIR spectrometer over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
Spectral Interpretation: The obtained spectrum is compared with a reference spectrum of this compound or its metabolites for identification.[18] The characteristic absorption bands corresponding to specific functional groups are analyzed.
Key IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |
| 1653 | C=O stretching (Amide I) | [17] |
| 1621 | N-H bending (Amine) | [17] |
| 1541 | C=C stretching (Pyridine ring) | [17] |
| 992 | Ring breathing (Pyridine ring) | [17] |
| 845 | C-H out-of-plane bending | [17] |
| 676 | Ring deformation | [17] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound and its metabolites in solution.[19] Both ¹H and ¹³C NMR are used for structural characterization and purity assessment.[20][21]
Experimental Protocol:
-
Sample Preparation: A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).[22]
-
NMR Spectrum Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
-
Spectral Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to elucidate the molecular structure.
¹H NMR Data for this compound (in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
| 10.10 | s | -NH- (hydrazide) | [22] |
| 8.72 | d | H-2, H-6 (pyridine ring) | [22] |
| 7.75 | d | H-3, H-5 (pyridine ring) | [22] |
| 4.64 | s | -NH₂ (hydrazide) | [22] |
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific method for the simultaneous quantification of this compound and its metabolites in biological matrices like plasma and urine.[23][24][25]
Experimental Protocol (LC-MS/MS):
-
Sample Preparation: This often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the biological matrix.[23][25] For certain metabolites like hydrazine and acetylhydrazine, derivatization may be required to improve their chromatographic and mass spectrometric properties.[23]
-
Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate the analytes.[23][25] A specific mobile phase composition and gradient elution program are used.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. The analytes are ionized (e.g., by electrospray ionization - ESI) and detected in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[23]
Quantitative LC-MS/MS Data for this compound and its Metabolites in Human Plasma:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Linearity Range | Intra- and Inter-day Precision (%) | Accuracy (%) | Reference |
| This compound | 138.1 | 78.1, 121.1 | >0.9947 | <13.43 | 91.63 - 114.00 | [23] |
| Acetylthis compound | 180.1 | 121.1, 138.1 | >0.9947 | <13.43 | 91.63 - 114.00 | [23] |
| Isonicotinic Acid | 124.1 | 78.1 | >0.9947 | <13.43 | 91.63 - 114.00 | [23] |
| Hydrazine | 133.1 | 118.1 | >0.9947 | <13.43 | 91.63 - 114.00 | [23] |
| Acetylhydrazine | 175.1 | 118.1, 160.1 | >0.9947 | <13.43 | 91.63 - 114.00 | [23] |
| *After derivatization with p-tolualdehyde. |
Logical Relationships in Spectroscopic Analysis
The choice of spectroscopic technique often depends on the analytical goal. The following diagram illustrates the logical relationship between different analytical questions and the appropriate spectroscopic methods.
Conclusion
Spectroscopic techniques are fundamental to the analysis of this compound and its metabolites, providing critical information for drug development, quality control, and clinical monitoring. This guide has outlined the core principles, detailed experimental protocols, and summarized key quantitative data for UV-Vis, IR, NMR, and mass spectrometry. The provided visualizations of the metabolic pathway and analytical workflows serve to enhance the understanding of these complex processes. By leveraging the strengths of each spectroscopic method, researchers and professionals can ensure the safety, efficacy, and quality of this compound therapy.
References
- 1. ClinPGx [clinpgx.org]
- 2. This compound metabolism and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PharmGKB Summary: this compound Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Frontiers | this compound-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. ijrar.org [ijrar.org]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. medipol.edu.tr [medipol.edu.tr]
- 13. asianpubs.org [asianpubs.org]
- 14. repositorio.unesp.br [repositorio.unesp.br]
- 15. Visible spectrophotometric and first-derivative UV spectrophotometric determination of rifampicin and this compound in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 17. researchgate.net [researchgate.net]
- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 19. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. 1H and 13C NMR characterization of hemiamidal this compound-NAD(H) adducts as possible inhibitors of InhA reductase of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound(54-85-3) 1H NMR [m.chemicalbook.com]
- 23. Quantitative Analysis of this compound and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [PDF] Quantitative Analysis of this compound and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 25. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of this compound and its metabolite acetyl-isoniazid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoniazid's Dual Nature: A Technical Guide to its Bactericidal and Bacteriostatic Effects on Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoniazid (INH), a cornerstone of tuberculosis therapy for decades, exhibits a complex dual activity against Mycobacterium tuberculosis, acting as both a potent bactericidal and a bacteriostatic agent. This distinction is not merely academic; it has profound implications for treatment efficacy, the emergence of drug resistance, and the development of novel therapeutic strategies. This technical guide provides an in-depth exploration of the foundational research delineating the bactericidal versus bacteriostatic effects of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
This compound is a prodrug that, once it diffuses into the mycobacterial cell, is activated by the catalase-peroxidase enzyme KatG.[1] This activation leads to the formation of several reactive species that ultimately inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall, by targeting the enoyl-acyl carrier protein reductase, InhA.[1] The consequence of this inhibition can be either cell death (bactericidal action) or the cessation of growth (bacteriostatic action), a dichotomy governed by the physiological state of the bacterium and its environment.
Quantitative Analysis of this compound's Activity
The distinction between bactericidal and bacteriostatic action is quantified by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, whereas a ratio of >4 suggests bacteriostatic activity.
The following tables summarize key quantitative data from foundational studies on this compound's activity against M. tuberculosis under various conditions.
| Condition | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Predominant Effect | Reference |
| Extracellular | 0.4 | 0.4 | 1 | Bactericidal | [2] |
| Intracellular | 0.1 | 0.2 | 2 | Bacteriostatic | [2] |
Table 1: Comparison of this compound Activity Against Extracellular and Intracellular M. tuberculosis
| Growth Phase | Logarithmic Reduction (CFU/mL) | Time Frame | Predominant Effect | Reference |
| Logarithmic Phase | ~3 log10 | 48 hours | Bactericidal | [3] |
| Stationary Phase | Minimal Killing | 14 days | Bacteriostatic | [3] |
Table 2: Effect of this compound on M. tuberculosis in Different Growth Phases
| Condition | Logarithmic Reduction (CFU/mL) | Time Frame | Predominant Effect | Reference |
| Aerobic | ~4 log10 | 2-22 days | Bactericidal | [4] |
| Hypoxic | Minimal Killing | 14 days | Bacteriostatic | [3] |
Table 3: Influence of Oxygen Tension on this compound's Bactericidal Efficacy
Signaling Pathways and Mechanisms of Action
The differential effects of this compound are rooted in its mechanism of action and the metabolic state of M. tuberculosis. The bactericidal activity is most pronounced against rapidly dividing bacilli where the demand for mycolic acid synthesis for cell wall expansion is high. In contrast, non-replicating or slowly metabolizing "persister" cells, often found in the hypoxic and nutrient-limited environments of granulomas, are less reliant on mycolic acid synthesis and are thus more tolerant to this compound's effects.
Experimental Protocols
Accurate determination of this compound's bactericidal and bacteriostatic properties relies on standardized and meticulously executed experimental protocols.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines (M24-A2) for mycobacterial susceptibility testing.
1. Inoculum Preparation:
-
Grow M. tuberculosis in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% oleic acid-albumin-dextrose-catalase (OADC) to mid-log phase (OD600 ≈ 0.4-0.6).
-
Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Dilute the standardized suspension 1:20 in 7H9 broth to obtain the final inoculum of approximately 5 x 10^5 CFU/mL.
2. Broth Microdilution for MIC:
-
Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate using 7H9 broth. The final volume in each well should be 100 µL.
-
Inoculate each well with 100 µL of the final bacterial inoculum.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Seal the plates and incubate at 37°C for 7-14 days.
-
The MIC is the lowest concentration of this compound that shows no visible growth.
3. Determination of MBC:
-
Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Plate the aliquots onto Middlebrook 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.
Time-Kill Kinetics Assay
This assay provides a dynamic view of the bactericidal or bacteriostatic effect of an antibiotic over time.
1. Inoculum and Drug Preparation:
-
Prepare a mid-log phase culture of M. tuberculosis as described for the MIC/MBC assay.
-
Prepare flasks containing 7H9 broth with this compound at various concentrations (e.g., 1x, 4x, 10x MIC). Include a drug-free control flask.
2. Time-Kill Procedure:
-
Inoculate each flask with the prepared M. tuberculosis culture to a final density of approximately 5 x 10^5 CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot from each flask.
3. Viable Cell Counting:
-
Prepare serial ten-fold dilutions of each aliquot in saline with 0.05% Tween 80.
-
Plate 100 µL of each dilution onto Middlebrook 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the colonies to determine the CFU/mL at each time point.
4. Data Analysis:
-
Plot the log10 CFU/mL against time for each this compound concentration and the control.
-
A bactericidal effect is indicated by a ≥3-log10 decrease in CFU/mL from the initial inoculum. A bacteriostatic effect is characterized by a minimal change or a slight decrease in CFU/mL compared to the initial inoculum, while the control shows growth.
Conclusion
The dual bactericidal and bacteriostatic nature of this compound is a critical factor in its efficacy against Mycobacterium tuberculosis. Its potent bactericidal activity against rapidly replicating bacilli is responsible for the initial rapid clearance of bacteria during treatment. However, its reduced efficacy against non-replicating, persister populations, where it acts primarily as a bacteriostatic agent, underscores the necessity for long-term, combination chemotherapy to achieve sterilization and prevent relapse. A thorough understanding of these differential effects, supported by robust quantitative data and standardized experimental protocols, is essential for the continued optimization of tuberculosis treatment and the development of novel drugs that can effectively target the persistent sub-populations of M. tuberculosis.
References
- 1. A Semimechanistic Model of the Bactericidal Activity of High-Dose this compound against Multidrug-Resistant Tuberculosis: Results from a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential drug susceptibility of intracellular and extracellular tuberculosis, and the impact of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Pharmacokinetics-Pharmacodynamics in an Aerosol Infection Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Initial Investigations into Isoniazid's Effect on the Mycobacterial Cell Wall
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Isoniazid (INH), a cornerstone of tuberculosis therapy for decades, functions as a prodrug that uniquely targets the mycobacterial cell wall.[1][2] Initial investigations were pivotal in revealing its mechanism, which involves activation by a mycobacterial enzyme and subsequent inhibition of mycolic acid biosynthesis, a process essential for the integrity of the cell envelope.[3][4] This technical guide delves into the seminal findings, presenting the quantitative data, experimental protocols, and biochemical pathways that formed the foundation of our understanding of this compound's action.
Introduction: The Advent of a Potent Antitubercular Agent
Discovered in the early 1950s, this compound, or isonicotinic acid hydrazide (INH), was quickly identified as a remarkably potent and specific agent against Mycobacterium tuberculosis.[3][4][5] Its introduction marked a significant turning point in the treatment of tuberculosis.[2] Early research sought to understand the basis for this potent bactericidal activity, which is particularly effective against actively dividing mycobacteria.[4] These initial studies correctly hypothesized that the drug's primary target was a pathway unique and essential to mycobacteria, which ultimately proved to be the synthesis of the cell wall's mycolic acids.[6]
The this compound Activation Pathway: A Trojan Horse Strategy
A critical breakthrough was the discovery that this compound is a prodrug, meaning it is inactive until converted into its therapeutic form within the target bacterium.[4][5] This activation is a key step in its mechanism of action and a determinant of its specificity.
2.1 The Role of Catalase-Peroxidase (KatG) The activation of INH is catalyzed by the mycobacterial enzyme catalase-peroxidase, encoded by the katG gene.[1][4][7] In a multi-step process, KatG converts INH into a series of reactive species, including the isonicotinic acyl radical.[1][8] This radical is the precursor to the active inhibitor.
2.2 Formation of the INH-NAD Adduct The isonicotinic acyl radical spontaneously couples with the cofactor nicotinamide adenine dinucleotide (NAD+) to form a covalent INH-NAD adduct.[1][3][8] It is this adduct, not this compound itself, that is the potent inhibitor of the downstream target enzyme.[8] This activation pathway is a crucial vulnerability for the bacterium; mutations in the katG gene are a primary mechanism of high-level INH resistance, as they prevent the formation of the active drug.[3][9]
Primary Target: The Mycolic Acid Biosynthesis Pathway
Mycolic acids are very long α-alkyl, β-hydroxy fatty acids that are the hallmark components of the mycobacterial cell wall, forming a thick, waxy, and highly impermeable barrier.[4][6] Seminal work by Winder and Takayama first demonstrated that INH treatment led to a potent and specific inhibition of mycolic acid biosynthesis.[6]
3.1 Inhibition of InhA and the FAS-II System The specific molecular target of the INH-NAD adduct is the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA.[1][4][7] InhA is a critical enzyme in the type II fatty acid synthase (FAS-II) system, which is responsible for elongating fatty acid precursors into the long meroacid chains of mycolic acids.[4][10] By binding tightly to InhA, the INH-NAD adduct blocks its normal function, halting the elongation cycle and thereby preventing the synthesis of mycolic acids.[1][2] This leads to a catastrophic failure in cell wall construction, compromising the cell's structural integrity and ultimately causing bacterial death.[4][7]
Quantitative Analysis of Mycolic Acid Inhibition
Early experiments provided crucial quantitative data that established a direct link between INH concentration, its uptake, and the degree of mycolic acid synthesis inhibition.
Table 1: Differential Inhibition of Fatty Acid Synthesis by this compound This table summarizes data from studies on Mycobacterium aurum, showing that INH preferentially inhibits mycolic acid synthesis over the synthesis of more common, non-hydroxylated fatty acids.[11]
| This compound Concentration | Mycolic Acid Synthesis Inhibition | Non-Hydroxylated Fatty Acid Synthesis Inhibition |
| 1.0 µg/mL | 80% | 15% |
| Data derived from studies on cell-wall preparations of M. aurum A+.[11] |
Table 2: Correlation of this compound Uptake and Mycolic Acid Synthesis Inhibition This table shows the relationship between the amount of INH taken up by M. tuberculosis and the resulting inhibition of mycolic acid synthesis, highlighting the high sensitivity of the pathway to the drug.[12]
| Parameter | Value |
| INH Uptake for 50% Inhibition | 5.2 pmoles per 10⁹ cells |
| Corresponding Internal INH Concentration | 9 µM |
| Data derived from studies on M. tuberculosis H37Ra.[12] |
Table 3: Time-Course of this compound's Effect on Mycolic Acid Synthesis This table illustrates the rapid action of this compound. In actively growing M. tuberculosis, the ability to synthesize mycolic acids is lost completely within an hour of exposure to the drug.[13]
| Exposure Time to INH (0.5 µg/mL) | Mycolic Acid Synthesis Ability | Cell Viability |
| 0 min | 100% | Unaffected |
| 60 min | 0% (Completely Lost) | Unaffected |
| 180 min | 0% | Gradual decline to ~18% |
| Data derived from studies on M. tuberculosis H37Ra.[13] |
Key Experimental Methodologies
The elucidation of this compound's mechanism relied on several key experimental techniques, particularly those enabling the measurement of mycolic acid synthesis.
5.1 Protocol: Radiolabeling Assay for Mycolic Acid Synthesis This method measures the rate of mycolic acid synthesis by tracking the incorporation of a radiolabeled precursor.
-
Culturing: Mycobacterium species are grown in an appropriate liquid medium (e.g., Middlebrook 7H9) to mid-log phase to ensure active metabolism.[14]
-
Drug Exposure: The culture is divided, with one part serving as a control and the other exposed to a defined concentration of this compound (e.g., 0.5 µg/mL) for a specific duration.[13][14]
-
Radiolabeling: A radiolabeled precursor, typically [1-¹⁴C]acetate, is added to the cultures. This small molecule is a fundamental building block for fatty acid synthesis.
-
Incubation: The cultures are incubated for a short period (e.g., 30-60 minutes) to allow for the incorporation of the ¹⁴C-acetate into newly synthesized lipids, including mycolic acids.
-
Reaction Quenching: The metabolic process is halted, often by the addition of a strong acid or base.
-
Lipid Extraction & Analysis: The total lipids are extracted from the mycobacterial cells. The mycolic acids are then specifically isolated (see Protocol 5.2) and the amount of incorporated radioactivity is measured using a scintillation counter. The reduction in radioactivity in the INH-treated sample compared to the control indicates the degree of inhibition.[14]
5.2 Protocol: Extraction and Analysis of Mycolic Acids by Thin-Layer Chromatography (TLC) This protocol is used to isolate and visualize mycolic acids from total cellular lipids.[15][16]
-
Cell Harvesting: Bacterial cells from liquid culture are collected by centrifugation.
-
Saponification: The cell pellet is resuspended in a strong base, such as tetrabutylammonium hydroxide (TBAH), and heated overnight (e.g., at 100°C). This process hydrolyzes the lipids, releasing the fatty and mycolic acids from the cell wall complex.[16]
-
Methylation: To make the acids volatile for analysis, they are converted to methyl esters. This is achieved by adding dichloromethane (CH₂Cl₂) and a methylating agent like methyl iodide (CH₃I).[16] The resulting molecules are known as fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).
-
Phase Extraction: Water is added, and the mixture is centrifuged to separate it into two phases. The lower organic phase, containing the MAMEs, is carefully collected.[16]
-
TLC Analysis: The extracted MAMEs are spotted onto a TLC plate (e.g., aluminum-backed silica). The plate is placed in a TLC tank containing a nonpolar solvent system, such as hexane/ethyl acetate (19:1, v/v).[16]
-
Development & Visualization: As the solvent moves up the plate, it separates the different lipid components based on their polarity. The plate is then dried and sprayed with a visualizing agent like 5% ethanolic molybdophosphoric acid, followed by heating, which reveals the separated mycolic acid subspecies as distinct spots.[16]
Conclusion
The initial investigations into this compound's mode of action were a landmark in antimicrobial research. They successfully identified a novel mechanism involving intracellular prodrug activation and the specific inhibition of the mycolic acid biosynthesis pathway, which is unique to mycobacteria.[1][6] The discovery of KatG as the activator and InhA as the primary target not only explained the drug's potent efficacy but also provided a clear genetic basis for the emergence of clinical resistance.[3] These foundational studies established a paradigm for targeted drug development and remain highly relevant to ongoing efforts to combat drug-resistant tuberculosis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound | PPT [slideshare.net]
- 6. The this compound Paradigm of Killing, Resistance, and Persistence in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Frontiers | this compound-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 9. Frontiers | In vitro Evaluation of this compound Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Determination of the primary target for this compound in mycobacterial mycolic acid biosynthesis with Mycobacterium aurum A+ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relationship between the uptake of this compound and its action on in vivo mycolic acid synthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound on the In Vivo Mycolic Acid Synthesis, Cell Growth, and Viability of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Extraction and Purification of Mycobacterial Mycolic Acids [en.bio-protocol.org]
- 16. Extraction and Purification of Mycobacterial Mycolic Acids [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for In Vitro Models of Isoniazid Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for various in vitro models used to assess the efficacy of isoniazid (INH), a cornerstone drug in tuberculosis (TB) treatment. The following sections detail the methodologies for standard cell-based assays, advanced 2D and 3D culture systems, and dynamic pharmacokinetic/pharmacodynamic (PK/PD) models.
Introduction to In Vitro Models for this compound Efficacy
The evaluation of anti-tubercular drug efficacy relies on a spectrum of in vitro models that mimic different aspects of Mycobacterium tuberculosis (Mtb) infection in the human host. These models range from simple broth microdilution assays to complex, multi-cellular systems that replicate the intricate microenvironment of a tuberculous granuloma. This compound, a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG, targets the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1] Understanding its efficacy in different physiological contexts is crucial for both optimizing its clinical use and for the development of new anti-TB drugs.
This document outlines three key in vitro models:
-
Macrophage Infection Models: These models are fundamental for assessing the intracellular activity of drugs against Mtb, as the bacterium primarily resides and replicates within host macrophages.[2][3]
-
3D Spheroid Models: These models offer a more physiologically relevant microenvironment compared to traditional 2D cultures by recapitulating the three-dimensional architecture and cellular interactions within a granuloma.[4][5]
-
Hollow Fiber System (HFS) Model: This dynamic system allows for the simulation of human-like pharmacokinetic profiles of a drug, enabling the study of its efficacy and the emergence of resistance over time.[2][6]
Data Presentation: Quantitative Efficacy of this compound in Various In Vitro Models
The following table summarizes the quantitative data on this compound efficacy across different in vitro models. It is important to note that direct comparison of values across different studies should be done with caution due to variations in experimental conditions, including the Mtb strains used, cell types, and specific protocol details.
| In Vitro Model | Mtb Strain | Efficacy Metric | Value | Reference(s) |
| Broth Microdilution | H37Rv | MIC | 0.03 - 0.06 mg/L | [7] |
| Clinical Isolates (INH-Resistant, inhA promoter mutation) | MIC | 0.25 - 2 µg/ml | [8] | |
| Clinical Isolates (INH-Resistant, katG S315T mutation) | MIC | 4 - 16 µg/ml | [8] | |
| Macrophage Infection Model (J774A.1 murine macrophages) | H37Rv | Intracellular Inhibition | < 0.5-log10 CFU/ml reduction | [9][10] |
| Macrophage Infection Model (THP-1 human macrophages) | H37Rv | EC50 | 0.01 mg/L (fixed value) | [11] |
| 3D Granuloma Model | Mtb-GFP | Dose-Response | Similar to murine macrophage assays | [12] |
| Hollow Fiber System | H37Ra | Bacterial Kill | 4 log10 CFU/mL reduction in 7 days | [2][13] |
| M. kansasii | Optimal Exposure (AUC24/MIC) | 12.41 | [3][14] |
Experimental Protocols
Protocol for THP-1 Macrophage Infection Model
This protocol describes the infection of THP-1 human monocytic cells with Mycobacterium tuberculosis to evaluate the intracellular efficacy of this compound.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Phorbol 12-myristate 13-acetate (PMA)
-
Mycobacterium tuberculosis (e.g., H37Rv) culture in logarithmic growth phase
-
7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
96-well tissue culture plates
-
Lysis buffer (e.g., 0.1% SDS or Triton X-100)
-
7H10 or 7H11 agar plates
Procedure:
-
Differentiation of THP-1 Monocytes:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% heat-inactivated FBS.
-
Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/well.
-
Add PMA to a final concentration of 20-50 ng/mL to induce differentiation into macrophage-like cells.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator. After incubation, replace the PMA-containing medium with fresh, pre-warmed RPMI-1640 with 10% FBS.
-
-
Preparation of Mtb Inoculum:
-
Grow Mtb in 7H9 broth supplemented with OADC to mid-log phase.
-
To create a single-cell suspension, briefly sonicate the bacterial culture.
-
Measure the optical density at 600 nm (OD600) to estimate the bacterial concentration.
-
Dilute the bacterial suspension in RPMI-1640 to achieve the desired multiplicity of infection (MOI), typically between 1 and 10.
-
-
Infection of Macrophages:
-
Remove the medium from the differentiated THP-1 cells and add the prepared Mtb inoculum.
-
Incubate for 4 hours at 37°C to allow for phagocytosis.
-
After the incubation period, wash the cells three times with pre-warmed PBS to remove extracellular bacteria.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in RPMI-1640 with 10% FBS.
-
Add the this compound dilutions to the infected cells. Include a drug-free control.
-
Incubate the plates for the desired duration (typically 3-7 days).
-
-
Quantification of Intracellular Bacterial Load:
-
At the end of the treatment period, aspirate the medium.
-
Lyse the macrophages by adding a lysis buffer to each well and incubating for 10-15 minutes at room temperature.
-
Prepare serial dilutions of the cell lysates in 7H9 broth.
-
Plate the dilutions onto 7H10 or 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks, and then count the colony-forming units (CFUs) to determine the intracellular bacterial load.
-
Protocol for 3D Tuberculosis Spheroid Model
This protocol outlines the generation of 3D spheroids from THP-1 cells for subsequent infection with Mtb and drug testing.[4]
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Ultra-low attachment 96-well round-bottom plates
-
Mycobacterium tuberculosis culture
-
This compound stock solution
-
Reagents for CFU enumeration (as in the macrophage protocol)
-
Optional: Reagents for viability staining (e.g., Calcein-AM and Ethidium Homodimer-1)
Procedure:
-
Spheroid Formation:
-
Prepare a single-cell suspension of THP-1 cells in RPMI-1640 with 10% FBS.
-
Seed the cells into an ultra-low attachment 96-well plate at a density of 1,000 to 10,000 cells per well.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate at 37°C in a 5% CO2 incubator for 2-4 days to allow for spheroid formation.
-
-
Infection of Spheroids:
-
Prepare an Mtb inoculum as described in the macrophage infection protocol.
-
Carefully add the Mtb suspension to the wells containing the spheroids at a desired MOI.
-
Incubate for 24 hours to allow for infection.
-
-
This compound Treatment:
-
After the infection period, carefully remove a portion of the medium and replace it with fresh medium containing serial dilutions of this compound.
-
Incubate for the desired treatment duration.
-
-
Assessment of this compound Efficacy:
-
CFU Enumeration:
-
At the end of the treatment, transfer individual spheroids to microcentrifuge tubes.
-
Disaggregate the spheroids by gentle pipetting or using a tissue dissociator.
-
Lyse the cells and plate for CFU counting as described in the macrophage protocol.
-
-
Viability Imaging (Optional):
-
Stain the spheroids with viability dyes to visualize live and dead cells within the 3D structure.
-
Image the spheroids using a confocal or fluorescence microscope.
-
-
Protocol for the Hollow Fiber System (HFS) Model
This protocol provides a general framework for using the HFS to evaluate the pharmacodynamics of this compound against Mtb.[2][13]
Materials:
-
Hollow fiber cartridge (e.g., polysulfone or cellulose acetate)
-
Peristaltic pump
-
Central reservoir for drug-containing medium
-
Waste reservoir
-
Mycobacterium tuberculosis culture
-
7H9 broth with appropriate supplements
-
This compound
-
Syringe pump for drug administration
Procedure:
-
System Setup:
-
Sterilize the entire HFS apparatus, including the hollow fiber cartridge, tubing, and reservoirs.
-
Prime the system with sterile 7H9 broth.
-
-
Inoculation:
-
Prepare a high-density Mtb culture (e.g., 10^7 to 10^8 CFU/mL).
-
Inoculate the extracapillary space (the "infection compartment") of the hollow fiber cartridge with the Mtb suspension.
-
-
Pharmacokinetic Simulation:
-
Prepare a stock solution of this compound in the central reservoir.
-
Use a computer-controlled syringe pump to administer the drug into the central reservoir, mimicking the desired human pharmacokinetic profile (e.g., Cmax, half-life).
-
The peristaltic pump circulates the medium from the central reservoir through the intracapillary space of the hollow fiber cartridge, allowing the drug to diffuse into the extracapillary space and interact with the bacteria.
-
A second pump removes medium from the central reservoir to a waste container, simulating drug clearance.
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., daily for 7-14 days), collect samples from the extracapillary space.
-
Perform serial dilutions and plate for CFU counting to determine the bacterial load.
-
Samples can also be collected to assess the emergence of drug-resistant mutants by plating on agar containing a critical concentration of this compound.
-
Samples from the central reservoir can be collected to verify the simulated drug concentrations.
-
Mandatory Visualizations
This compound Mechanism of Action
Caption: this compound is activated by the KatG enzyme in Mtb, leading to the inhibition of InhA and mycolic acid synthesis.
Experimental Workflow for this compound Efficacy Testing
Caption: General workflow for evaluating this compound efficacy using different in vitro models.
Logical Relationship of In Vitro Models
Caption: The relationship between different in vitro models for this compound efficacy testing, from simple to complex.
References
- 1. Predicting tuberculosis drug efficacy in preclinical and clinical models from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of the Hollow-Fiber Infection Model to Personalized Precision Dosing of this compound in a Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound pharmacokinetics/pharmacodynamics as monotherapy and in combination regimen in the hollow fiber system model of Mycobacterium kansasii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Miniaturized Tuberculosis Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From 2D to 3D: decoding tuberculosis pathobiology and drug development with ex vivo disease models | Indian Journal of Biochemistry and Biophysics (IJBB) [or.niscpr.res.in]
- 6. academic.oup.com [academic.oup.com]
- 7. Assessing the Combined Antibacterial Effect of this compound and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Pharmacokinetics-Pharmacodynamics in an Aerosol Infection Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Semimechanistic Model of the Bactericidal Activity of High-Dose this compound against Multidrug-Resistant Tuberculosis: Results from a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound pharmacokinetics/pharmacodynamics as monotherapy and in combination regimen in the hollow fiber system model of Mycobacterium kansasii - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Isoniazid Pharmacokinetics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various animal models utilized in the pharmacokinetic profiling of isoniazid (INH), a primary drug for treating tuberculosis. Detailed protocols for common experimental procedures are also included to facilitate study design and execution.
Introduction to this compound Pharmacokinetics
This compound is a cornerstone of tuberculosis therapy.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for optimizing dosing regimens and minimizing toxicity.[1] Animal models are indispensable tools for preclinical pharmacokinetic studies, providing essential data before human trials. The primary route of INH metabolism is N-acetylation to N-acetylthis compound (AcINH) by the N-acetyltransferase 2 (NAT2) enzyme.[1] INH can also be hydrolyzed to hydrazine (Hz) and isonicotinic acid (INA).[1]
// Metabolic Pathways INH -> AcINH [label="NAT2"]; INH -> INA [label="Amidase"]; INH -> Hz [label="Amidase"]; INH -> Hydrazones [label="Non-enzymatic"]; AcINH -> AcHz [label="Amidase"]; AcINH -> INA [label="Amidase"]; AcHz -> Diacetylhydrazine [label="NAT2"]; INA -> Glycine_Conj [label="Glycine Conjugation"];
// Excretion AcINH -> Excretion; INA -> Excretion; Glycine_Conj -> Excretion; Diacetylhydrazine -> Excretion; } this compound Metabolic Pathway
Animal Models for this compound Pharmacokinetic Studies
A variety of animal models are employed to study the pharmacokinetics of this compound, each with its own advantages and limitations. The choice of model often depends on the specific research question, cost, and handling requirements.
Mouse Models
Mice are widely used due to their small size, low cost, and the availability of numerous inbred strains.[2][3] BALB/c mice are a commonly used strain for these studies.[4]
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg) | Route of Administration | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Reference |
| 1.56 | Oral | 0.8 | - | 0.9 (AUC₀₋₂₄) | - | [5] |
| 6.25 | Oral | 4 | - | 4.9 (AUC₀₋₂₄) | - | [5] |
| 10 | Oral | - | 0.16 - 0.5 | - | 0.4 - 1.6 | [4] |
| 25 | Oral | ~22 | - | ~29 (AUC₀₋₂₄) | - | [5] |
| ~4-5 | Inhalation | 2.37 ± 0.23 | - | 55.34 ± 13.72 (AUC₀₋₂₄) | 18.63 ± 5.89 | [2][6] |
| ~4-5 | Intravenous | 3.24 ± 0.57 | - | 16.64 ± 1.80 (AUC₀₋₂₄) | 3.91 ± 1.06 | [2][7] |
Rat Models
Rats are another common rodent model. Their larger size compared to mice facilitates easier blood sampling. Wistar and Fischer 344 are frequently used strains.[8][9][10]
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Dose (mg/kg) | Route of Administration | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Reference |
| 100 | Oral | ~12 | ~0.5 | ~25 | 1.34 | [10] |
| 100 (with ethanol) | Oral | ~10 | ~0.5 | ~18 | 0.91 | [10] |
Rabbit Models
Rabbits offer the advantage of a larger blood volume, allowing for more frequent sampling from a single animal.
Table 3: Pharmacokinetic Parameters of this compound in Rabbits
| Dose (mg/kg) | Route of Administration | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Reference |
| Not Specified | Intravenous | - | - | - | ~1.17 | [11] |
| Not Specified | Oral | - | - | - | ~1.17 | [11] |
Non-Human Primate (NHP) Models
Non-human primates, such as cynomolgus macaques, are physiologically more similar to humans and are considered a highly relevant model for tuberculosis research.[3][12] However, their use is associated with higher costs and ethical considerations.
Table 4: Pharmacokinetic Parameters of this compound in Cynomolgus Macaques
| Dose (mg/kg) | Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference |
| 15 | Oral | - | - | - | - | [3] |
Experimental Protocols
// Workflow connections Animal_Acclimatization -> Dosing; Dose_Preparation -> Dosing; Dosing -> Blood_Sampling; Blood_Sampling -> Plasma_Processing; Plasma_Processing -> Sample_Analysis; Sample_Analysis -> PK_Analysis; PK_Analysis -> Data_Reporting; } In Vivo Pharmacokinetic Study Workflow
Protocol 1: Oral Administration of this compound in Mice
Materials:
-
This compound powder
-
Vehicle (e.g., 0.25% w/v carboxymethyl cellulose in water)[4]
-
Weighing scale
-
Mortar and pestle or appropriate homogenization equipment
-
Volumetric flasks and pipettes
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Dose Calculation: Calculate the required amount of this compound based on the mean body weight of the mice and the target dose (e.g., 25 mg/kg).
-
Formulation Preparation:
-
Weigh the calculated amount of this compound powder.
-
Prepare the vehicle solution (e.g., 0.25% carboxymethyl cellulose).
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while mixing to achieve the final desired concentration and volume. Ensure the suspension is homogenous.
-
-
Animal Handling and Dosing:
-
Weigh each mouse immediately before dosing to determine the exact volume to be administered.
-
Gently restrain the mouse.
-
Attach the gavage needle to the syringe filled with the this compound suspension.
-
Carefully insert the gavage needle into the esophagus and deliver the calculated volume. The typical dosing volume for mice is 10 mL/kg.[4]
-
-
Post-Dosing Observation: Monitor the animals for any signs of distress or adverse reactions after dosing.
Protocol 2: Blood Collection from Mice via Retro-orbital Sinus Puncture
Note: This procedure should only be performed by trained personnel and under appropriate anesthesia.
Materials:
-
Anesthetic (e.g., isoflurane, ether)
-
Heparinized capillary tubes
-
Microcentrifuge tubes containing anticoagulant (e.g., EDTA)
-
Gauze pads
-
Topical ophthalmic anesthetic (optional)
Procedure:
-
Anesthesia: Anesthetize the mouse according to the approved institutional animal care and use committee (IACUC) protocol.[4] Confirm the appropriate level of anesthesia by the absence of a pedal withdrawal reflex.
-
Positioning: Position the anesthetized mouse to allow access to the eye.
-
Blood Collection:
-
Gently retract the skin around the eye to cause the eyeball to protrude slightly.
-
Insert a heparinized capillary tube into the medial canthus of the eye socket at a slight angle.
-
Gently rotate the capillary tube to puncture the retro-orbital sinus. Blood should flow freely into the tube.
-
Collect the required volume of blood.
-
-
Post-Collection Care:
-
Remove the capillary tube and apply gentle pressure to the eyelid with a gauze pad to ensure hemostasis.
-
Place the mouse in a recovery cage and monitor until it is fully ambulatory.
-
-
Sample Processing: Immediately transfer the blood from the capillary tube into a microcentrifuge tube containing anticoagulant.
Protocol 3: Plasma Preparation and Storage
Materials:
-
Microcentrifuge
-
Pipettes and tips
-
Cryogenic vials
-
-70°C or -80°C freezer
Procedure:
-
Centrifugation: Centrifuge the blood samples at a high speed (e.g., 10,000 rpm) for a short duration (e.g., 2-10 minutes) to separate the plasma from the blood cells.[4]
-
Plasma Harvesting: Carefully aspirate the supernatant (plasma) without disturbing the cell pellet.
-
Storage: Transfer the plasma into labeled cryogenic vials.
-
Freezing: Immediately store the plasma samples at -70°C or -80°C until analysis to ensure the stability of this compound and its metabolites.[4]
Protocol 4: Quantification of this compound in Plasma by HPLC
Principle: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying this compound in biological matrices.[13] The method often involves protein precipitation, and for some metabolites, a derivatization step is necessary.[4][14]
Materials and Reagents:
-
HPLC system with a UV detector
-
Acetonitrile (HPLC grade)[4]
-
Ammonium acetate or other buffer components[4]
-
Trichloroacetic acid (TCA) for protein precipitation[4]
-
Cinnamaldehyde for derivatization (optional, enhances detection)[4]
-
This compound standard
-
Internal standard (e.g., oxazepam)[10]
-
Microcentrifuge
Procedure Outline:
-
Preparation of Standards and Quality Controls: Prepare a series of calibration standards and quality control samples by spiking known concentrations of this compound into drug-free animal plasma.[4]
-
Sample Preparation:
-
Thaw the plasma samples, standards, and QCs.
-
To a specific volume of plasma (e.g., 50 µL), add an internal standard.
-
Precipitate the plasma proteins by adding a precipitating agent like 10% TCA.[4]
-
Vortex the mixture and then centrifuge at high speed.
-
-
Derivatization (if applicable):
-
Transfer the supernatant to a clean tube.
-
Add a derivatizing agent such as cinnamaldehyde and allow the reaction to proceed.[4]
-
-
HPLC Analysis:
-
Inject a specific volume of the prepared sample onto the HPLC column.
-
Elute the analytes using a mobile phase (e.g., a mixture of acetonitrile and ammonium acetate buffer) under isocratic or gradient conditions.[4]
-
Monitor the eluent at a specific wavelength (e.g., 323 nm for the cinnamaldehyde derivative).[4]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
The selection of an appropriate animal model is a critical step in the preclinical pharmacokinetic evaluation of this compound. Mice and rats are suitable for initial screening, while rabbits and non-human primates can provide more detailed and translatable data. The protocols outlined above provide a foundation for conducting these studies in a standardized and reproducible manner. Adherence to institutional guidelines for animal welfare is paramount in all experimental procedures.
References
- 1. PharmGKB Summary: this compound Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Time Course, Pharmacokinetics, and Biodistribution of this compound and Rifabutin following Pulmonary Delivery of Inhalable Microparticles to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the Pharmacokinetics and Pharmacodynamics of this compound, Rifampicin, Pyrazinamide and Ethambutol in a Cross-Over Cynomolgus Macaque Model of Mycobacterium tuberculosis Infection [mdpi.com]
- 4. This compound Pharmacokinetics-Pharmacodynamics in an Aerosol Infection Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular time course, pharmacokinetics, and biodistribution of this compound and rifabutin following pulmonary delivery of inhalable microparticles to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of ageing on this compound pharmacokinetics and hepatotoxicity in Fischer 344 rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and dose response of anti-TB drugs in rat infection model of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. The pharmacokinetics of this compound and hydrazine metabolite in plasma and cerebrospinal fluid of rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of the Pharmacokinetics and Pharmacodynamics of this compound, Rifampicin, Pyrazinamide and Ethambutol in a Cross-Over Cynomolgus Macaque Model of Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pjmhsonline.com [pjmhsonline.com]
- 14. Quantitative Analysis of this compound and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Isoniazid for Mycobacterium tuberculosis
Application Note & Protocol
Introduction
Isoniazid (INH) is a cornerstone of first-line antituberculosis therapy. The emergence of this compound-resistant Mycobacterium tuberculosis (M.tb) strains poses a significant threat to effective tuberculosis (TB) control. Determining the Minimum Inhibitory Concentration (MIC) of this compound is crucial for guiding appropriate treatment regimens, surveillance of drug resistance, and the development of new anti-TB agents. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2] This document provides detailed protocols for determining the this compound MIC for M.tb, intended for researchers, scientists, and drug development professionals. The primary methods covered are broth microdilution and agar dilution, which are considered reference methods.
Principle of the Assay
The core principle of MIC testing involves exposing a standardized bacterial inoculum to serial dilutions of an antimicrobial agent. Following an appropriate incubation period, the lowest concentration of the agent that inhibits bacterial growth is identified. For M.tb, a slow-growing pathogen, specialized media and longer incubation times are required compared to rapidly growing bacteria.
Key Reagents and Equipment
-
Pure culture of Mycobacterium tuberculosis (test strain and quality control strain)
-
This compound powder (Sigma-Aldrich or equivalent)
-
Middlebrook 7H9 broth base
-
Middlebrook 7H11 agar base
-
Oleic acid-albumin-dextrose-catalase (OADC) enrichment or Albumin-dextrose-catalase (ADC) enrichment
-
Glycerol
-
Tween 80 (for broth cultures)
-
Sterile distilled water
-
Sterile saline with Tween 80
-
Sterile 96-well microtiter plates (U-bottomed for broth microdilution)[3]
-
Petri dishes
-
Spectrophotometer or McFarland standards
-
Incubator (37°C with 5-10% CO2)
-
Biosafety cabinet (BSL-3)
-
Vortex mixer
-
Pipettes and sterile tips
Quality Control
The use of a well-characterized quality control (QC) strain is mandatory for validating the accuracy and reproducibility of the MIC testing procedure. The standard QC strain for M.tb susceptibility testing is Mycobacterium tuberculosis H37Rv (ATCC 27294).[3][4][5]
| Quality Control Strain | Antimicrobial Agent | Expected MIC Range (µg/mL) |
| M. tuberculosis H37Rv (ATCC 27294) | This compound | 0.03 - 0.12[3][5][6] |
Table 1: Quality Control Parameters for this compound MIC Testing.
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for accurate MIC determination.
-
Dissolving this compound : this compound is freely soluble in water.[7] Weigh a precise amount of this compound powder in a sterile container.
-
Solvent : Dissolve the powder in sterile distilled water to create a high-concentration stock solution (e.g., 1000 µg/mL).
-
Sterilization : Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Storage : Dispense the stock solution into sterile, single-use aliquots and store them at -80°C for up to six months.[8] Avoid repeated freeze-thaw cycles.
| Parameter | Specification |
| Solvent | Sterile Distilled Water |
| Stock Concentration | e.g., 1000 µg/mL |
| Sterilization | 0.22 µm Filter |
| Storage | -80°C in single-use aliquots |
| Stability | Up to 6 months[8] |
Table 2: this compound Stock Solution Preparation and Storage.
Experimental Protocols
All procedures involving live M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory.
Protocol 1: Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of various antimicrobial agents, including this compound, for M.tb.[3]
1. Preparation of Bacterial Inoculum:
-
From a fresh culture of M.tb on Löwenstein-Jensen or 7H11 agar, transfer colonies into a tube containing sterile saline with Tween 80 and glass beads.
-
Vortex thoroughly to create a uniform suspension and break up clumps.
-
Allow the larger clumps to settle for 30 minutes.
-
Adjust the turbidity of the supernatant to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10^7 to 1 x 10^8 CFU/mL.
-
Prepare a 1:100 dilution of this suspension in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 10^5 CFU/mL.[3]
2. Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, add 100 µL of Middlebrook 7H9 broth with OADC enrichment to all wells.
-
Add 100 µL of the working this compound solution (at twice the highest desired final concentration) to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration range. Discard 100 µL from the last column of dilutions.
-
The typical concentration range for this compound testing is 0.016 to 64 µg/mL, which can be adjusted based on whether the strain is expected to be susceptible or resistant.[4][9]
-
Include a growth control well (no this compound) and a sterility control well (no bacteria).
3. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL.
-
Seal the plates with an adhesive sealer or place them in a humidified container to prevent evaporation.
-
Incubate the plates at 37°C in an atmosphere of 5-10% CO2 for 7 to 14 days.
4. Reading and Interpretation of Results:
-
The MIC is the lowest concentration of this compound that shows no visible growth (no turbidity or pellet at the bottom of the well) after the incubation period.[3]
-
Growth in the growth control well must be evident for the results to be valid.
-
The use of a growth indicator like resazurin can facilitate earlier and more objective reading of results.[10]
Protocol 2: Agar Dilution Method
The agar proportion method is considered a gold standard for M.tb susceptibility testing.[2]
1. Preparation of this compound-Containing Agar Plates:
-
Prepare Middlebrook 7H11 agar according to the manufacturer's instructions, supplemented with OADC enrichment.
-
Cool the molten agar to 45-50°C.
-
Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a drug-free control plate.
2. Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension as described for the broth microdilution method, adjusting the turbidity to a 1.0 McFarland standard.
-
Prepare two dilutions of this suspension: a 1:100 and a 1:10,000 dilution.
3. Inoculation and Incubation:
-
Inoculate each quadrant of the this compound-containing plates and the drug-free control plate with 0.1 mL of the 1:100 and 1:10,000 dilutions.
-
Allow the inoculum to be absorbed into the agar.
-
Incubate the plates at 37°C in 5-10% CO2 for 21 days.
4. Reading and Interpretation of Results:
-
Count the number of colonies on the drug-free control plate from the 1:10,000 dilution. This represents 1% of the bacterial population.
-
Count the number of colonies on the drug-containing plates.
-
The MIC is the lowest concentration of this compound that inhibits more than 99% of the bacterial population.[11]
Data Presentation
The results of this compound MIC testing can be presented in a tabular format for clear comparison.
| Strain ID | Method | This compound MIC (µg/mL) | Interpretation |
| M.tb H37Rv (QC) | Broth Microdilution | 0.06 | Susceptible |
| Clinical Isolate 1 | Broth Microdilution | ≤0.1 | Susceptible |
| Clinical Isolate 2 | Broth Microdilution | 8.0 | Resistant |
| Clinical Isolate 3 | Agar Dilution | 16.0 | Resistant |
Table 3: Example of this compound MIC Data Presentation.
Interpretation of MIC Values
The interpretation of this compound MIC values can be complex due to the different genetic mechanisms of resistance.[9]
| This compound MIC (µg/mL) | Associated Genetic Mutations (Common) | Level of Resistance |
| ≤0.1 | Wild-type | Susceptible |
| 0.25 - 2.0 | inhA promoter mutations | Low-level resistance |
| 4.0 - 16.0 | katG S315T mutation | High-level resistance |
| 8.0 - ≥64.0 | katG and inhA promoter mutations | High-level resistance |
Table 4: Correlation between this compound MIC, Genetic Mutations, and Resistance Levels.[9]
Visualizing the Workflow
A clear workflow diagram is essential for understanding the sequence of steps in the MIC determination protocol.
Caption: Workflow for this compound MIC Determination.
The logical flow for interpreting the results based on the MIC value obtained can also be visualized.
References
- 1. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 2. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. A Multilaboratory, Multicountry Study To Determine MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing of Selected First-Line Antituberculosis Drugs, Second-Line Injectables, Fluoroquinolones, Clofazimine, and Linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. whocctblab.fondazionesanraffaele.it [whocctblab.fondazionesanraffaele.it]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. atsjournals.org [atsjournals.org]
Application Notes and Protocols for Measuring Early Bactericidal Activity of Isoniazid in Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for measuring the early bactericidal activity (EBA) of isoniazid in clinical studies. EBA is a critical measure of the initial killing of Mycobacterium tuberculosis and serves as an important early biomarker in the development of new tuberculosis (TB) drugs.[1][2] this compound, a cornerstone of TB therapy, is often used as a comparator in these studies due to its well-characterized and potent EBA.[1][2]
Introduction to Early Bactericidal Activity (EBA)
EBA is defined as the rate of decrease in the concentration of tubercle bacilli in the sputum of patients with pulmonary tuberculosis during the initial days of treatment.[1][2] It is a measure of the drug's ability to kill actively multiplying mycobacteria.[1] EBA studies are typically short-term, lasting from 2 to 14 days, and provide a rapid assessment of a drug's antimycobacterial potency in humans.[3]
Quantitative Data on this compound EBA
The EBA of this compound can vary depending on the dose administered, the duration of measurement, and the susceptibility of the M. tuberculosis strain. The following tables summarize key quantitative data from clinical studies.
Table 1: Early Bactericidal Activity of this compound in Drug-Susceptible Tuberculosis
| This compound Dose | Duration of EBA Measurement | Mean EBA (log10 CFU/mL/day) | Standard Error (SE) or Standard Deviation (SD) | Reference |
| 300 mg daily | First 2 days | 0.72 | 0.26 (SD) | [1] |
| 300 mg daily | Days 2 to 14 | 0.113 | - | [1] |
| Not Specified | 5 days | 0.21 | 0.03 (SE) | [1][2] |
| Not Specified | 2 days | 0.27 | - | [1] |
| Not Specified | Constant over 5 days | 0.22 | - | [1] |
Table 2: Early Bactericidal Activity of this compound Against Strains with inhA Mutations
| This compound Dose | Duration of EBA Measurement | Mean EBA (log10 CFU/mL/day) | Reference |
| 5 mg/kg daily | 7 days | 0.07 | [4][5] |
| 10 mg/kg daily | 7 days | 0.17 | [4][5] |
| 15 mg/kg daily | 7 days | 0.22 | [4][5] |
| 5 mg/kg daily (in drug-sensitive controls) | 7 days | 0.16 | [4][5] |
Experimental Protocols
This section outlines the detailed methodologies for conducting a clinical study to measure the EBA of this compound.
Patient Selection
Inclusion Criteria:
-
Adults (age ≥ 18 years) with newly diagnosed, smear-positive pulmonary tuberculosis.[1]
-
Radiographic findings consistent with active pulmonary TB.[1]
-
Ability to produce adequate sputum for quantitative culture.[1]
-
Acceptable hematologic, hepatic, and renal function.[1]
-
Written informed consent.
Exclusion Criteria:
-
Known or suspected resistance to this compound.[1]
-
Prior treatment for TB.
-
Co-morbidities that may interfere with the study, such as severe immunosuppression (though some studies may include HIV-positive patients).[1]
-
Pregnancy or breastfeeding.
-
Inability to tolerate a short delay in the initiation of standard multi-drug therapy.[1]
Study Design
A typical EBA study design involves the following phases:
-
Screening and Enrollment: Potential participants are screened against inclusion and exclusion criteria.
-
Baseline Assessment: Two consecutive daily overnight sputum collections are performed before the first dose of the study drug to establish a baseline bacterial load.[1]
-
Treatment Period: this compound is administered daily for a predefined period, typically 5 to 7 days.[6][7]
-
On-Treatment Sputum Collection: Daily overnight sputum collections continue throughout the treatment period.[6][7]
-
Follow-up: After the EBA study period, patients are transitioned to a standard multi-drug anti-tuberculosis regimen.
Sputum Collection and Processing
-
Collection Method: The optimal method for EBA measurement is the collection of 10- or 12-hour overnight sputum samples.[1][2] This provides a more consistent and higher yield of mycobacteria compared to spot or early morning collections.[1]
-
Sputum Homogenization: Sputum samples are treated with a mucolytic agent (e.g., N-acetyl-L-cysteine) and homogenized.
-
Decontamination: The homogenized sputum is decontaminated to inhibit the growth of other bacteria, typically using a mild decontamination method to minimize damage to mycobacteria.
-
Serial Dilution: The decontaminated sample is serially diluted.
-
Quantitative Culture: Aliquots of the dilutions are plated on a suitable solid medium (e.g., Middlebrook 7H10 or 7H11 agar) or inoculated into a liquid culture system.[7]
Calculation of Early Bactericidal Activity
EBA is calculated as the fall in log10 colony-forming units (CFU) per milliliter of sputum per day.[1] The calculation is typically performed using linear regression analysis of the log10 CFU/mL values over the treatment period.
Visualizations
Experimental Workflow for an this compound EBA Study
Caption: Experimental workflow for a clinical study measuring the early bactericidal activity of this compound.
Role of EBA Studies in TB Drug Development
Caption: The role of Early Bactericidal Activity (EBA) studies in the clinical development pipeline for new tuberculosis drugs.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Early bactericidal activity of this compound in pulmonary tuberculosis. Optimization of methodology. The DATRI 008 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NexGen EBA | Working Group for New TB Drugs [newtbdrugs.org]
- 4. atsjournals.org [atsjournals.org]
- 5. Early Bactericidal Activity of Different this compound Doses for Drug-Resistant Tuberculosis (INHindsight): A Randomized, Open-Label Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Isoniazid-Induced Hepatotoxicity In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for various in vitro assays to assess the hepatotoxicity of isoniazid (INH), a primary drug for tuberculosis treatment. The following sections detail the mechanisms of INH-induced liver injury and provide step-by-step instructions for key experimental assays.
Introduction to this compound-Induced Hepatotoxicity
This compound is a cornerstone of antituberculosis therapy, but its use can be limited by drug-induced liver injury (DILI). The hepatotoxicity of INH is complex and thought to be mediated by its metabolic activation into reactive metabolites. This process, primarily carried out by the cytochrome P450 enzyme CYP2E1, leads to a cascade of cellular events including oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis or necrosis of hepatocytes. Understanding these mechanisms is crucial for the development of safer therapeutic strategies. In vitro models, particularly using human liver-derived cells like HepG2, provide a valuable platform to investigate the toxicological profile of INH and potential protective agents.
Key Mechanisms of this compound Hepatotoxicity
The primary mechanism of INH-induced hepatotoxicity involves its metabolic processing. INH is metabolized in the liver by N-acetyltransferase 2 (NAT2) to acetylthis compound, which is then hydrolyzed to acetylhydrazine. Acetylhydrazine is further oxidized by CYP2E1 to form reactive metabolites that can covalently bind to cellular macromolecules, leading to cellular damage. Additionally, INH can be directly hydrolyzed to hydrazine, another toxic metabolite. These reactive species can trigger several damaging pathways:
-
Oxidative Stress: The generation of reactive oxygen species (ROS) overwhelms the cellular antioxidant defense systems, leading to lipid peroxidation, DNA damage, and protein oxidation.
-
Mitochondrial Dysfunction: INH and its metabolites can impair mitochondrial function by decreasing the mitochondrial membrane potential (MMP), reducing ATP production, and inducing mitochondrial swelling.[1]
-
Apoptosis: The culmination of cellular stress often leads to programmed cell death, or apoptosis, which is characterized by the activation of caspases.
Experimental Assays and Protocols
A panel of in vitro assays is essential to comprehensively evaluate the different facets of INH-induced hepatotoxicity. The following protocols are optimized for use with hepatocyte cell lines such as HepG2.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 5-50 mM) and a vehicle control (e.g., sterile water or DMSO, ensuring the final concentration does not exceed 0.5%). Incubate for 24 to 72 hours.[2]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Reactive Oxygen Species (ROS)
The 2',7'-dichlorofluorescin diacetate (DCFDA) assay is a common method to measure intracellular ROS. DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. A shorter incubation time (e.g., 4 hours) is often sufficient for ROS detection.[5]
-
DCFDA Loading: After treatment, remove the culture medium and wash the cells with warm PBS. Add 100 µL of 10-25 µM DCFDA solution in serum-free medium to each well.[5]
-
Incubation: Incubate the cells for 30-45 minutes at 37°C in the dark.[6]
-
Wash: Remove the DCFDA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[7]
-
Data Analysis: Express ROS levels as a fold change relative to the vehicle-treated control.
Assessment of Mitochondrial Membrane Potential (MMP)
The JC-1 assay is used to monitor mitochondrial health. JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as previously described.
-
JC-1 Staining: After treatment, remove the medium and wash the cells with PBS. Add 100 µL of JC-1 working solution (1-10 µM in culture medium) to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Wash: Remove the JC-1 solution and wash the cells with PBS or an assay buffer provided with a commercial kit.
-
Fluorescence Measurement: Measure the fluorescence intensity for both red (excitation ~550 nm, emission ~600 nm) and green (excitation ~485 nm, emission ~535 nm) fluorescence.
-
Data Analysis: The ratio of red to green fluorescence is used as a measure of the mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a fluorophore or a chromophore.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as previously described.
-
Cell Lysis: After treatment, lyse the cells according to the protocol of the chosen commercial caspase assay kit. This typically involves adding a lysis buffer and incubating for a short period.
-
Substrate Addition: Add the caspase-3/7 substrate solution to each well containing the cell lysate.
-
Incubation: Incubate the plate at room temperature or 37°C for the time specified in the kit's protocol (usually 30-60 minutes), protected from light.
-
Fluorescence/Absorbance Measurement: Measure the fluorescence (e.g., excitation ~490 nm, emission ~520 nm for fluorometric assays) or absorbance (e.g., 405 nm for colorimetric assays) using a microplate reader.[8]
-
Data Analysis: Express caspase-3/7 activity as a fold increase over the vehicle-treated control.
CYP2E1 Activity Assay
This assay measures the enzymatic activity of CYP2E1 by monitoring the conversion of a specific substrate, such as p-nitrophenol (PNP), to its metabolite, p-nitrocatechol.
Protocol:
-
Microsome Preparation (or use of intact cells):
-
From Cells: For cell-based assays, hepatocytes (e.g., HepG2 cells expressing CYP2E1) are used directly.[9]
-
Microsomal Fraction: To isolate microsomes, cells or liver tissue are homogenized and subjected to differential centrifugation to pellet the microsomal fraction, which is then resuspended in a suitable buffer.[10]
-
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the microsomal protein or intact cells with a buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2) and the substrate (e.g., 0.2 mM p-nitrophenol).[9][10]
-
Initiation of Reaction: Start the reaction by adding a source of reducing equivalents, typically 1 mM NADPH (or an NADPH-generating system).[10]
-
Incubation: Incubate at 37°C for a defined period (e.g., 10-60 minutes).[10]
-
Termination of Reaction: Stop the reaction by adding an acid, such as 1% trichloroacetic acid (TCA).[9][10]
-
Product Measurement: Centrifuge to pellet the protein. Transfer the supernatant to a new plate and add a base (e.g., 10 N NaOH) to develop the color of the p-nitrocatechol product.[10] Measure the absorbance at 510-492 nm.[9][10]
-
Data Analysis: Calculate the amount of product formed using a standard curve of p-nitrocatechol. Express the activity as nmol of product formed per minute per mg of protein.
Data Presentation
The following tables summarize representative quantitative data from in vitro studies on this compound-induced hepatotoxicity.
Table 1: Effect of this compound on Cell Viability (MTT Assay) in HepG2 Cells
| This compound Concentration | Incubation Time | Cell Viability (% of Control) |
| 10 mM | 24 h | ~85% |
| 25 mM | 24 h | ~60% |
| 50 mM | 24 h | ~40% |
| 10 mM | 48 h | ~70% |
| 25 mM | 48 h | ~45% |
| 50 mM | 48 h | ~25% |
Note: These are representative values and can vary based on experimental conditions.
Table 2: this compound-Induced Changes in Hepatotoxicity Markers in HepG2 Cells
| Assay | This compound Concentration | Incubation Time | Fold Change vs. Control |
| ROS Production (DCFDA) | 26 mM | 4 h | ~2.5-fold increase |
| 52 mM | 4 h | ~4-fold increase[5] | |
| Mitochondrial Membrane Potential (JC-1) | 30 mM | 24 h | ~1.5-fold decrease in Red/Green ratio |
| 60 mM | 24 h | ~2.5-fold decrease in Red/Green ratio[1] | |
| Caspase-3/7 Activity | 60 mM | 24 h | ~3-fold increase |
Note: These are representative values and can vary based on experimental conditions.
Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing this compound-induced hepatotoxicity in vitro.
References
- 1. Frontiers | Impairment of Mitochondrial Biogenesis and Dynamics Involved in this compound-Induced Apoptosis of HepG2 Cells Was Alleviated by p38 MAPK Pathway [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. abcam.cn [abcam.cn]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 9. Identification of cytochrome CYP2E1 as critical mediator of synergistic effects of alcohol and cellular lipid accumulation in hepatocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Establishing a Mouse Model of Isoniazid-Resistant Tuberculosis
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a murine model of isoniazid (INH)-resistant tuberculosis. The protocols outlined below cover the preparation of bacterial inoculum, mouse infection methodologies, in vivo selection of resistant strains, and procedures for assessing bacterial load and confirming drug resistance.
Introduction
The mouse model is a cornerstone of tuberculosis (TB) research, offering a robust system to study host-pathogen interactions, drug efficacy, and the emergence of resistance.[1] this compound remains a critical first-line anti-TB drug, but the global rise of INH-resistant Mycobacterium tuberculosis (Mtb) strains necessitates reliable in vivo models to test new therapeutic strategies.[2][3] This guide details the establishment of a chronic infection model in mice, followed by the selection of INH-resistant Mtb through drug pressure, mimicking a clinically relevant scenario.
This compound's Mechanism and Resistance
This compound is a prodrug activated by the mycobacterial catalase-peroxidase enzyme, KatG.[4][5] The activated form of INH primarily inhibits InhA, an enoyl-acyl carrier protein reductase involved in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[5] Resistance to INH most commonly arises from mutations in the katG gene, which prevents the activation of the prodrug, or from mutations in the inhA gene (or its promoter region), which reduces the binding affinity of the activated drug to its target.[2][4][5][6]
Experimental Design and Workflow
Establishing an INH-resistant TB mouse model involves several sequential stages. The general workflow begins with infecting mice with a drug-susceptible strain of Mtb, allowing the infection to become chronic, and then applying drug pressure with this compound to select for the emergence of resistant bacteria.
Choosing an Infection Model
The route of infection significantly impacts disease pathology. Aerosol infection is considered the most physiologically relevant model as it mimics the natural route of human infection, while intravenous injection leads to a rapid, systemic disease.[1][7]
Experimental Protocols
Safety Precaution: All work with virulent Mycobacterium tuberculosis must be performed in a Biosafety Level 3 (BSL-3) facility by trained personnel, following all institutional and national safety guidelines.
Protocol 1: Preparation of Mtb Inoculum
-
Bacterial Strains: Use a well-characterized, virulent Mtb strain such as H37Rv (ATCC 27294) or Erdman (ATCC 35801).[8]
-
Culture: Grow Mtb in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase (OD₆₀₀ of 0.6-0.8).
-
Preparation:
-
Pellet the bacteria by centrifugation at 3,000 x g for 10 minutes.
-
Wash the pellet twice with phosphate-buffered saline (PBS) containing 0.05% Tween 80 (PBST).
-
Resuspend the pellet in PBST and briefly sonicate or pass through a 27-gauge needle to disperse clumps.
-
Adjust the bacterial concentration to the desired CFU/mL for infection based on previously established OD-to-CFU correlations. Confirm the final concentration by plating serial dilutions on Middlebrook 7H10 or 7H11 agar plates and counting colonies after 3-4 weeks of incubation at 37°C.[9]
-
Protocol 2: Mouse Infection
Option A: Low-Dose Aerosol Infection This method aims to deliver approximately 50-100 CFU to the lungs of each mouse.[1][12][13]
-
Apparatus: Use a calibrated aerosol exposure system (e.g., Glas-Col or similar nose-only inhalation chamber).[7][13]
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or water, typically at a concentration of 1x10⁶ to 2x10⁶ CFU/mL, to achieve the target lung deposition.[1]
-
Exposure: Place mice in the restraining tubes of the aerosol chamber. Nebulize the bacterial suspension for a predetermined time (e.g., 30-40 minutes) according to the manufacturer's instructions and system calibration.[1][10]
-
Confirmation: One day post-infection, euthanize a subset of mice (n=3-4) to determine the actual bacterial implantation dose by plating lung homogenates for CFU enumeration.[13]
Option B: Intravenous (IV) Infection This method delivers a precise systemic dose.
-
Inoculum Preparation: Dilute the Mtb stock in sterile PBS to the desired concentration (e.g., 5x10⁵ CFU/mL to deliver 1x10⁵ CFU in 0.2 mL).[11]
-
Injection: Restrain the mouse and inject 0.1-0.2 mL of the bacterial suspension into the lateral tail vein.[10][11]
Protocol 3: In Vivo Selection for this compound Resistance
-
Establishment of Chronic Infection: After infection by either route, wait 2-4 weeks to allow the infection to transition from the acute to the chronic phase, where the bacterial load stabilizes.[14][15]
-
This compound Administration:
-
Prepare a fresh solution of this compound in sterile water or drinking water.
-
Administer INH at a standard dose of 25 mg/kg body weight, 5 days per week.[10][13][16] While higher doses have been explored, 25 mg/kg is a common starting point.[16][17]
-
Administration can be done via oral gavage (0.2 mL volume) or by providing it in the drinking water.[10][11] Oral gavage ensures more precise dosing.
-
-
Treatment Duration: Continue INH treatment for a minimum of 4-8 weeks to allow for the selection and outgrowth of resistant mutants.[11][17] The exact duration may need to be optimized based on the Mtb and mouse strains used.
Protocol 4: Determination of Bacterial Load
-
Euthanasia and Organ Harvest: At selected time points, euthanize mice by an approved method (e.g., CO₂ asphyxiation).[16] Aseptically remove the lungs and spleen.
-
Homogenization: Place each organ in a defined volume of sterile PBST (e.g., 2-5 mL). Homogenize the tissue using a mechanical homogenizer (e.g., Polytron or bead beater).[9]
-
Plating: Prepare 10-fold serial dilutions of the organ homogenate in PBST.
-
Enumeration: Plate 100 µL of each appropriate dilution onto Middlebrook 7H10 or 7H11 agar plates. Incubate plates at 37°C for 3-5 weeks until colonies are visible for counting.[9][18] Calculate the total CFU per organ.
Protocol 5: Confirmation of this compound Resistance
-
Minimum Inhibitory Concentration (MIC) Testing:
-
Subculture individual colonies from the organ homogenate plates into 7H9 broth.
-
Perform a standard MIC assay (e.g., microplate alamarBlue assay or BACTEC MGIT) using serial dilutions of this compound to determine the concentration required to inhibit growth. Compare the MIC of the recovered isolates to the parent (pre-infection) strain.
-
-
Genotypic Analysis:
-
Extract genomic DNA from the recovered resistant isolates.
-
Use PCR and Sanger sequencing to amplify and analyze key resistance-associated genes, primarily katG and the promoter region of inhA, to identify mutations.[6]
-
Data Presentation
Quantitative data should be meticulously recorded and presented to allow for clear interpretation and comparison.
Table 1: Typical Inoculum and Dosing Parameters
| Parameter | Aerosol (Low-Dose) | Intravenous (IV) | This compound Treatment |
|---|---|---|---|
| Mtb Strain | H37Rv or Erdman | H37Rv or Erdman | - |
| Mouse Strain | C57BL/6 or BALB/c | C57BL/6 or BALB/c | - |
| Inoculum (CFU/mouse) | 50 - 100 (in lungs)[1][13] | 1 x 10⁵ - 1 x 10⁶[1][11] | - |
| Route | Nose-only inhalation | Lateral tail vein | Oral gavage or drinking water[10][11] |
| Dose (mg/kg/day) | - | - | 25 mg/kg[10][13][16] |
| Frequency | - | - | 5 days/week[10][17] |
Table 2: Example Timeline and Expected Bacterial Loads
| Time Point | Event | Expected Lung CFU/organ (log₁₀) | Expected Spleen CFU/organ (log₁₀) |
|---|---|---|---|
| Day 0 | Infection | 1.7 - 2.0 (Aerosol) | 0 (Aerosol) / 4.0 - 5.0 (IV) |
| Day 1 | Confirm Inoculum | 1.7 - 2.0 (Aerosol)[13] | - |
| Week 4 | Start of INH Treatment | 5.0 - 6.0 | 4.0 - 5.0[11] |
| Week 8 | Mid-point Analysis | Variable; initial decline followed by potential plateau/regrowth | Variable |
| Week 12 | End of Experiment | Variable; resistant population may be established | Variable |
(Note: Expected CFU values are approximate and can vary significantly based on mouse and bacterial strains.)
References
- 1. Animal Models of Mycobacteria Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. The this compound Paradigm of Killing, Resistance, and Persistence in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of this compound resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Resistance and the Future of Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Infection of Mice with Aerosolized Mycobacterium tuberculosis: Use of a Nose-Only Apparatus for Delivery of Low Doses of Inocula and Design of an Ultrasafe Facility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Replication Dynamics of Mycobacterium tuberculosis in Chronically Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jmi.fudan.edu.cn [jmi.fudan.edu.cn]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med-fom-did.sites.olt.ubc.ca [med-fom-did.sites.olt.ubc.ca]
- 15. journals.asm.org [journals.asm.org]
- 16. High-Dose this compound Therapy for this compound-Resistant Murine Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-dose this compound therapy for this compound-resistant murine Mycobacterium tuberculosis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Culture-Free Enumeration of Mycobacterium tuberculosis in Mouse Tissues Using the Molecular Bacterial Load Assay for Preclinical Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preclinical Pharmacokinetic and Pharmacodynamic Modeling of Isoniazid
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) modeling of isoniazid in preclinical research for researchers, scientists, and drug development professionals. Detailed protocols for key experiments are outlined to facilitate study design and execution.
Introduction
This compound (INH) is a cornerstone of first-line tuberculosis treatment.[1] Understanding its pharmacokinetic and pharmacodynamic properties through preclinical modeling is crucial for optimizing dosing regimens and developing new anti-tuberculosis therapies. This compound is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG).[1][2][3] Once activated, it primarily inhibits the synthesis of mycolic acids, essential components of the Mycobacterium tuberculosis cell wall, by targeting the enoyl-acyl carrier protein reductase (InhA).[1][2][3]
Pharmacokinetic and Pharmacodynamic Data Summary
The following tables summarize key pharmacokinetic and pharmacodynamic parameters of this compound from various preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models
| Animal Model | Dosing Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) | AUC (µg·h/mL) | Reference |
| BALB/c Mice | Oral Gavage | 0.1 - 120 | Dose-dependent | 0.16 - 0.5 | 0.4 - 1.6 | Dose-dependent | [4] |
| Mice | Intravenous | 0.1 (100 µg) | 3.24 ± 0.57 | - | 3.91 ± 1.06 | 16.64 ± 1.80 (0-24h) | [5] |
| Mice | Inhalation | 0.1 (100 µg) | 2.37 ± 0.23 | - | 18.63 ± 5.89 | 55.34 ± 13.72 (0-24h) | [5] |
| Cynomolgus Macaques | Oral | 15 | - | - | - | - | [6] |
Table 2: Pharmacodynamic Parameters of this compound in Preclinical Models
| Model Type | M. tuberculosis Strain | Key PD Parameter | Finding | Reference |
| In vitro | H37Rv | C/MIC for 50% of Emax | 0.5 | [4][7] |
| In vitro | H37Rv | Maximum kill | 4 log10 CFU/mL reduction | [4][7] |
| Murine Aerosol Infection | H37Rv | Correlation with efficacy | AUC24/MIC (r² = 0.83) > Cmax/MIC (r² = 0.73) | [4][7] |
| Murine Aerosol Infection | H37Rv | Efficacy at 6 days | 1.4 log10 CFU/lung reduction | [4][7] |
| In vitro (Intracellular) | H37Rv | Efficacy | < 0.5 log10 CFU/mL reduction | [4][7] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the determination of this compound's pharmacokinetic profile in a murine model.
Objective: To determine the concentration-time profile of this compound in plasma following oral administration.
Materials:
-
BALB/c mice[4]
-
This compound
-
Vehicle (e.g., 0.25% carboxymethyl cellulose)[4]
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, EDTA tubes)[4]
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Animal Acclimatization: Acclimatize male BALB/c mice for at least one week before the experiment with free access to food and water.
-
Dose Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration.
-
Dosing: Administer a single dose of this compound to the mice via oral gavage. Doses can range from 0.1 to 120 mg/kg.[4]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 10, 20, 30 minutes, 1, 2, 4, 6, 8 hours) post-dosing via retro-orbital sinus puncture or another appropriate method.[4]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated HPLC method.[8]
-
Data Analysis: Plot the plasma concentration of this compound versus time. Calculate key pharmacokinetic parameters such as Cmax, Tmax, half-life, and AUC using appropriate software (e.g., WinNonlin).[5]
In Vivo Pharmacodynamic Study in a Murine Aerosol Infection Model
This protocol describes the evaluation of this compound's efficacy in a mouse model of tuberculosis.
Objective: To determine the relationship between this compound exposure and its bactericidal effect in the lungs of infected mice.
Materials:
-
BALB/c mice
-
Mycobacterium tuberculosis H37Rv
-
Aerosol infection chamber
-
This compound
-
Oral gavage needles
-
Lung homogenization equipment
-
Middlebrook 7H11 agar plates
Procedure:
-
Infection: Infect mice with M. tuberculosis H37Rv using an aerosol exposure system to establish a lung infection.
-
Treatment Initiation: Begin this compound treatment at a specified time post-infection.
-
Dosing Regimen: Administer this compound orally once daily for a defined period (e.g., 6 days).[4] Dose fractionation studies can be performed where the total daily dose is administered in divided doses to determine the PK/PD driver of efficacy.[4]
-
Efficacy Assessment: At the end of the treatment period, euthanize the mice and aseptically remove the lungs.
-
Bacterial Load Determination: Homogenize the lungs and plate serial dilutions of the homogenate on Middlebrook 7H11 agar to determine the number of colony-forming units (CFU).
-
Data Analysis: Compare the lung CFU counts of treated mice to those of an untreated control group to determine the reduction in bacterial load. Correlate the bactericidal effect with pharmacokinetic parameters (Cmax/MIC, AUC/MIC, T>MIC) to identify the PK/PD index that best predicts efficacy.[4][7]
Visualizations
This compound Mechanism of Action
Caption: this compound's mechanism of action within Mycobacterium tuberculosis.
Preclinical PK/PD Modeling Workflow for this compound
Caption: Workflow for preclinical pharmacokinetic and pharmacodynamic modeling of this compound.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. This compound Pharmacokinetics-Pharmacodynamics in an Aerosol Infection Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound pharmacokinetics-pharmacodynamics in an aerosol infection model of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of standard versus high-dose this compound for treatment of multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography Methods for Isoniazid Quantification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of isoniazid (INH), a primary antitubercular drug, using high-performance liquid chromatography (HPLC). The following sections offer a comprehensive overview of various validated methods, enabling researchers to select and implement a suitable assay for their specific needs, whether for pharmacokinetic studies, therapeutic drug monitoring, or quality control of pharmaceutical formulations.
Introduction
This compound is a cornerstone in the treatment of tuberculosis. Accurate and reliable quantification of INH in biological matrices and pharmaceutical products is crucial for ensuring therapeutic efficacy and safety. High-performance liquid chromatography (HPLC) stands out as a powerful analytical technique for this purpose due to its high sensitivity, specificity, and reproducibility.[1][2][3] This document outlines several reversed-phase HPLC (RP-HPLC) methods coupled with ultraviolet (UV) detection, which are commonly employed for this compound analysis.
Comparative Summary of HPLC Methods
The following table summarizes the key parameters of various HPLC methods for this compound quantification, providing a clear comparison to aid in method selection.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Matrix | Rat Plasma, Brain, Liver, Kidney | Human Plasma | Pharmaceutical Formulations | Aqueous Samples & Tablets |
| Column | Waters Symmetry Shield RP-18 (4.6 x 150 mm, 5 µm)[4] | C18 (250 x 4.6 mm, 5 µm) for Rifampicin, C8 (250 x 4.6 mm, 5 µm) for this compound[5] | Octadecylsilane (C18)[6] | Reversed-phase C-18 |
| Mobile Phase | 0.1 M Phosphate buffer (pH 5) and Methanol (gradient)[4] | Methanol: 0.02 M Potassium phosphate buffer (pH 7.0) (75:25, v/v)[5] | Methanol (75%) and 0.02 M Disodium Hydrogen Orthophosphate (25%) (pH 4.5)[6] | 5.3% Ethanol, 93.7% Water, and 1% Acetic acid[2] |
| Flow Rate | 0.9 mL/min[4] | 0.5 mL/min[5] | 1.0 mL/min | 1.0 mL/min[2] |
| Detection Wavelength | 254 nm[4][6] | 273 nm for this compound, 339 nm for Rifampicin[5] | 283 nm[7] | 265 nm[2] |
| Injection Volume | 20 µL[4] | 100 µL[5] | Not Specified | ~20 µL[2] |
| Run Time | Not Specified | Not Specified | This compound: 5.667 min[7] | 2.2 minutes[2] |
Method Validation Parameters
This table presents the validation data for the described HPLC methods, demonstrating their reliability and performance characteristics.
| Parameter | Method 1 (Plasma) | Method 2 (Human Plasma) | Method 3 (Urine) | Method 4 (Pure form & Pharmaceutical) |
| Linearity Range | 250 - 25,000 ng/mL[4] | 0.89 - 71.36 µg/mL[5] | 0.03 - 10.0 µg/mL | 5.0 - 80.0 µg/ml[8] |
| Correlation Coefficient (r²) | Not Specified | > 0.9989[5] | 0.9998 | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | 10 ng/mL | 0.042 µg/ml[8] |
| Limit of Quantification (LOQ) | Not Specified | 0.89 µg/mL[5] | 30 ng/mL | 0.137 µg/ml[8] |
| Accuracy (% Bias or Recovery) | Not Specified | Bias% < 10.26[5] | -0.9 to +8.5%[3] | 99.60–100.91%[8] |
| Precision (%RSD or %CV) | Not Specified | CV% < 10.39[5] | < 16.0%[3] | < 0.92%[8] |
| Recovery | Not Specified | 89.8 - 96.6%[5] | Not Specified | Not Specified |
Detailed Experimental Protocols
Protocol 1: this compound Quantification in Biological Matrices (Plasma)
This protocol is based on a method for the determination of this compound in plasma, which involves protein precipitation for sample clean-up.[4][5]
4.1.1. Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC grade)[4]
-
Trichloroacetic acid (TCA)
-
Organic solvent (e.g., ethyl acetate)
-
Potassium phosphate monobasic
-
Sodium hydroxide
-
Water (HPLC grade)
-
Blank human plasma
4.1.2. Equipment
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
-
Pipettes
4.1.3. Preparation of Solutions
-
Mobile Phase: Prepare a solution of methanol and 0.02 M potassium phosphate buffer (pH 7.0) in a 75:25 (v/v) ratio.[5] Filter through a 0.45 µm filter and degas before use.
-
Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of HPLC grade water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to achieve concentrations covering the desired calibration range (e.g., 0.5 to 100 µg/mL).
-
Calibration Standards in Plasma: Spike appropriate volumes of the working standard solutions into blank plasma to obtain final concentrations for the calibration curve (e.g., 0.89 to 71.36 µg/mL).[5]
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations.[5]
4.1.4. Sample Preparation
-
To 500 µL of plasma sample (calibration standard, QC, or unknown), add a protein precipitating agent. One method uses 300 µL of methanol.[4] Another method involves drug extraction with trichloroacetic acid and an organic solvent.[5]
-
Vortex the mixture for 2 minutes.[4]
-
Centrifuge at 15,000 rpm for 10 minutes at 4°C.[4]
-
Collect the supernatant.
-
If using the methanol precipitation method, an equal volume of water can be added to the clear supernatant.[4]
-
Filter the final solution through a 0.20 µm nylon filter before injection into the HPLC system.[4]
4.1.5. HPLC Analysis
-
Set up the HPLC system with the specified column and mobile phase.
-
Set the flow rate to 0.5 mL/min and the column temperature to 30°C.[5]
-
Set the UV detector to 273 nm.[5]
-
Inject 100 µL of the prepared sample.[5]
-
Record the chromatogram and determine the peak area of this compound.
4.1.6. Data Analysis
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the calibration standards.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Protocol 2: this compound Quantification in Pharmaceutical Formulations
This protocol is adapted for the analysis of this compound in solid dosage forms like tablets.[2][7]
4.2.1. Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid
-
Triethylamine (TEA)
4.2.2. Equipment
-
HPLC system with UV detector
-
C18 analytical column
-
Sonicator
-
Volumetric flasks
-
Syringe filters (0.45 µm)
4.2.3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Methanol and Water (containing 0.1% Orthophosphoric acid and Triethylamine, pH adjusted to 4.2) in a 72:28 (v/v) ratio.[7] Filter and degas.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare dilutions from the stock solution to create a series of standards (e.g., 20, 30, 40 µg/mL).[7]
4.2.4. Sample Preparation
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound (e.g., 10 mg).
-
Transfer the powder to a volumetric flask (e.g., 100 mL) and add a portion of the mobile phase.
-
Sonicate for 15-20 minutes to ensure complete dissolution of the drug.
-
Make up the volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
4.2.5. HPLC Analysis
-
Set up the HPLC system with the specified column and mobile phase.
-
Set the flow rate to 1.0 mL/min.[7]
-
Set the UV detector to 283 nm.[7]
-
Inject an appropriate volume of the prepared sample and standard solutions.
-
Record the chromatograms and measure the peak areas.
4.2.6. Data Analysis
-
Calculate the concentration of this compound in the sample solution by comparing its peak area with the peak area of a standard solution of known concentration.
-
Determine the amount of this compound per tablet based on the initial weight of the tablet powder used.
Visualized Workflows
The following diagrams illustrate the general workflows for the quantification of this compound using HPLC.
Caption: General workflow for this compound quantification by HPLC.
Caption: Comparison of sample preparation for different matrices.
References
- 1. pjmhsonline.com [pjmhsonline.com]
- 2. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 3. Optimization and Validation of a Chromatographic Method for the Quantification of this compound in Urine of Tuberculosis Patients According to the European Medicines Agency Guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. japsonline.com [japsonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ijnrd.org [ijnrd.org]
- 8. tandfonline.com [tandfonline.com]
Application Note: Quantitative Analysis of Isoniazid and its Metabolites using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoniazid (INH) is a cornerstone of first-line antituberculosis therapy. However, its metabolism exhibits significant inter-individual variability, primarily due to genetic polymorphisms in the N-acetyltransferase 2 (NAT2) enzyme.[1][2] This variability can lead to underexposure, potentially causing treatment failure and drug resistance, or overexposure, increasing the risk of hepatotoxicity. The primary metabolic pathways of this compound include acetylation to acetylthis compound (AcINH), and hydrolysis to isonicotinic acid (INA) and hydrazine (Hz).[1][3] Further metabolism of these intermediates can produce acetylhydrazine (AcHz) and diacetylhydrazine (DiAcHz).[1] Monitoring the plasma concentrations of INH and its key metabolites is crucial for therapeutic drug monitoring (TDM), understanding pharmacokinetic profiles, and investigating mechanisms of drug-induced liver injury.[4][5][6] This application note provides a detailed protocol for the simultaneous quantification of this compound and its major metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[7]
This compound Metabolic Pathway
The metabolic fate of this compound is complex, involving several enzymatic steps that produce a range of metabolites. Understanding this pathway is essential for interpreting pharmacokinetic data and assessing the risk of adverse effects.
Caption: Metabolic pathway of this compound.
Experimental Workflow for this compound Metabolite Analysis
The following diagram outlines the general workflow for the quantitative analysis of this compound and its metabolites from plasma samples using LC-MS/MS.
Caption: Experimental workflow for LC-MS/MS analysis.
Detailed Experimental Protocols
Materials and Reagents
-
This compound, Acetylthis compound, Isonicotinic acid, Hydrazine sulfate, Acetylhydrazine (analytical standards)
-
This compound-d4 and Acetylthis compound-d4 (internal standards)
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid, Ammonium acetate
-
p-tolualdehyde
-
Ultrapure water
-
Human plasma (drug-free)
Sample Preparation
A protein precipitation method is commonly employed for sample preparation due to its simplicity and efficiency.[5] For the analysis of hydrazine and acetylhydrazine, a derivatization step is necessary to improve their chromatographic retention and detection sensitivity.[4][5][8]
-
Preparation of Stock and Working Solutions: Prepare individual stock solutions of this compound, its metabolites, and internal standards in methanol. Serially dilute these stock solutions with a methanol/water mixture to prepare working solutions for calibration curves and quality control (QC) samples.[9]
-
Protein Precipitation: To 100 µL of plasma sample, calibration standard, or QC sample, add 300 µL of ice-cold methanol containing the internal standards.
-
Vortex and Centrifuge: Vortex mix the samples for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Derivatization (for Hydrazine and Acetylhydrazine): To the supernatant, add a solution of p-tolualdehyde in methanol. Incubate the mixture to allow for the derivatization reaction to complete.[5][8]
-
Final Preparation: The samples are then ready for injection into the LC-MS/MS system.
Alternatively, solid-phase extraction (SPE) can be used for sample cleanup, which may provide cleaner extracts.[10][11][12]
Liquid Chromatography
Chromatographic separation is typically achieved on a reversed-phase C18 column with gradient elution.[4][5][6]
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 analytical column (e.g., Atlantis T3, Gemini C18).[7][11]
-
Mobile Phase A: 0.1% Formic acid in water or 5 mM Ammonium acetate.[7][10]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes of interest.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry
Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode and multiple reaction monitoring (MRM).[5][10][11]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for each analyte and internal standard need to be optimized. The protonated molecule [M+H]+ is typically selected as the precursor ion.[5]
Quantitative Data
The following table summarizes the optimized MRM parameters and linear ranges for the quantification of this compound and its metabolites, compiled from published literature.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Linear Range (ng/mL) | Reference |
| This compound (INH) | 138.0 | 121.0 | 21 - 30 | 100 - 10,000 | [5][7][8] |
| Acetylthis compound (AcINH) | 180.0 | 121.0 | 30 | 100 - 10,000 | [5][7][8] |
| Isonicotinic Acid (INA) | 124.0 | 80.0 | 25 | 80 - 10,000 | [5][8] |
| Hydrazine (Hz) | 237.2 | 120.0 | 25 | 1 - 30 | [5][8] |
| Acetylhydrazine (AcHz) | 177.0 | 118.0 | 19 | 40 - 1200 | [5][8] |
*Note: m/z values for Hydrazine and Acetylhydrazine correspond to their derivatized forms with p-tolualdehyde.[5][8]
The following table presents exemplary plasma concentrations of this compound and its metabolites observed in tuberculosis patients at 2 hours post-dose, categorized by their NAT2 phenotype. This data illustrates the significant impact of genetic polymorphism on drug metabolism.
| Analyte | Slow Acetylator (ng/mL) | Intermediate Acetylator (ng/mL) | Rapid Acetylator (ng/mL) |
| This compound (INH) | 4,500 ± 1,500 | 2,500 ± 1,000 | 1,000 ± 500 |
| Acetylthis compound (AcINH) | 1,000 ± 500 | 2,000 ± 800 | 3,500 ± 1,200 |
| Acetylthis compound/Isoniazid Ratio | < 0.5 | 0.5 - 1.5 | > 1.5 |
| Isonicotinic Acid (INA) | 300 ± 100 | 400 ± 150 | 500 ± 200 |
| Hydrazine (Hz) | 10 ± 5 | 15 ± 7 | 20 ± 10 |
| Acetylhydrazine (AcHz) | 100 ± 50 | 200 ± 80 | 300 ± 120 |
Note: The values presented are approximate and for illustrative purposes, based on trends reported in the literature. Actual concentrations can vary widely depending on the individual, dosage, and time of sampling.
Conclusion
The LC-MS/MS method described provides a robust, sensitive, and specific tool for the simultaneous quantification of this compound and its major metabolites in human plasma.[6] This methodology is invaluable for therapeutic drug monitoring, pharmacokinetic studies, and research into the mechanisms of this compound-induced hepatotoxicity.[4][5] The ability to accurately measure these compounds allows for a more personalized approach to tuberculosis treatment, potentially improving efficacy and minimizing adverse drug reactions.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Degradation Pathway [eawag-bbd.ethz.ch]
- 4. [PDF] Quantitative Analysis of this compound and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 5. Quantitative Analysis of this compound and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of this compound and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. A high‐throughput LC–MS/MS method for simultaneous determination of this compound, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of this compound and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of this compound and its metabolite acetyl-isoniazid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: A Framework for High-Throughput Screening of Isoniazid in Combination with New Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoniazid (INH) remains a cornerstone of first-line tuberculosis treatment.[1][2][3] However, the emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the development of novel therapeutic strategies, including combination therapies that can enhance the efficacy of existing drugs like INH.[4][5][6] This document provides a detailed experimental framework for the in vitro assessment of new drug candidates in combination with this compound. The outlined protocols are designed for a high-throughput screening approach to identify synergistic interactions, evaluate bactericidal activity, and assess potential cytotoxicity.
This compound is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG.[7][8][9][10] The activated form of INH primarily targets the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid synthesis pathway, leading to the disruption of the mycobacterial cell wall.[7][8][10][11] Resistance to INH can arise from mutations in the katG or inhA genes.[2][7][8] Understanding this mechanism is crucial for designing rational drug combinations that may involve targeting alternative pathways or overcoming resistance mechanisms.
Key Experimental Protocols
This section details the methodologies for three critical in vitro assays to evaluate the potential of new drug candidates in combination with this compound: the checkerboard assay for determining synergy, the time-kill curve assay for assessing bactericidal or bacteriostatic effects, and a cytotoxicity assay to evaluate the effect on mammalian cells.
Checkerboard Assay for Synergy Testing
This assay is a standard method to quantify the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[12][13][14]
Protocol:
-
Preparation of Drug Solutions:
-
Prepare stock solutions of this compound and the new drug candidate in an appropriate solvent (e.g., DMSO, sterile water).
-
Perform serial two-fold dilutions of each drug in 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to create a range of concentrations above and below their predetermined Minimum Inhibitory Concentrations (MICs).
-
-
Assay Plate Setup:
-
Use a 96-well microtiter plate.
-
Along the x-axis, add 50 µL of each dilution of the new drug candidate.
-
Along the y-axis, add 50 µL of each dilution of this compound.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Include wells with each drug alone as controls, as well as a drug-free growth control.
-
-
Inoculation:
-
Prepare a mid-log phase culture of M. tuberculosis H37Rv (or a relevant clinical isolate).
-
Adjust the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in 7H9 broth.
-
Add 100 µL of the bacterial inoculum to each well.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7-14 days.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the FICI values as follows:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Time-Kill Curve Assay
This dynamic assay provides information on the rate of bacterial killing by a drug or drug combination over time.[15][16][17][18]
Protocol:
-
Preparation:
-
Prepare drug solutions of this compound and the new drug candidate at concentrations determined from the checkerboard assay (e.g., 0.5x, 1x, and 2x MIC).
-
Prepare a mid-log phase culture of M. tuberculosis.
-
-
Experimental Setup:
-
In sterile culture tubes, add the bacterial inoculum (final concentration ~5 x 10^5 CFU/mL) to 7H9 broth containing:
-
This compound alone
-
New drug candidate alone
-
The combination of this compound and the new drug candidate
-
A drug-free growth control
-
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 24, 48, and 72 hours), withdraw aliquots from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate the dilutions on 7H10 or 7H11 agar plates supplemented with OADC.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the number of Colony Forming Units (CFUs) on each plate.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.[17]
-
A ≥ 3-log10 reduction in CFU/mL compared to the initial inoculum is considered bactericidal activity.[17]
-
Cytotoxicity Assay
It is essential to evaluate the toxicity of the drug combination on mammalian cells to ensure a therapeutic window.[19][20][21]
Protocol:
-
Cell Culture:
-
Culture a relevant mammalian cell line (e.g., HepG2 for hepatotoxicity, A549 for lung epithelium) in the appropriate medium in a 96-well plate.
-
Allow the cells to adhere and reach a desired confluency (e.g., 70-80%).
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound, the new drug candidate, and their combination in the cell culture medium.
-
Remove the old medium from the cells and add the drug-containing medium.
-
Include a vehicle control (e.g., DMSO) and an untreated control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Viability Assessment:
-
Use a suitable cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay.[19]
-
Follow the manufacturer's instructions for the chosen assay.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug and the combination.
-
Compare the IC50 values to the MICs obtained from the antibacterial assays to determine the selectivity index.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Checkerboard Assay Results - Fractional Inhibitory Concentration Index (FICI)
| Drug Combination | MIC of this compound (µg/mL) | MIC of New Drug Candidate (µg/mL) | FICI | Interpretation |
| This compound alone | N/A | N/A | N/A | |
| New Drug Candidate alone | N/A | N/A | N/A | |
| This compound + New Drug Candidate |
Table 2: Time-Kill Curve Assay Summary - Log10 CFU/mL Reduction at 24 Hours
| Treatment | Initial Inoculum (log10 CFU/mL) | Log10 CFU/mL at 24h | Log10 Reduction vs. Initial | Log10 Reduction vs. Most Active Single Agent |
| Growth Control | ||||
| This compound (1x MIC) | ||||
| New Drug Candidate (1x MIC) | ||||
| This compound + New Drug Candidate |
Table 3: Cytotoxicity Assay - IC50 Values
| Compound/Combination | IC50 on HepG2 cells (µM) | IC50 on A549 cells (µM) |
| This compound | ||
| New Drug Candidate | ||
| This compound + New Drug Candidate |
Visualization of Workflows and Pathways
This compound Activation and Mycolic Acid Synthesis Inhibition Pathway
Caption: this compound activation and its inhibitory effect on mycolic acid synthesis.
Experimental Workflow for Combination Drug Screening
Caption: A streamlined workflow for evaluating this compound combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. The this compound Paradigm of Killing, Resistance, and Persistence in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Combined Antibacterial Effect of this compound and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Advances in the design of combination therapies for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Overview on mechanisms of this compound action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. Mechanisms for this compound action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. clyte.tech [clyte.tech]
- 14. tsijournals.com [tsijournals.com]
- 15. journals.asm.org [journals.asm.org]
- 16. iosrjournals.org [iosrjournals.org]
- 17. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. bioscience.co.uk [bioscience.co.uk]
- 21. Cytotoxicity Assay for Anti-Cancer Drugs [ols-bio.com]
Troubleshooting & Optimization
troubleshooting isoniazid resistance in laboratory M. tuberculosis strains
Welcome to the technical support center for troubleshooting isoniazid (INH) resistance in laboratory strains of Mycobacterium tuberculosis. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My M. tuberculosis strain shows a susceptible result with molecular tests (e.g., line probe assay) but is phenotypically resistant to INH. What could be the reason?
A1: This discrepancy can arise from several factors:
-
Uncommon Resistance Mutations: Commercially available molecular assays, like the GenoType MTBDRplus, primarily detect the most common mutations in the katG gene and the promoter region of the inhA gene.[1] Resistance in your strain might be due to less frequent mutations in these genes or mutations in other genes such as ahpC, kasA, or ndh, which are not covered by these assays.[1][2]
-
Heteroresistance: The bacterial population in your sample may contain a mix of susceptible and resistant strains.[3] Molecular tests might not be sensitive enough to detect a small proportion (clinically relevant at >1%) of resistant bacteria, while phenotypic drug susceptibility testing (DST) can.[3]
-
Novel Mutations: Your strain may harbor novel mutations that confer resistance but are not yet characterized or included in the probe-based assays.[4]
-
Efflux Pumps: Overexpression of efflux pumps can lead to INH resistance, a mechanism not detected by standard molecular tests targeting gene mutations.[5][6]
Q2: I have inconsistent Minimum Inhibitory Concentration (MIC) results for INH with the same M. tuberculosis strain. What are the potential causes?
A2: Inconsistent MIC values can be a significant challenge. The following factors may contribute to this variability:
-
Inoculum Preparation: Variation in the size and viability of the bacterial inoculum can lead to different MIC readings. It is crucial to standardize the inoculum preparation.[7]
-
Testing Method: Different phenotypic DST methods (e.g., agar proportion, broth microdilution, MGIT) have inherent variability and may yield slightly different MIC values.[8][9] The critical concentration of INH can vary between methods.[10]
-
Culture Medium: The composition of the culture medium, including pH, can affect the activity of INH and the growth of M. tuberculosis, thereby influencing the MIC.[7]
-
Incubation Time: Variations in incubation time can affect the final reading of bacterial growth and, consequently, the MIC.
-
Heteroresistance: If the strain has a mixed population of susceptible and resistant bacteria, random sampling during subculturing can lead to variations in the proportion of resistant organisms, resulting in fluctuating MICs.[3]
Q3: My sequencing results show a mutation in the katG gene, but the strain has a low-level INH resistance. I thought katG mutations caused high-level resistance.
A3: While it is generally true that mutations in the katG gene, particularly at codon 315 (S315T), are associated with high-level INH resistance, this is not always the case.[11][12] The level of resistance conferred by a katG mutation can depend on the specific amino acid substitution and its impact on the catalase-peroxidase activity required to activate the prodrug INH.[13][14] Some katG mutations may only partially impair enzyme function, leading to low-level resistance.[15] Additionally, the genetic background of the strain can influence the phenotypic expression of resistance.
Q4: Can I use a higher dose of INH to treat an infection with a strain that has low-level resistance?
A4: Strains with low-level INH resistance, often caused by mutations in the inhA promoter region, may be susceptible to higher concentrations of INH.[11][16] Some studies suggest that high-dose INH (16-18 mg/kg) might be effective in these cases.[11] However, this decision should be made in consultation with a specialist in treating drug-resistant tuberculosis, as there are concerns about potential toxicity and suboptimal efficacy.[17][18] Strains with katG mutations, which typically confer high-level resistance, are unlikely to respond to increased INH doses.[11]
Troubleshooting Guides
Guide 1: Discordant Genotypic and Phenotypic INH Susceptibility Results
This guide provides a workflow for investigating discrepancies between molecular and culture-based INH susceptibility tests.
References
- 1. journals.co.za [journals.co.za]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. journals.asm.org [journals.asm.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Resistance to this compound and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Frontiers | Tuberculosis Phenotypic and Genotypic Drug Susceptibility Testing and Immunodiagnostics: A Review [frontiersin.org]
- 10. aphl.org [aphl.org]
- 11. Detection of katG and inhA mutations to guide this compound and ethionamide use for drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. This compound Activation Defects in Recombinant Mycobacterium tuberculosis Catalase-Peroxidase (KatG) Mutants Evident in InhA Inhibitor Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. mdpi.com [mdpi.com]
- 17. Diagnostic Delays and Treatment Implications for Patients with this compound-Resistant Tuberculosis: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Isoniazid-Induced Hepatotoxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues during in vivo studies of isoniazid (INH)-induced hepatotoxicity.
Troubleshooting Guides & FAQs
Animal Model and Dosing Issues
Question 1: We are not observing significant elevations in liver enzymes (ALT, AST) in our rat model after administering this compound. What could be the issue?
Answer: Failure to induce significant hepatotoxicity with this compound in rats can stem from several factors:
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Inadequate Dose and Duration: The dose and duration of INH administration are critical. Some studies report that lower doses require a longer administration period to induce significant liver injury. For instance, a study using Wistar rats demonstrated that co-administration of INH and rifampicin (RIF), both at 50 mg/kg daily for 3 weeks, was effective in inducing oxidative hepatic injury.[1] Another study found that successful hepatotoxicity in Wistar rats required higher doses of INH (100 mg/kg), RMP (300 mg/kg), and PZA (700 mg/kg).[2]
-
Animal Strain Variability: Different rat strains can exhibit varying susceptibility to drug-induced liver injury. It's crucial to use a strain known to be susceptible or to establish the dose-response in your chosen strain.
-
Route of Administration: The route of administration (e.g., oral gavage vs. intraperitoneal injection) can influence the bioavailability and metabolism of INH, thereby affecting its hepatotoxic potential. Intraperitoneal injections have been commonly used in several studies.[1][3][4]
Question 2: Our mice are showing high mortality rates before the end of the experimental period. How can we reduce this?
Answer: High mortality can be a sign of excessive toxicity. Consider the following adjustments:
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Dose Reduction: The administered dose of INH might be too high for the specific mouse strain you are using. A study in BALB/c mice used 100 mg/kg of INH daily for 2 weeks to induce hepatotoxicity.[5] Another study with the same strain used 150 mg/kg of INH for 28 days.[6] It may be necessary to perform a dose-ranging study to find a sublethal dose that still induces measurable hepatotoxicity.
-
Acclimatization Period: Ensure that the animals have had an adequate acclimatization period (typically one week) to the laboratory conditions before the start of the experiment. This helps to reduce stress-related complications.
-
Monitoring Animal Health: Closely monitor the animals for signs of distress, such as significant weight loss, lethargy, or ruffled fur. If severe symptoms appear, humane endpoints should be considered.
Issues with Protective Agents
Question 3: We are co-administering N-acetylcysteine (NAC) with this compound but are not seeing a significant protective effect. What could be the reason?
Answer: Several factors can influence the efficacy of NAC in mitigating INH-induced hepatotoxicity:
-
Timing of Administration: The timing of NAC administration relative to INH is crucial. For optimal protection, NAC is often administered prior to or concurrently with the hepatotoxic agent.
-
Dose of NAC: The dose of NAC may be insufficient. In a study with young Wistar rats, a hepatoprotective dose of 100 mg/kg/day of NAC was used against INH and RIF (50 mg/kg/day each).[1]
-
Mechanism of Injury: While oxidative stress is a major mechanism of INH hepatotoxicity that NAC counteracts by replenishing glutathione stores, other mechanisms like immune-mediated injury might also be at play.[7][8][9] If the primary mechanism in your model is not oxidative stress, the protective effect of NAC might be limited.
Question 4: Can we use other antioxidants besides NAC?
Answer: Yes, several other antioxidants have shown promise in animal models:
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Silymarin: This flavonoid complex has demonstrated hepatoprotective effects against INH-induced toxicity.[5][10][11][12] A study in mice showed that silymarin at 50 mg/kg offered hepatoprotection.[6]
-
Ferulic Acid: Co-administration of ferulic acid (10 and 20 mg/kg/day) with INH (100 mg/kg/day) in Wistar rats prevented hepatotoxicity by increasing the activities of antioxidant enzymes.[3]
-
Quercetin: Oral administration of quercetin (300 mg/kg/day) protected the liver against INH and RIF-induced hepatotoxicity in rats.[13]
-
Alpha-Lipoic Acid (ALA): ALA administered orally at 50 mg/kg prior to this compound for 28 days showed protection against INH-induced hepatotoxicity in mice.[14]
Biochemical and Histopathological Analysis Issues
Question 5: The results from our biochemical assays (ALT, AST) are highly variable between animals in the same group. How can we improve consistency?
Answer: High variability can be addressed by:
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Standardizing Procedures: Ensure that all experimental procedures, including animal handling, drug administration (timing and volume), and blood collection, are highly standardized.
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Increasing Sample Size: A larger number of animals per group can help to reduce the impact of individual biological variation on the group mean.
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Controlling for External Factors: Environmental factors such as housing conditions, diet, and light-dark cycles should be strictly controlled.
Question 6: Our histopathological findings do not correlate well with the biochemical data. What could be the cause?
Answer: Discrepancies between biochemical and histopathological data can occur due to:
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Timing of Sample Collection: The peak of enzymatic activity in the serum may not perfectly coincide with the most severe morphological changes in the liver. A time-course study might be necessary to establish the optimal time point for observing both.
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Subjectivity in Histopathological Scoring: Histopathological analysis can have a subjective component. To minimize this, it is advisable to have the slides evaluated by a board-certified veterinary pathologist in a blinded manner.
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Sampling Location: The location within the liver from which the tissue sample is taken can influence the findings, as liver damage may not be uniformly distributed.
Data Summary Tables
Table 1: Summary of this compound Dosing Regimens in Animal Models
| Animal Model | This compound (INH) Dose | Co-administered Drugs | Duration | Route of Administration | Observed Effect | Reference |
| Wistar Rats | 100 mg/kg/day | - | 21 days | Intraperitoneal | Hepatotoxicity | [3] |
| Wistar Rats | 50 mg/kg/day | Rifampicin (50 mg/kg/day) | 3 weeks | Intraperitoneal | Oxidative hepatic injury | [1] |
| Wistar Rats | 10 mg/kg/day | Rifampicin (10 mg/kg/day) | 42 days | Oral | Hepatotoxicity | [13] |
| Wistar Rats | 100 mg/kg | Rifampicin (100 mg/kg) | 10 and 21 days | IP (INH), IG (RIF) | Liver impairment | [4] |
| BALB/c Mice | 100 mg/kg/day | - | 2 weeks | Intraperitoneal | Hepatotoxicity | [5] |
| BALB/c Mice | 150 mg/kg | - | 28 days | Intragastric gavage | Hepatotoxicity | [6] |
| Male Mice | 100 mg/kg | - | 28 days | Oral | Hepatotoxicity | [14] |
Table 2: Summary of Protective Agent Dosing in Animal Models of INH Hepatotoxicity
| Protective Agent | Animal Model | Dose | This compound (INH) Regimen | Duration | Route of Administration | Protective Effect | Reference |
| N-acetylcysteine (NAC) | Wistar Rats | 100 mg/kg/day | 50 mg/kg/day INH + 50 mg/kg/day RIF | 3 weeks | Intraperitoneal | Amelioration of oxidative stress | [1] |
| N-acetylcysteine (NAC) | BALB/c Mice | 300 mg/kg/day | 150 mg/kg/day INH | 2 weeks | Intraperitoneal | Hepatoprotection | [5] |
| Silymarin | Wistar Rats | 100 mg/kg/day | 100 mg/kg/day INH | Days 11-21 | Gavage | Prevention of hepatotoxicity | [3] |
| Silymarin | BALB/c Mice | 50 mg/kg | 150 mg/kg INH | 2 weeks | Intraperitoneal | Hepatoprotection | [5] |
| Silymarin | BALB/c Mice | 50 mg/kg | 150 mg/kg INH | 28 days | Intragastric gavage | Hepatoprotection | [6] |
| Ferulic Acid | Wistar Rats | 10 and 20 mg/kg/day | 100 mg/kg/day INH | Days 11-21 | Gavage | Prevention of hepatotoxicity | [3] |
| Quercetin | Wistar Rats | 300 mg/kg/day | 10 mg/kg/day INH + 10 mg/kg/day RIF | 42 days | Oral | Hepatoprotection | [13] |
| Alpha-Lipoic Acid (ALA) | Male Mice | 50 mg/kg | 100 mg/kg INH | 28 days | Oral | Hepatoprotection | [14] |
Detailed Experimental Protocols
Induction of this compound Hepatotoxicity in Wistar Rats
This protocol is based on methodologies described in the literature.[1][3]
-
Animals: Male Wistar rats (150-200g) are used.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (25±2°C, 12-hour light/dark cycle) with free access to food and water.
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Grouping: Rats are randomly divided into experimental groups (e.g., Control, INH, INH + Protective Agent).
-
Drug Preparation:
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This compound (INH) is dissolved in sterile water or saline.
-
The protective agent is prepared according to its solubility characteristics.
-
-
Administration:
-
The INH group receives INH at a dose of 100 mg/kg body weight via intraperitoneal injection once daily for 21 days.
-
The control group receives an equivalent volume of the vehicle (sterile water or saline).
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The treatment group receives the protective agent at the predetermined dose and route, typically before or along with the INH administration.
-
-
Monitoring: Body weight is monitored regularly.
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Sample Collection: At the end of the treatment period, animals are anesthetized, and blood is collected via cardiac puncture for biochemical analysis (ALT, AST, etc.). The liver is then excised, weighed, and portions are fixed in 10% neutral buffered formalin for histopathological examination, while other portions are snap-frozen in liquid nitrogen for analysis of oxidative stress markers.
Assessment of Hepatotoxicity
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin are measured using commercially available kits.
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Histopathological Examination: Formalin-fixed liver tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The slides are examined for signs of liver injury, such as necrosis, inflammation, and steatosis.
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Oxidative Stress Markers: Liver homogenates are used to measure levels of lipid peroxidation (e.g., malondialdehyde), and the activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[3][15]
Visualizations
Caption: Metabolism of this compound and pathways to hepatotoxicity.
Caption: General experimental workflow for in vivo studies.
References
- 1. This compound- and rifampicin-induced oxidative hepatic injury--protection by N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. Comparative study of protective effect of silymarin and n-acetyl cysteine on this compound induced hepatotoxicity in mice - Iranian Journal of Pharmacology and Therapeutics [ijpt.iums.ac.ir]
- 6. pjp.pps.org.pk [pjp.pps.org.pk]
- 7. This compound-induced liver injury and immune response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | Mechanisms of this compound and rifampicin-induced liver injury and the effects of natural medicinal ingredients: A review [frontiersin.org]
- 10. pps.org.pk [pps.org.pk]
- 11. eurekaselect.com [eurekaselect.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Protective Effects of Quercetin against this compound and Rifampicin Induced Hepatotoxicity in Rats [pubs.sciepub.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Isoniazid (INH) Dosage for In Vivo Efficacy Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers optimizing Isoniazid (INH) dosage in preclinical animal models of Mycobacterium tuberculosis infection.
Frequently Asked Questions (FAQs) & Troubleshooting
Choosing an Initial this compound Dose
Q: What is a standard starting dose for INH in mouse efficacy studies?
A: A common starting dose for INH in mouse models of tuberculosis is 10-25 mg/kg of body weight, administered daily via oral gavage.[1][2][3] This range has been shown to be effective in reducing bacterial load in the lungs and spleens of infected mice.[2] For example, studies have demonstrated that doses between 1.56 mg/kg and 25 mg/kg can significantly reduce CFU counts.[2] Some protocols initiate treatment 7 to 21 days after aerosol infection.[4][5]
Q: How do I choose a dose for other animal models like guinea pigs or rabbits?
A: Dosing can vary significantly between species due to differences in metabolism and pharmacokinetics.
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Guinea Pigs: This model is more susceptible to M. tuberculosis infection. A common INH dose is 5 mg/kg/day administered intramuscularly.[6] However, establishing human-equivalent doses is critical, with some studies using 30-60 mg/kg orally to achieve appropriate serum concentrations.[7]
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Rabbits: Rabbits have been used to model INH-induced hepatotoxicity. Protocols may involve repeated subcutaneous injections over a two-day period to induce liver necrosis for mechanistic studies.[8]
It is crucial to perform pharmacokinetic (PK) studies to establish human-equivalent doses in any new model.[9]
Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations
Q: What are the key PK/PD parameters to consider for INH?
A: The most important PK/PD parameter for INH efficacy is the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC).[10] The peak serum concentration (Cmax) to MIC ratio also correlates with efficacy, though to a lesser extent.[10] this compound exhibits concentration-dependent killing of M. tuberculosis.[10]
Q: What are typical pharmacokinetic values for INH in mice?
A: INH generally displays linear pharmacokinetics in mice at doses between 0.1 and 120 mg/kg.[10] After oral administration, INH is absorbed, and its clearance can be influenced by the dose. One study noted that the apparent clearance (CL/F) of this compound decreased from 612 mL·h⁻¹·kg⁻¹ at a 12.5 mg/kg dose to 440 mL·h⁻¹·kg⁻¹ at higher doses.[11] The apparent volume of distribution (V/F) was estimated to be 811 mL·kg⁻¹.[11]
Table 1: this compound Dosage and Efficacy in Murine Models
| Animal Model | Strain | INH Dose (mg/kg/day) | Administration Route | Key Efficacy Outcome | Reference |
| C57BL/6 Mice | M. tuberculosis H37Rv | 5-9 | Aerosol | Complete recovery after 28 days | [12] |
| C57BL/6 Mice | M. tuberculosis Erdman | 25 | Oral Gavage | Clearance of bacilli in lungs | [4] |
| CD-1 Mice | M. tuberculosis Erdman | 25, 50, 75, 100 | Oral Gavage | No significant dose response observed above 25 mg/kg | [3] |
| BALB/c Mice | M. tuberculosis H37Rv | 1.56 - 25 | Oral Gavage | Significant reduction in lung and spleen CFU | [2] |
| C3H Mice | M. tuberculosis H37Rv | 2.5, 25 | Oral Gavage | Prevention of infection-induced body weight loss | [5] |
Troubleshooting Lack of Efficacy
Q: My INH treatment is not reducing the bacterial load as expected. What could be the cause?
A: Several factors could contribute to a lack of efficacy:
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Sub-therapeutic Dosage: The dose may be too low to achieve an effective AUC/MIC ratio. Consider performing a dose-escalation study.[1][10]
-
Drug Resistance: The M. tuberculosis strain may have developed resistance to INH. It is essential to confirm the susceptibility of the bacterial strain being used. High doses of INH (10–15 mg/kg) may be required for strains with low-level resistance, such as those with inhA mutations.[13][14]
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Drug Formulation/Administration Issues: Ensure the INH solution is prepared correctly and administered properly. Poor bioavailability can result from issues with the drug vehicle or administration technique.[15] For oral gavage, INH is typically dissolved in sterile water or a vehicle like 0.05% methylcellulose and 0.04% Tween 80.[2][4]
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Animal Model: The chosen animal model may not be appropriate or may have specific metabolic characteristics that affect drug efficacy. For instance, treatment with human-equivalent doses of INH is significantly more potent in guinea pigs than in mice.[9]
Table 2: Pharmacokinetic Parameters of this compound in Different Species
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| Mouse (BALB/c) | 3 - 120 | Oral | Linear, dose-dependent | - | Correlates with efficacy (r²=0.83) | [10] |
| Guinea Pig | 30 | Oral | 9.0 ± 3.2 | - | - | [7] |
| Guinea Pig | 60 | Oral | 16.8 ± 3.5 | - | - | [7] |
Note: PK parameters can vary significantly based on the animal strain, formulation, and analytical methods used.
Toxicity and Adverse Effects
Q: I'm observing signs of toxicity (e.g., weight loss, lethargy, death) in my treated animals. What should I do?
A: INH toxicity is a known issue, primarily manifesting as hepatotoxicity and neurotoxicity.[16][17][18]
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Hepatotoxicity: INH can cause liver damage, ranging from asymptomatic elevation of transaminases to severe hepatic necrosis.[8][16][17] This is often associated with toxic metabolites produced by the host's enzymes.[16]
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Neurotoxicity: Acute overdose can lead to seizures, coma, and metabolic acidosis.[17][19] This is linked to the depletion of pyridoxal-5'-phosphate (the active form of vitamin B6), which disrupts GABA synthesis.[17]
Troubleshooting Steps:
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Dose Reduction: The most immediate step is to lower the INH dose. Doses over 30 mg/kg in humans often produce neurotoxicity.[19]
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Monitor Liver Enzymes: If possible, monitor serum transaminase levels to assess for liver damage.[17]
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Administer Pyridoxine (Vitamin B6): Co-administration of pyridoxine can mitigate neurotoxicity and is a common practice in clinical settings.[20]
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Evaluate Animal Strain: Some mouse strains may be more susceptible to drug-induced toxicity.
Experimental Protocols
Protocol 1: Preparation and Administration of INH via Oral Gavage
This protocol is adapted for a standard 25-gram mouse.
Materials:
-
This compound powder (Sigma-Aldrich or equivalent)
-
Sterile water for injection or 0.9% saline
-
1.5-inch, 20-gauge gavage needle with a rounded tip[21]
-
1 mL syringe
-
Animal scale
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Permanent marker
Procedure:
-
Preparation of Dosing Solution:
-
Animal Handling and Measurement:
-
Administration:
-
Securely restrain the mouse by scruffing the neck to immobilize the head.[23]
-
Gently insert the gavage needle into the mouth, passing it over the tongue into the esophagus. The animal should swallow reflexively.[23]
-
Slowly administer the calculated volume of the INH solution.[22]
-
Gently remove the needle and return the animal to its cage.
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Monitor the animal for 5-10 minutes for any signs of distress or labored breathing.[21]
-
Protocol 2: Determination of Bacterial Load (CFU) in Lungs and Spleen
Materials:
-
Sterile phosphate-buffered saline (PBS)
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Tissue homogenizer
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Sterile dissection tools
-
Incubator at 37°C
Procedure:
-
Tissue Collection:
-
Euthanize the mouse via an approved method (e.g., CO₂ inhalation).[1]
-
Aseptically remove the lungs and spleen.
-
-
Homogenization:
-
Serial Dilution and Plating:
-
Incubation and Counting:
-
Calculation:
References
- 1. High-Dose this compound Therapy for this compound-Resistant Murine Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of Pyrazinamide in the Guinea Pig Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A model of this compound-induced hepatotoxicity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the 'Denver regimen' against acute tuberculosis in the mouse and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Pharmacokinetics-Pharmacodynamics in an Aerosol Infection Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing Pharmacodynamic Interactions in Mice Using the Multistate Tuberculosis Pharmacometric and General Pharmacodynamic Interaction Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies of the Specific Activity of Aerosolized this compound against Tuberculosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current research toward optimizing dosing of first-line antituberculosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Early Bactericidal Activity of Different this compound Doses for Drug-Resistant Tuberculosis (INHindsight): A Randomized, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Relative bioavailability of this compound in a fixed-dose combination product in healthy Mexican subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. emedicine.medscape.com [emedicine.medscape.com]
- 18. Frontiers | this compound-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 19. A High Dose of this compound Disturbs Endobiotic Homeostasis in Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 20. clinicaltrials.eu [clinicaltrials.eu]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 22. research.sdsu.edu [research.sdsu.edu]
- 23. ouv.vt.edu [ouv.vt.edu]
- 24. researchgate.net [researchgate.net]
- 25. Measuring Bacterial Load and Immune Responses in Mice Infected with Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Induction of Acute or Disseminating Bacterial Pneumonia in Mice and Sampling of Infected Organs for Studying the Host Response to Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Isoniazid Treatment Failure in Murine Models of Tuberculosis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with murine models of isoniazid (INH) treatment for tuberculosis (TB).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vivo experiments with this compound.
Q1: Why are my this compound treatment results inconsistent across different experiments?
A1: Inconsistent results in INH efficacy studies in mice can arise from several factors:
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Mouse Strain Variability: Different mouse strains exhibit varying susceptibility to Mycobacterium tuberculosis (Mtb) infection and may respond differently to treatment. For instance, C3HeB/FeJ mice are known to develop caseous necrotic granulomas, which can limit drug penetration and efficacy compared to the more contained granulomas seen in BALB/c or C57BL/6 mice.[1][2][3]
-
Mtb Strain Differences: The specific strain of Mtb used for infection can significantly impact treatment outcomes. Laboratory-adapted strains like H37Rv may show different susceptibility profiles compared to clinical isolates or other common lab strains like Erdman.[4] It is crucial to maintain consistency in the Mtb strain used across experiments.
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Gut Microbiota Disruption: The composition of the gut microbiota can influence the efficacy of INH. Studies have shown that disruption of the intestinal microbiota can impair the clearance of Mtb in INH-treated mice.[5] Concurrent antibiotic treatments or environmental factors affecting the gut microbiome could lead to variability.
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Drug Preparation and Administration: Ensure that INH is fully solubilized and administered at a consistent dose and volume. The timing and route of administration (e.g., oral gavage, in drinking water) should be standardized.
Q2: I'm observing unexpectedly high CFU counts in my INH-treated mice, even with a susceptible Mtb strain. What could be the cause?
A2: Higher-than-expected bacterial loads in INH-treated mice can be attributed to several phenomena:
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M. tuberculosis Persistence: Mtb can enter a non-replicating or slowly replicating state, known as persistence, where it is phenotypically tolerant to antibiotics like INH that primarily target actively dividing cells.[6]
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Antagonism with Pyrazinamide (PZA): If you are using a combination therapy that includes PZA, be aware of the potential for antagonism with INH in murine models.[7][8] This interaction can be dose-dependent and may reduce the overall bactericidal activity of the regimen.[9][10] Consider evaluating the efficacy of INH as a monotherapy or in combination with other drugs to dissect this effect.
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Suboptimal Drug Exposure: Ensure that the INH dose administered achieves therapeutic concentrations in the mice. Pharmacokinetic variability between animals can lead to suboptimal drug exposure in some individuals.
Q3: My high-dose INH regimen is not effective against an INH-resistant Mtb strain. Why?
A3: The effectiveness of high-dose INH is highly dependent on the mechanism of resistance:
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Low-Level vs. High-Level Resistance: High-dose INH may overcome low-level resistance, often associated with mutations in the inhA promoter region. However, it is generally not effective against high-level resistance caused by mutations in the katG gene, which is responsible for activating the INH prodrug.[11]
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Confirmation of Resistance Mechanism: It is crucial to characterize the genetic basis of INH resistance in your Mtb strain to determine if a high-dose strategy is appropriate.
Q4: How can I enhance the efficacy of this compound in my murine model?
A4: Several strategies can be employed to improve INH treatment outcomes:
-
Adjunctive Host-Directed Therapies:
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Statins: Statins, such as pravastatin and simvastatin, have been shown to enhance the activity of first-line TB drugs, including INH.[12][13] They are thought to work by promoting autophagy and phagosome maturation in macrophages.[14][15]
-
Immunomodulators: A combination of all-trans retinoic acid, 1,25(OH)2-vitamin D3, and α-galactosylceramide has been shown to reduce disease relapse when used as an adjunct to antibiotic treatment in mice.
-
-
Combination Therapy: While antagonism with PZA is a concern, rational combination with other anti-TB drugs is essential to prevent the emergence of resistance and enhance killing. The interaction between INH and rifampin is generally considered additive.[8]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on INH efficacy in murine models.
Table 1: Effect of this compound Dose on Bacterial Load in Mice Infected with INH-Susceptible Mtb
| Mouse Strain | Mtb Strain | INH Dose (mg/kg) | Treatment Duration | Organ | Log10 CFU Reduction (vs. Untreated) | Reference |
| CD-1 | Erdman | 25 | 4 weeks | Lungs | ~2.5-3.0 | [16] |
| CD-1 | Erdman | 50 | 4 weeks | Lungs | No significant difference from 25 mg/kg | [11][16] |
| CD-1 | Erdman | 75 | 4 weeks | Lungs | No significant difference from 25 mg/kg | [11][16] |
| CD-1 | Erdman | 100 | 4 weeks | Lungs | No significant difference from 25 mg/kg | [11][16] |
| BALB/c | H37Rv | 25 | 2 weeks | Lungs | Significant reduction | [17] |
| C3H | H37Rv | 25 | 13 days | Lungs | Significant reduction | [18] |
Table 2: Efficacy of this compound in Combination with Other Anti-TB Drugs
| Mouse Strain | Mtb Strain | Treatment Regimen (mg/kg) | Treatment Duration | Organ | Mean Log10 CFU | Reference |
| BALB/c | H37Rv | INH (25) + RIF (10) + PZA (150) | 2 months | Spleen | Highly effective | [9] |
| BALB/c | H37Rv | RIF (10) + PZA (150) | 2 months | Spleen | Significantly greater activity than INH+RIF+PZA | [9] |
| BALB/c | H37Rv | INH (10) + RIF (10) + PZA (150) | 1 month | Lungs | ~3.82 | [4] |
| BALB/c | Erdman | INH (10) + RIF (10) + PZA (150) | 1 month | Lungs | ~4.08 | [4] |
Experimental Protocols
Protocol 1: Induction of this compound-Resistant M. tuberculosis
This protocol describes a method for selecting for INH-resistant Mtb mutants in vitro.
-
Prepare Media: Prepare Middlebrook 7H10 agar plates supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
-
Initial Culture: Grow the parental, INH-susceptible Mtb strain in 7H9 broth to mid-log phase.
-
Selection on INH-Containing Agar:
-
Plate a high-density inoculum of the Mtb culture onto 7H10 agar plates containing a low concentration of INH (e.g., 0.2 µg/ml).
-
Incubate the plates at 37°C for 3-4 weeks.
-
-
Isolation and Re-streaking:
-
Select individual colonies that grow on the INH-containing plates.
-
Re-streak these colonies onto fresh 7H10 agar plates containing a higher concentration of INH (e.g., 2.0 µg/ml) to confirm and select for higher-level resistance.
-
-
MIC Determination: Determine the minimum inhibitory concentration (MIC) of INH for the selected mutants using standard methods (e.g., broth microdilution or agar proportion).
-
Genetic Characterization (Recommended): Sequence the katG and inhA genes (including the promoter region) of the resistant mutants to identify the genetic basis of resistance.
Protocol 2: Enumeration of Colony Forming Units (CFU) from Murine Tissues
This protocol outlines the standard procedure for determining the bacterial load in the lungs and spleens of infected mice.
-
Aseptic Tissue Harvest: Euthanize mice by an approved method (e.g., CO2 inhalation). Aseptically remove the lungs and spleen.
-
Tissue Homogenization:
-
Place each organ in a sterile tube containing a known volume of sterile saline or PBS with 0.05% Tween 80.
-
Homogenize the tissues using a mechanical homogenizer until no visible clumps remain.
-
-
Serial Dilutions:
-
Perform 10-fold serial dilutions of the tissue homogenate in sterile saline or PBS with 0.05% Tween 80.
-
-
Plating:
-
Plate a small volume (e.g., 100 µl) of each dilution onto Middlebrook 7H10 or 7H11 agar plates supplemented with OADC.
-
Spread the inoculum evenly across the surface of the agar.
-
-
Incubation: Incubate the plates at 37°C for 3-4 weeks.
-
CFU Counting:
-
Count the number of colonies on plates that have between 30 and 300 colonies.
-
Calculate the total CFU per organ by multiplying the colony count by the dilution factor and the volume plated.
-
Visualizations
Diagram 1: Experimental Workflow for Testing Adjunctive Therapies with this compound
Caption: Workflow for evaluating adjunctive therapies with this compound in a murine TB model.
Diagram 2: Proposed Signaling Pathway for Statin-Mediated Enhancement of Mtb Killing
Caption: Statins enhance Mtb killing via the AMPK-mTORC1-TFEB autophagy pathway.
Diagram 3: Troubleshooting Logic for Unexpected High CFU Counts
Caption: Troubleshooting workflow for unexpectedly high CFU counts in INH-treated mice.
References
- 1. researchgate.net [researchgate.net]
- 2. Man and mouse TB: contradictions and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Efficacy Testing of New Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of Confirming Data on the In Vivo Efficacy of Novel Antibacterial Drug Regimens against Various Strains of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The this compound Paradigm of Killing, Resistance, and Persistence in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling early bactericidal activity in murine tuberculosis provides insights into the activity of this compound and pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Antagonism between this compound and the combination pyrazinamide-rifampin against tuberculosis infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. High-dose this compound therapy for this compound-resistant murine Mycobacterium tuberculosis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adjunctive Host-Directed Therapy With Statins Improves Tuberculosis-Related Outcomes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hopkinsmedicine.org [hopkinsmedicine.org]
- 14. researchgate.net [researchgate.net]
- 15. Potential Effect of Statins on Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Dose this compound Therapy for this compound-Resistant Murine Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
challenges in delivering isoniazid effectively in aerosol infection models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoniazid aerosol delivery in infection models.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experimental procedures.
1. Formulation and Aerosol Generation
| Question/Issue | Possible Cause(s) | Troubleshooting/Solution(s) |
| Why is my aerosolized this compound showing low efficacy? | - Inappropriate Particle Size: Particles may be too large, leading to deposition in the upper respiratory tract instead of the deep lung where the infection resides.[1] - Poor Formulation Stability: this compound can be unstable, especially at higher humidity, leading to particle agglomeration and reduced fine particle fraction.[2][3] - Drug Degradation: High temperatures during aerosol generation can cause this compound to sublimate or degrade.[2] | - Optimize Particle Size: Aim for a mass median aerodynamic diameter (MMAD) between 0.5 and 5 µm for optimal lung deposition in rodents.[1] Smaller particles (< 2 µm) may achieve better peripheral lung penetration.[4][5] - Improve Formulation Stability: Consider co-spray drying this compound with excipients like trileucine, which has been shown to improve stability even at high relative humidity.[3][6] - Control Generation Temperature: If using a heat-based generation method, carefully control the temperature to avoid sublimation, which starts around 80°C.[2] |
| How can I improve the fine particle fraction (FPF) of my this compound formulation? | - Inefficient Milling/Spray Drying: The method used to create the dry powder may not be optimal. Milling alone can result in a low and variable FPF.[2] - Lack of Appropriate Excipients: Pure this compound may not disperse well.[2] | - Utilize Spray Drying with Excipients: Spray drying with excipients like L-leucine can significantly increase the fraction of particles under 5 µm.[2] - Optimize Excipient Concentration: The optimal formulation in one study contained 3% trileucine w/w.[3] |
| My aerosol concentration is inconsistent between experiments. | - Inconsistent Aerosol Generator Performance: Issues with the nebulizer or dry powder disperser can lead to variable output. - Fluctuations in Airflow Rate: The airflow rate used for aerosol generation and delivery is critical for consistency.[4] | - Calibrate and Maintain Equipment: Regularly calibrate and maintain your aerosol generation equipment according to the manufacturer's instructions. - Ensure Stable Airflow: Use a precise and stable airflow source. Monitor and record the airflow rate throughout each experiment. |
2. Aerosol Delivery and Dosimetry
| Question/Issue | Possible Cause(s) | Troubleshooting/Solution(s) |
| How do I accurately determine the delivered dose to the animals? | - Inaccurate Measurement Techniques: Estimating the dose based on exposure time and aerosol concentration can be imprecise.[7] - Animal-to-Animal Variability: Differences in breathing patterns and stress levels can lead to variable deposition.[4] | - Real-Time Dose Monitoring: Employ a diffusion aerosol spectrometer to measure particle size distribution and concentration in real-time, allowing for a more accurate calculation of the inhaled dose.[8][9] - Quantify Deposition: After exposure, quantify the amount of this compound in the lungs of a subset of animals using methods like high-performance liquid chromatography (HPLC).[8][9] |
| I'm observing high variability in therapeutic outcomes within the same experimental group. | - Uneven Aerosol Distribution in the Exposure Chamber: The aerosol may not be uniformly distributed, leading to different exposure levels for each animal. - Animal Stress: Restraint in nose-only exposure systems can cause stress, altering breathing patterns and affecting aerosol deposition.[7] | - Validate Chamber Homogeneity: Before starting animal studies, validate the aerosol concentration at multiple locations within the exposure chamber. - Acclimatize Animals: Acclimatize animals to the restraint tubes to reduce stress during exposure.[7] Consider using whole-body exposure chambers as an alternative to nose-only systems, though this may lead to dermal and gastrointestinal exposure.[8][9] |
| What are the key differences between nose-only and whole-body exposure systems? | - Route of Exposure: Nose-only systems target the respiratory tract, while whole-body systems also expose the fur and skin, leading to potential oral ingestion through grooming.[8][9] - Animal Stress: Nose-only systems involve restraint, which can be stressful for the animals.[7] | - Select the Appropriate System: For studies focused solely on pulmonary delivery, a nose-only system is preferred. If the experimental design can accommodate other routes of exposure, a whole-body system may reduce animal stress. |
3. Animal Well-being and Adverse Effects
| Question/Issue | Possible Cause(s) | Troubleshooting/Solution(s) |
| My animals are showing signs of distress during or after aerosol exposure. | - This compound Toxicity: High doses of this compound can lead to adverse effects, including neurological signs.[10][11][12] - Stress from Restraint: The restraint itself can be a significant stressor.[7] | - Monitor for Adverse Effects: Observe animals closely for any signs of toxicity, such as excitement, vomiting, or neurological changes.[10] If observed, stop the exposure and consult with a veterinarian. - Optimize Dosing and Exposure Time: Use the minimum effective dose and exposure time to achieve the desired therapeutic effect while minimizing the risk of toxicity. - Refine Restraint Procedures: Ensure restraint tubes are the correct size and that animals are handled gently to minimize stress.[7] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound aerosol delivery.
Table 1: Comparison of this compound Efficacy - Aerosol vs. Oral Administration in Mice
| Parameter | Aerosol Delivery (5-9 mg/kg) | Oral Gavage (10 mg/kg) | Reference |
| Time to Complete Recovery | 28 days | Sole revivable mycobacteria detected at 28 days | [8][9] |
| Granulomas in Spleen (Day 28) | 3 times smaller in number | - | [8][9] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Aerosol Delivery | Intravenous (IV) Administration | Oral Gavage | Reference |
| Bioavailability | Close to 100% | - | - | [8] |
| Elimination Rate Constant (kₑ) | 0.019 ± 0.003 min⁻¹ | 0.019 min⁻¹ | - | [8] |
| Volume of Distribution (Vd) | 25 ± 3 cm³ | - | In good agreement with aerosol and IV | [8] |
| Time to Cₘₐₓ (Oral) | - | - | 0.16 to 0.5 h | [13] |
| Terminal Elimination Half-life (Oral) | - | - | 0.4 and 1.6 h | [13] |
Table 3: this compound Formulation and Aerosol Characteristics
| Formulation/Method | Key Finding(s) | Reference |
| Spray-dried this compound with 5% L-leucine | Fraction < 5 µm = 89.61% ± 1.77% | [2] |
| Spray-dried this compound with 3% Trileucine | Stable for at least 3 months at 75% relative humidity | [3] |
| Excipient-free Aerosol Generation | Mean particle diameter of 0.6 ± 0.03 µm | [8][9] |
Experimental Protocols
1. Excipient-Free this compound Aerosol Generation and Delivery
This protocol is based on a method that generates an excipient-free aerosol of this compound.[8][9]
-
Aerosol Generation:
-
A two-section evaporation-nucleation aerosol generator is used.
-
In the first section, sodium chloride particles are generated to act as seeding particles.
-
In the second section, this compound is heated to a temperature that allows for its evaporation.
-
The airflow containing the seeding particles is mixed with the this compound vapor.
-
As the mixture cools, heterogeneous nucleation of this compound occurs on the seeding particles.
-
The resulting this compound aerosol is then mixed with pure air at a flow rate of 1.5 L/min.
-
-
Aerosol Characterization:
-
Animal Exposure:
-
The aerosol is directed to either a nose-only or whole-body inhalation chamber containing the mice.
-
The exposure time is typically 20 minutes for a single daily dose.[8]
-
-
Dosimetry:
-
The delivered dose is calculated based on the real-time aerosol concentration, particle size, and the estimated minute ventilation of the mice.
-
2. Murine Aerosol Infection Model with M. tuberculosis
This protocol provides a general outline for establishing a murine aerosol infection model.
-
Bacterial Culture:
-
Mycobacterium tuberculosis (e.g., H37Rv strain) is grown in an appropriate liquid medium to mid-log phase.
-
The bacterial suspension is washed and diluted in sterile saline to the desired concentration for aerosolization.
-
-
Aerosol Infection:
-
Ten to 12-week-old BALB/c female mice are placed in an aerosol exposure chamber.
-
A low-dose aerosol of M. tuberculosis is generated using a system like the Glas-Col inhalation exposure system.
-
The system is calibrated to deliver approximately 50-100 bacilli into the lungs of each mouse.
-
-
Confirmation of Infection:
-
One day post-infection, a subset of mice is euthanized.
-
The lungs are aseptically removed, homogenized, and plated on 7H11 agar to determine the initial bacterial load.
-
-
Initiation of Treatment:
-
Treatment with aerosolized this compound or control substances typically begins several weeks post-infection (e.g., day 24) to allow for the establishment of a stable infection.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization and Formulation of this compound for High-Dose Dry Powder Inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dispersibility and Storage Stability Optimization of High Dose this compound Dry Powder Inhalation Formulations with L-Leucine or Trileucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Performance Testing of a Homemade Aerosol Generator for Pulmonary Administration of Dry Powder Formulations to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dry Powder and Nebulized Aerosol Inhalation of Pharmaceuticals Delivered to Mice Using a Nose-only Exposure System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies of the Specific Activity of Aerosolized this compound against Tuberculosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound INH | VCA Animal Hospitals [vcahospitals.com]
- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. This compound Toxicosis in Dogs [cliniciansbrief.com]
- 13. This compound Pharmacokinetics-Pharmacodynamics in an Aerosol Infection Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
improving the solubility of isoniazid for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of isoniazid for in vitro assays. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and relevant pathway diagrams to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a white, crystalline powder. It is highly soluble in water but has limited solubility in many organic solvents. Its solubility is also influenced by temperature and pH. For instance, this compound is more stable in acidic buffer solutions compared to alkaline solutions. It is freely soluble in water (approximately 14% at 25°C) and slightly soluble in ethanol (around 2% at 25°C).[1] It is practically insoluble in non-polar organic solvents such as benzene and ethyl ether.[1]
Q2: I observed a precipitate in my cell culture medium after adding this compound. What is the likely cause?
Precipitation of this compound in cell culture media is a common issue that can stem from several factors:
-
High Concentration: The final concentration of this compound in your medium may have surpassed its solubility limit.
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous cell culture medium can cause the compound to "crash out" of the solution.[2]
-
Media Composition: Components within the cell culture medium, such as salts and proteins, can interact with this compound and decrease its solubility.[2][3]
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Temperature and pH: The solubility of this compound is sensitive to changes in temperature and pH.[2] Cell metabolism can alter the pH of the medium over time, potentially leading to precipitation.[2]
-
Evaporation: The loss of water from the culture vessel can increase the concentration of all components, including this compound, which may lead to precipitation.[2][3]
Q3: How can I improve the solubility of this compound for my in vitro experiments?
To prevent precipitation and ensure accurate experimental results, consider the following strategies:
-
Use an Appropriate Solvent for Stock Solutions: While this compound is water-soluble, preparing a high-concentration stock solution in a solvent like Dimethyl Sulfoxide (DMSO) is a common practice for in vitro assays.[2]
-
Perform Serial Dilutions: To avoid "solvent shock," perform serial dilutions of your concentrated stock in the same solvent (e.g., DMSO) before making the final dilution into your pre-warmed cell culture medium.[2]
-
Control the Final Solvent Concentration: It is crucial to keep the final concentration of the organic solvent in the cell culture medium as low as possible, typically not exceeding 0.5%, to avoid solvent-induced cytotoxicity.[2][4]
-
Warm the Medium: Always warm your cell culture medium to the experimental temperature (usually 37°C) before adding the this compound solution.[2]
-
Gentle Mixing: After adding the this compound solution to the medium, mix gently by inverting the tube or pipetting slowly.
Q4: How stable is this compound in different solutions used for in vitro assays?
The stability of this compound in solution is critical for obtaining reliable and reproducible data. Studies have shown that:
-
This compound solutions (0.5 and 6.0 mg/mL) in 0.9% sodium chloride injection are stable for up to 72 hours when protected from light and stored at either room temperature or under refrigeration.[5][6][7][8]
-
This compound is less stable in 5% dextrose injection, with degradation being more pronounced at lower concentrations and at room temperature.[5][6][7][8] Factors like pH and the presence of reducing sugars can contribute to its degradation.[5]
-
This compound is more stable at room temperature (25°C) and in acidic buffer solutions. It is unstable in alkaline conditions (pH higher than 6).
-
Exposure to UV light can accelerate the degradation of this compound compared to room light.
Troubleshooting Guide
Problem 1: this compound precipitates immediately upon addition to the cell culture medium.
| Potential Cause | Troubleshooting Steps |
| Solvent Shock | Perform an intermediate dilution step. Dilute the concentrated DMSO stock into a small volume of pre-warmed medium first, then add this to the final volume.[2] |
| High Final Concentration | The intended final concentration may exceed this compound's solubility in that specific medium. Determine the solubility limit using the protocol provided below. |
| Incorrect Solvent | Ensure the stock solution is prepared in a suitable solvent like water or DMSO. |
| Cold Medium | Ensure the cell culture medium is pre-warmed to 37°C before adding the this compound solution.[2] |
Problem 2: this compound solution is initially clear but forms a precipitate over time in the incubator.
| Potential Cause | Troubleshooting Steps |
| Compound Instability | This compound may be degrading or interacting with media components over time.[2] Consider the stability data provided in the FAQs. |
| pH Changes | Cell metabolism can alter the pH of the medium, affecting solubility.[2] Ensure your medium is adequately buffered and monitor the pH. |
| Evaporation | Increased concentration due to evaporation can lead to precipitation.[2][3] Ensure proper humidification in the incubator and use sealed flasks or plates if necessary. |
| Contamination | Microbial contamination can cause turbidity that may be mistaken for precipitation.[2] Visually inspect the culture under a microscope for any signs of contamination. |
Quantitative Data: this compound Stability
The following table summarizes the stability of this compound in different intravenous solutions, which can serve as a reference for preparing solutions for in vitro assays.
| Concentration | Diluent | Storage Temperature | Stability Duration (>90% initial concentration) |
| 0.5 mg/mL | 0.9% Sodium Chloride | Room Temperature (20-25°C) or Refrigerated (2-8°C) | 72 hours[5][6][7] |
| 6.0 mg/mL | 0.9% Sodium Chloride | Room Temperature (20-25°C) or Refrigerated (2-8°C) | 72 hours[5][6][7] |
| 0.5 mg/mL | 5% Dextrose | Room Temperature (20-25°C) | < 8 hours[5][6][7] |
| 0.5 mg/mL | 5% Dextrose | Refrigerated (2-8°C) | < 30 hours[5][6][7] |
| 6.0 mg/mL | 5% Dextrose | Room Temperature (20-25°C) | 24 hours[5][6][7] |
| 6.0 mg/mL | 5% Dextrose | Refrigerated (2-8°C) | 48 hours[5][6][7] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (molecular weight: 137.14 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Methodology:
-
Weigh out 13.71 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex the solution thoroughly until the this compound powder is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Determination of the Solubility Limit of this compound in a Specific Cell Culture Medium
This protocol provides a method to approximate the maximum soluble concentration of this compound in your specific experimental medium.
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Your specific cell culture medium
-
Sterile microcentrifuge tubes
-
Incubator (37°C)
-
Vortex mixer
Methodology:
-
Prepare a series of dilutions of your this compound stock solution in DMSO (e.g., 100 mM, 50 mM, 25 mM, 10 mM, 5 mM, 1 mM).
-
Pre-warm your cell culture medium to 37°C.
-
In separate sterile microcentrifuge tubes, add a consistent volume of the pre-warmed medium (e.g., 990 µL).
-
Add a small, consistent volume of each this compound dilution to the corresponding tube of medium (e.g., 10 µL to achieve a 1:100 dilution). This will create a range of final this compound concentrations.
-
Gently vortex each tube to mix.
-
Incubate the tubes at 37°C for a set period (e.g., 2 hours), mirroring your experimental conditions.
-
Visually inspect each tube for any signs of precipitation. The highest concentration that remains clear is the approximate solubility limit of this compound in your medium under these conditions.
Visualizations
Caption: A workflow to minimize this compound precipitation.
Caption: this compound's activation and target pathway.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. benchchem.com [benchchem.com]
- 3. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 4. In vitro Evaluation of this compound Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of this compound injection in i.v. solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of this compound injection in i.v. solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Reducing Variability in Isoniazid Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their isoniazid animal studies. Consistent and reproducible data is critical for the accurate evaluation of drug efficacy and safety.
Troubleshooting Guide: Common Issues and Solutions
| Issue Encountered | Potential Cause | Recommended Solution |
| High inter-animal variability in plasma this compound concentrations. | Genetic differences in drug metabolism: Polymorphisms in the N-acetyltransferase 2 (NAT2) gene lead to slow, intermediate, and rapid acetylator phenotypes, significantly affecting this compound clearance.[1][2][3] | Use inbred animal strains with a defined and consistent genetic background.[4][5]If using outbred stocks, consider genotyping animals for NAT2 status prior to the study to allow for stratified analysis.Increase the number of animals per group to account for genetic diversity. |
| Inconsistent drug administration: Improper oral gavage technique or variable food intake at the time of dosing can alter absorption.[6][7] | Ensure all technical staff are thoroughly trained and proficient in the chosen administration route (e.g., oral gavage, intraperitoneal injection).[6]Standardize the fasting period before oral dosing, as food can decrease the bioavailability of this compound.[7][8] | |
| Temporal variations in metabolism: The activity of hepatic enzymes involved in this compound metabolism can vary with the time of day.[9] | Administer this compound at the same time each day for all animals in the study.[9] | |
| Variable anti-tuberculosis efficacy despite consistent dosing. | Differences in M. tuberculosis strain: The virulence and susceptibility of the Mycobacterium tuberculosis strain can impact treatment outcomes.[10][11] | Use a well-characterized and standardized strain of M. tuberculosis for all experiments.[11]Ensure consistent preparation and quantification of the bacterial inoculum. |
| Inappropriate animal model: The chosen animal model may not accurately reflect human tuberculosis pathology or this compound's metabolic profile.[10][12] | Select an animal model that is well-established for tuberculosis research and demonstrates relevant disease characteristics (e.g., granuloma formation). Mice, guinea pigs, rabbits, and non-human primates are commonly used, each with distinct advantages and limitations.[5][10][12] | |
| Cross-over design vs. parallel design: Conventional parallel study designs can be confounded by inter-animal variability.[13] | Consider using a cross-over study design, where each animal serves as its own control, to reduce inter-animal variability and the total number of animals required.[13] | |
| Inconsistent or unexpected toxicity findings (e.g., hepatotoxicity). | Age-related differences in metabolism: Older animals may have altered activity of metabolic enzymes like CYP2E1, leading to different concentrations of toxic metabolites such as acetylhydrazine and hydrazine.[14] | Use animals within a narrow and consistent age range.If studying the effects of age, ensure groups are appropriately matched. |
| Dietary factors: The composition of the animal's diet can potentially influence drug metabolism and toxicity. | Provide a standardized and consistent diet to all animals throughout the study. | |
| Poor correlation between in vitro and in vivo results. | Limitations of in vitro models: In vitro systems do not fully recapitulate the complex host environment and metabolic activation of this compound.[15][16] | Recognize the inherent differences between in vitro and in vivo conditions. In vivo studies in a relevant animal model are essential for validating in vitro findings.[16] |
| Inaccurate quantification of this compound and its metabolites. | Suboptimal analytical methods: Lack of a validated and sensitive analytical method can lead to erroneous measurements.[17][18] | Utilize a validated high-performance liquid chromatography (HPLC) method, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, for the accurate quantification of this compound and its key metabolites in biological samples.[17][18][19] |
Frequently Asked Questions (FAQs)
Q1: Which animal model is best for this compound studies?
A1: There is no single "best" model, as the choice depends on the specific research question.
-
Mice: Widely used due to their low cost, ease of handling, and the availability of inbred and transgenic strains. However, they are relatively resistant to M. tuberculosis and may not form human-like granulomas.[5][10]
-
Guinea Pigs: Highly susceptible to M. tuberculosis and develop caseous, necrotic granulomas similar to humans. They are more expensive and require dietary vitamin C supplementation.[10][12]
-
Rabbits: Can develop cavitary lesions, a key feature of human tuberculosis. Susceptibility varies with the rabbit and bacterial strain.[10][12]
-
Non-Human Primates (NHPs): Offer the closest parallel to human tuberculosis in terms of disease progression and immune response. Their use is limited by high cost and ethical considerations.[5][10]
Q2: How does the genetic background of the animal affect study outcomes?
A2: The genetic background is a major source of variability. For instance, different inbred mouse strains exhibit varying susceptibility to this compound-induced seizures.[4] More importantly, genetic polymorphisms in the N-acetyltransferase 2 (NAT2) enzyme dictate whether an animal is a "slow," "intermediate," or "rapid" acetylator of this compound.[1][20] This directly impacts the drug's half-life and the concentration of its metabolites, influencing both efficacy and toxicity.[2][3] Using genetically uniform inbred strains is a key strategy to reduce this variability.
Q3: What is the most reliable method for administering this compound in animal studies?
A3: The choice of administration route can influence pharmacokinetic outcomes.
-
Oral Gavage: A common method that mimics the clinical route of administration. However, it requires proper technique to avoid stress and ensure accurate dosing.[6] The presence of food in the stomach can reduce this compound's bioavailability.[7]
-
Intraperitoneal (IP) Injection: Bypasses gastrointestinal absorption, which can reduce variability. However, it does not reflect the typical route of human exposure.[14]
-
Aerosol Inhalation: Directly targets the lungs, the primary site of tuberculosis infection, and can achieve high local drug concentrations.[21] This method requires specialized equipment.
Standardizing the chosen method across all animals is crucial.
Q4: How can I ensure my analytical methods for measuring this compound are accurate?
A4: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) is the most widely used and reliable technique for quantifying this compound and its metabolites in biological samples like plasma, serum, and urine.[17][19][22] It is essential to fully validate the analytical method according to regulatory guidelines to ensure its selectivity, accuracy, precision, and robustness.[22]
Quantitative Data Summary
The following table summarizes key quantitative data from the literature regarding factors influencing this compound pharmacokinetics.
| Parameter | Animal Model | Factor Investigated | Observation | Reference |
| This compound Clearance | Humans (HIV co-infected) | Acetylator Status | Clearance was 1.3-fold and 2.3-fold higher in intermediate and rapid acetylators, respectively, compared to slow acetylators. | [3] |
| This compound Bioavailability | Rats | Time of Administration | Bioavailability was 0.20 at 0900h and 0.42 at 2100h, showing significant temporal variation. | [9] |
| This compound Bioavailability | Humans | Concomitant Food (High Carbohydrate) | Maximum drug concentration (Cmax) decreased by 20% and the area under the curve (AUC) decreased by 19%. | [7] |
| Toxic Metabolite Levels (Acetylhydrazine) | Fischer 344 Rats | Age (Old vs. Young) | Serum acetylhydrazine levels were significantly higher in old animals compared to young animals treated with low-dose this compound. | [14] |
| Bactericidal Efficacy | Murine Aerosol Infection Model | Pharmacodynamic Parameter | The 24-hour area under the concentration-time curve/MIC (AUC/MIC) correlated best with bactericidal efficacy (r² = 0.83). | [15] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
Objective: To ensure consistent and accurate oral administration of this compound.
Materials:
-
This compound powder
-
Sterile water for injection or appropriate vehicle
-
Weighing scale
-
Volumetric flasks and pipettes
-
Animal scale
-
Flexible or rigid stainless steel oral gavage needles (atraumatic)
-
1 mL syringes
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a precise volume of sterile water to achieve the desired concentration. Ensure the solution is homogenous. This compound is water-soluble.[19]
-
Prepare the dosing solution fresh daily unless stability data supports longer storage.
-
-
Animal Preparation:
-
Fast the mice for a standardized period (e.g., 2-4 hours) before dosing to minimize food-related variability in absorption.[7] Allow free access to water.
-
Weigh each mouse immediately before dosing to calculate the exact volume to be administered. A typical administration volume is 0.1 mL per 10 g of body weight.[6]
-
-
Administration Technique:
-
Gently but firmly restrain the mouse to immobilize its head and straighten its neck and body.
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
-
Attach the gavage needle to the syringe containing the calculated dose.
-
Introduce the needle into the mouth, passing it over the tongue and along the roof of the mouth into the esophagus. The needle should pass with minimal resistance. Do not force the needle.
-
Once the needle is in place, dispense the solution smoothly and steadily.
-
Withdraw the needle gently.
-
Observe the mouse for a short period after dosing to ensure there are no signs of distress, such as choking or respiratory difficulty, which could indicate accidental tracheal administration.
-
-
Record Keeping:
-
Document the date, time, animal ID, body weight, dose concentration, and administered volume for each animal.
-
Protocol 2: Quantification of this compound in Plasma by HPLC-UV
Objective: To provide a standardized method for measuring this compound concentrations in animal plasma.
Materials:
-
HPLC system with a UV detector
-
C18 analytical column
-
Mobile phase components (e.g., buffer, methanol, acetonitrile)[19]
-
This compound analytical standard
-
Internal standard (e.g., another suitable compound not present in the sample)
-
Plasma samples from animals
-
Protein precipitation agent (e.g., trichloroacetic acid, acetonitrile, or methanol)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Syringe filters (0.22 or 0.45 µm)
-
HPLC vials
Procedure:
-
Preparation of Standards and Mobile Phase:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or mobile phase).
-
Perform serial dilutions of the stock solution to create a series of calibration standards covering the expected concentration range in the plasma samples.
-
Prepare the mobile phase and degas it thoroughly before use. A common mobile phase might consist of a buffer and an organic modifier like methanol or acetonitrile.[19]
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, pipette a known volume of plasma (e.g., 100 µL).
-
Add a small volume of the internal standard solution.
-
Add 2-3 volumes of a cold protein precipitation agent (e.g., 200-300 µL of acetonitrile).
-
Vortex vigorously for 30-60 seconds to ensure complete mixing and protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
Filter the supernatant through a syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase. Equilibrate the system until a stable baseline is achieved.
-
Set the UV detector to the wavelength of maximum absorbance for this compound (typically around 263-274 nm).[19]
-
Inject the prepared calibration standards, quality control samples, and unknown plasma samples.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (this compound/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: this compound metabolic pathway highlighting activation, therapeutic target, and formation of toxic metabolites.
Caption: Workflow for minimizing variability in this compound animal studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Meta-Analysis of Clinical Studies Supports the Pharmacokinetic Variability Hypothesis for Acquired Drug Resistance and Failure of Antituberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Model-Based Assessment of Variability in this compound Pharmacokinetics and Metabolism in Patients Co-Infected With Tuberculosis and HIV: Implications for a Novel Dosing Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic Analysis of Susceptibility to this compound-Induced Seizures in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Study of the effect of concomitant food on the bioavailability of rifampicin, this compound and pyrazinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of various diets on the bioavailability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Temporal variations in the pharmacokinetics of this compound and N-acetylthis compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal models of tuberculosis: Lesson learnt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Bacterial Genetics on the Transmission of this compound-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal Models of Tuberculosis Vaccine Research: An Important Component in the Fight against Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of the Pharmacokinetics and Pharmacodynamics of this compound, Rifampicin, Pyrazinamide and Ethambutol in a Cross-Over Cynomolgus Macaque Model of Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of ageing on this compound pharmacokinetics and hepatotoxicity in Fischer 344 rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound pharmacokinetics-pharmacodynamics in an aerosol infection model of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. This compound: A Review of Characteristics, Properties and Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. repositorio.unesp.br [repositorio.unesp.br]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. This compound metabolism and hepatotoxicity: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 21. mdpi.com [mdpi.com]
- 22. Optimization and Validation of a Chromatographic Method for the Quantification of this compound in Urine of Tuberculosis Patients According to the European Medicines Agency Guideline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Isoniazid-Pyrazinamide Antagonism in Vivo
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals investigating the antagonistic effect of isoniazid (INH) and pyrazinamide (PZA) in vivo.
Theory and Background
This compound (INH) and pyrazinamide (PZA) are both critical first-line drugs in the treatment of tuberculosis. Both are prodrugs that require activation by mycobacterial enzymes to exert their bactericidal effects. INH is activated by the catalase-peroxidase enzyme KatG and primarily inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2] PZA is converted to its active form, pyrazinoic acid (POA), by the enzyme pyrazinamidase (PncA).[1][2] POA is particularly effective against semi-dormant tubercle bacilli in acidic environments and is thought to disrupt membrane transport and energy metabolism.[1][2]
Despite their individual efficacy, in vivo studies, particularly in mouse models, have demonstrated a paradoxical antagonism when INH is administered concurrently with a PZA-containing regimen (often in combination with rifampin).[3][4][5] This antagonism appears to be dose-dependent with respect to INH and is characterized by a reduction in the bactericidal activity of the PZA-containing regimen compared to the regimen without INH.[3][6] The precise molecular mechanism of this antagonism is still under investigation, but it is hypothesized to be a direct interaction, as both INH and PZA are structural analogs of nicotinamide.[3][6] Evidence also suggests that this antagonism is dependent on the activation of INH by KatG.
Frequently Asked Questions (FAQs)
Q1: I am not observing the reported antagonism between this compound and pyrazinamide in my in vivo experiment. What could be the reason?
A1: Several factors could contribute to this:
-
This compound Dosage: The antagonistic effect is INH dose-dependent.[3][6] Ensure that the INH dose used in your animal model is within the range reported to cause antagonism. Very low doses of INH may not produce a discernible antagonistic effect.
-
Timing of Bacterial Load Assessment: The antagonism may be more pronounced at later time points in the treatment regimen (e.g., after 4 to 8 weeks of therapy).[3] Early assessments might primarily reflect the potent initial bactericidal activity of INH.
-
Animal Model: While the antagonism is well-documented in mouse models, the specifics of the model (e.g., mouse strain, infection route) could influence the outcome.
-
Drug Formulation and Administration: Ensure proper formulation, dosage, and administration of the drugs to achieve appropriate pharmacokinetic profiles. Inconsistent drug delivery can lead to variable results.
Q2: What is the proposed mechanism behind the INH-PZA antagonism?
A2: The exact mechanism is not fully elucidated, but the leading hypothesis is a direct interaction between the two drugs or their metabolites, as both are analogs of nicotinamide.[3][6] The antagonism appears to be dependent on the activation of INH by the mycobacterial enzyme KatG, suggesting that an activated form of INH might interfere with the action of PZA or its active form, pyrazinoic acid.
Q3: Is the INH-PZA antagonism clinically relevant?
A3: While the antagonism has been demonstrated in animal models, its clinical significance in humans is still a subject of discussion.[3] INH is a cornerstone of tuberculosis therapy due to its potent early bactericidal activity and its role in preventing the emergence of drug resistance. Some studies suggest that the benefit of including INH in the initial phase of treatment may outweigh the potential antagonistic effect.[3] There is also research exploring the possibility of discontinuing INH after the first few days of treatment to mitigate this antagonism.[7][8]
Q4: Can I study this antagonism using in vitro models?
A4: The antagonism is primarily an in vivo phenomenon. The complex interplay of drug metabolism, host immune response, and the specific microenvironments where Mycobacterium tuberculosis resides (e.g., acidic phagosomes) are crucial for this effect and are difficult to replicate in vitro.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in CFU counts between animals in the same treatment group. | Inconsistent drug administration (e.g., gavage errors).Uneven bacterial inoculation. | Refine animal handling and drug administration techniques. Ensure a standardized and validated infection protocol (e.g., aerosol infection for uniformity). Increase the number of animals per group to improve statistical power. |
| Unexpected animal mortality in treatment groups. | Drug toxicity at the administered doses. | Review the literature for tolerated doses of the drug combination in your specific animal model. Consider performing a preliminary dose-ranging toxicity study. Ensure proper hydration and nutrition of the animals. |
| No significant difference in bacterial load between the INH-containing regimen and the control group. | Insufficient treatment duration to observe the effect.Suboptimal drug dosages. | Extend the duration of the treatment as per established protocols (e.g., 8 weeks). Verify the pharmacokinetic profiles of the drugs in your animal model to ensure adequate exposure. |
| Contamination of tissue homogenate cultures. | Non-sterile sample processing technique. | Adhere to strict aseptic techniques during tissue harvesting and homogenization. Process samples in a biological safety cabinet. Consider adding selective antibiotics to the culture medium to inhibit the growth of contaminants, if this does not affect mycobacterial growth. |
Data Presentation
Table 1: Effect of Increasing Doses of this compound (INH) on the Activity of Rifampin (RIF) and Pyrazinamide (PZA) Combination in the Lungs of M. tuberculosis-Infected Mice after 8 Weeks of Treatment.
| Treatment Group | INH Dose (mg/kg) | Mean Log10 CFU/Lung (± SD) | Change in Log10 CFU Compared to RIF-PZA alone |
| Untreated Control | - | 7.85 (± 0.21) | - |
| RIF + PZA | - | 2.95 (± 0.35) | 0 |
| RIF + PZA + INH | 1.56 | 3.55 (± 0.49) | +0.60 |
| RIF + PZA + INH | 3.125 | 3.80 (± 0.42) | +0.85 |
| RIF + PZA + INH | 6.25 | 4.15 (± 0.35) | +1.20 |
| RIF + PZA + INH | 12.5 | 4.45 (± 0.21) | +1.50 |
| RIF + PZA + INH | 25 | 4.75 (± 0.21) | +1.80 |
| RIF + PZA + INH | 50 | 4.95 (± 0.21) | +2.00 |
Data synthesized from studies by Grosset et al.[3]
Table 2: Pharmacokinetic Parameters of this compound (INH) in Mice.
| INH Dose (mg/kg) | Cmax (µg/mL) | AUC0-24 (µg·h/mL) |
| 1.56 | 0.8 | 0.9 |
| 6.25 | 4.0 | 4.9 |
| 25 | 22.0 | 29.0 |
Data from Grosset et al.[3]
Experimental Protocols
Protocol 1: Mouse Model of Tuberculosis for Chemotherapy Studies
1. Animals:
-
Female BALB/c or C57BL/6 mice, 6-8 weeks old.[9]
2. Infection:
-
Inoculate mice with Mycobacterium tuberculosis H37Rv via aerosol exposure to achieve a low-dose infection of approximately 100-200 bacilli in the lungs.[10]
-
Alternatively, for a systemic infection model, intravenous inoculation can be used.[4]
3. Acclimatization and Treatment Initiation:
-
Allow the infection to establish for a period of 2-4 weeks.[3][11]
-
Randomly assign mice to different treatment groups.
4. Drug Preparation and Administration:
-
Prepare drug suspensions in water or a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).[12]
-
Administer drugs via oral gavage, typically 5 days a week.[9][11]
-
Example dosages for a mouse model: INH (variable, e.g., 1.56-50 mg/kg), RIF (10 mg/kg), PZA (150 mg/kg).[3][9]
5. Monitoring:
-
Monitor animal weight and general health throughout the experiment.
6. Endpoint Analysis:
-
At specified time points (e.g., 2, 4, 8 weeks post-treatment initiation), euthanize mice.
-
Aseptically remove lungs and/or spleens for bacterial load enumeration.
Protocol 2: Enumeration of Colony-Forming Units (CFU)
1. Tissue Homogenization:
-
Place harvested organs in a sterile tube with a known volume of sterile saline or phosphate-buffered saline (PBS).
-
Homogenize the tissue using a mechanical homogenizer until no visible clumps remain.[13]
2. Serial Dilution:
-
Prepare 10-fold serial dilutions of the tissue homogenate in sterile saline or PBS.
3. Plating:
-
Plate aliquots of the appropriate dilutions onto Middlebrook 7H10 or 7H11 agar plates supplemented with OADC (oleic acid-albumin-dextrose-catalase).[14]
4. Incubation:
-
Incubate the plates at 37°C for 3-4 weeks.[13]
5. CFU Counting:
-
Count the number of visible colonies on the plates.
-
Calculate the number of CFU per organ by multiplying the colony count by the dilution factor.
Protocol 3: Pharmacokinetic Analysis of this compound and Pyrazinamide
1. Drug Administration:
-
Administer a single dose of the drug(s) of interest to uninfected mice via the intended route (e.g., oral gavage).[12]
2. Blood Sampling:
-
Collect blood samples via retro-orbital sinus puncture or another appropriate method at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).[12]
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
3. Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
4. Drug Concentration Measurement:
-
Quantify the concentration of the parent drug and its major metabolites in the plasma samples using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[15][16]
5. Pharmacokinetic Parameter Calculation:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[16]
Visualizations
References
- 1. The molecular basis of resistance to this compound, rifampin, and pyrazinamide in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular basis of resistance to this compound, rifampin, and pyrazinamide in Mycobacterium tuberculosis | springermedizin.de [springermedizin.de]
- 3. journals.asm.org [journals.asm.org]
- 4. Antagonism between this compound and the combination pyrazinamide-rifampin against tuberculosis infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paradoxical effect of this compound on the activity of rifampin-pyrazinamide combination in a mouse model of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modeling early bactericidal activity in murine tuberculosis provides insights into the activity of this compound and pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling early bactericidal activity in murine tuberculosis provides insights into the activity of this compound and pyrazinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. This compound Pharmacokinetics-Pharmacodynamics in an Aerosol Infection Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Culture-Free Enumeration of Mycobacterium tuberculosis in Mouse Tissues Using the Molecular Bacterial Load Assay for Preclinical Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Counting Mycobacteria in Infected Human Cells and Mouse Tissue: A Comparison between qPCR and CFU | PLOS One [journals.plos.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Isoniazid Treatment in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing isoniazid (INH) treatment duration in preclinical models of tuberculosis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. How do I determine the optimal starting dose of this compound for my preclinical model?
Determining the optimal starting dose of this compound is a critical first step. A common approach involves allometric scaling from human equivalent doses or starting with doses previously reported in the literature for similar animal models.
Troubleshooting Guide:
-
Issue: Difficulty in selecting an appropriate starting dose.
-
Solution:
-
Literature Review: Begin by reviewing published studies that use a similar preclinical model (e.g., BALB/c mice infected with M. tuberculosis H37Rv). Note the range of doses used and the corresponding outcomes.
-
Pharmacokinetic (PK) Considerations: this compound's efficacy is best correlated with the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC24/MIC).[1][2] Consider the known PK parameters of this compound in your chosen animal model.
-
Dose-Ranging Study: If the optimal dose is unknown, a small pilot dose-ranging study is recommended. This will help establish the dose-response relationship in your specific experimental setup.
-
2. My in vivo experiment shows lower than expected efficacy of this compound. What are the potential causes?
Several factors can contribute to lower-than-expected efficacy of this compound in preclinical models.
Troubleshooting Guide:
-
Issue: Reduced bactericidal activity of this compound in an animal model.
-
Potential Causes & Solutions:
-
Drug Administration: Ensure accurate and consistent drug administration. For oral gavage, verify the technique to ensure the full dose is delivered.
-
This compound Stability: Prepare fresh this compound solutions for each administration, as the drug can be unstable in solution over time.
-
Pharmacokinetics: The half-life of this compound can be short in some preclinical models, such as mice (0.4 to 1.6 hours).[1] Consider dose fractionation (dividing the total daily dose) to maintain drug exposure above the MIC.
-
Drug Resistance: The M. tuberculosis strain used may have pre-existing resistance to this compound. It is crucial to confirm the MIC of your bacterial strain to this compound before starting in vivo experiments.
-
Host Factors: The immune status of the animal model can influence drug efficacy. Ensure that the animals are healthy and free of other infections.
-
3. How can I model the development of this compound resistance in vitro?
In vitro models are valuable for studying the mechanisms of this compound resistance.
Troubleshooting Guide:
-
Issue: Difficulty in generating and characterizing this compound-resistant M. tuberculosis strains.
-
Solution:
-
Sub-inhibitory Concentration Exposure: A common method is to culture M. tuberculosis H37Rv in a medium containing a sub-inhibitory concentration of this compound.[3][4] This allows for the selection of resistant mutants.
-
Whole-Genome Sequencing: Once resistance is established, perform whole-genome sequencing to identify mutations associated with resistance. Common mutations are found in the katG gene or the promoter region of the inhA gene.[3][5][6][7]
-
Hollow-Fiber Model: The hollow-fiber system can be used to simulate human-like pharmacokinetic profiles of this compound and study the emergence of resistance over time.[8]
-
4. What is the significance of the antagonism between this compound and pyrazinamide in combination therapy?
Studies in mouse models have demonstrated antagonism between this compound and pyrazinamide.[9][10] this compound's bactericidal activity is most potent during the initial days of treatment.[9][10]
Troubleshooting Guide:
-
Issue: Designing an optimal combination therapy regimen involving this compound and pyrazinamide.
-
Solution:
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models
| Parameter | Value | Animal Model | Reference |
| Time to Cmax (Tmax) | 0.16 - 0.5 hours | BALB/c mice | [1] |
| Elimination Half-life (t1/2) | 0.4 - 1.6 hours | BALB/c mice | [1] |
| Volume of Distribution (Vd) | 25 ± 3 cm³ | Mice | [11] |
| Elimination Rate Constant (ke) | 0.019 ± 0.003 min⁻¹ | Mice | [11] |
Table 2: this compound Efficacy in a Murine Aerosol Infection Model
| Treatment Duration | Log10 CFU/lung Reduction | Animal Model | Reference |
| 6 days | 1.4 | Murine model | [1] |
| 28 days (aerosol delivery) | Complete recovery | Mice | [11] |
Experimental Protocols
Protocol 1: Determination of this compound Pharmacokinetics in Mice
-
Animals: Use uninfected male BALB/c mice.
-
Drug Administration: Administer a single dose of this compound via oral gavage. Doses can range from 0.1 to 120 mg/kg.[1]
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Analysis: Separate plasma and analyze this compound concentrations using a validated method like high-performance liquid chromatography (HPLC).
-
Data Analysis: Use pharmacokinetic modeling software to determine parameters such as Cmax, Tmax, AUC, and half-life.
Protocol 2: In Vivo Efficacy Study of this compound in a Mouse Aerosol Infection Model
-
Infection: Infect BALB/c mice with an aerosol suspension of M. tuberculosis H37Rv.
-
Treatment Initiation: Begin treatment at a specified time post-infection (e.g., 14 days).
-
Treatment Groups:
-
Vehicle control (e.g., water or carboxymethyl cellulose).
-
This compound-treated group (e.g., 25 mg/kg daily via oral gavage).
-
-
Treatment Duration: Treat for a predetermined period (e.g., 4 or 8 weeks).
-
Outcome Measurement: At the end of the treatment period, euthanize the mice, homogenize the lungs, and plate serial dilutions on selective agar to enumerate the colony-forming units (CFU).
-
Data Analysis: Compare the log10 CFU in the lungs of treated mice to the control group to determine the bactericidal effect.
Visualizations
Caption: this compound mechanism of action and primary resistance pathways.
Caption: A typical experimental workflow for in vivo this compound efficacy studies.
References
- 1. This compound Pharmacokinetics-Pharmacodynamics in an Aerosol Infection Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro modeling of this compound resistance mechanisms in Mycobacterium tuberculosis H37Rv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of this compound resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms for this compound action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Modeling early bactericidal activity in murine tuberculosis provides insights into the activity of this compound and pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modeling early bactericidal activity in murine tuberculosis provides insights into the activity of this compound and pyrazinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
refining protocols for consistent isoniazid efficacy testing
This technical support center provides troubleshooting guidance and standardized protocols to help researchers, scientists, and drug development professionals achieve consistent and reliable results in isoniazid (INH) efficacy testing against Mycobacterium tuberculosis (M.tb).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Once activated, INH acyl-NADH inhibits the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in mycolic acid synthesis. This inhibition disrupts the bacterial cell wall, leading to cell death.[1][2][3][4]
Q2: What are the primary mechanisms of this compound resistance in M. tuberculosis?
A2: The most common resistance mechanism involves mutations in the katG gene, which prevent the activation of the INH prodrug.[1][5] A specific mutation, S315T in katG, is found in a high percentage of INH-resistant clinical isolates.[1] Another significant mechanism is mutations in the promoter region of the inhA gene, leading to its overexpression and titration of the activated drug.[1][2][3]
Q3: Which reference strain should I use for quality control?
A3: Mycobacterium tuberculosis H37Rv (ATCC 27294) is the universally recommended, well-characterized, pan-susceptible reference strain for quality control in drug susceptibility testing (DST).[5][6] For monitoring low-level INH resistance, specific strains with known mutations in the inhA promoter region may also be used.
Q4: What are the accepted quality control (QC) ranges for INH MIC testing?
A4: For the broth microdilution method using 7H9 broth, the established QC range for INH against the M.tb H37Rv reference strain is 0.03 to 0.12 µg/mL.[5][6] Results for the reference strain should consistently fall within this range for an assay to be considered valid.
Troubleshooting Guide
This guide addresses common issues encountered during this compound efficacy testing.
Issue 1: High variability or inconsistent MIC results between replicates.
-
Possible Cause 1: Inoculum preparation. An inconsistent or improperly standardized inoculum is a primary source of variability. If the bacterial suspension is not homogenous or has an incorrect density (McFarland standard), different wells will receive different numbers of colony-forming units (CFUs).
-
Troubleshooting Steps:
-
Ensure thorough vortexing of the bacterial suspension with glass beads to break up clumps.
-
Allow the suspension to settle for 30 minutes to remove remaining clumps.[3]
-
Carefully standardize the turbidity of the supernatant to a 0.5 McFarland standard using a nephelometer or densitometer. Visual estimation is not recommended.[3][7]
-
Use the standardized inoculum within 15 minutes of preparation to prevent changes in bacterial density.
-
-
Possible Cause 2: Drug solution issues. Improper mixing or degradation of the INH stock solution can lead to inconsistent concentrations across the assay plate.
-
Troubleshooting Steps:
-
Ensure the INH stock solution is fully dissolved and well-mixed before preparing dilutions.
-
Prepare fresh dilutions for each experiment. Do not repeatedly freeze-thaw stock solutions.
-
Verify the solvent used (e.g., sterile distilled water) does not affect mycobacterial growth at the concentrations used.
-
Issue 2: No growth or poor growth in the drug-free control wells.
-
Possible Cause 1: Inoculum viability. The bacterial culture may have lost viability due to age or improper storage.
-
Troubleshooting Steps:
-
Use fresh, actively growing cultures for inoculum preparation. Harvest colonies no later than two weeks after visible growth appears on solid media.[3]
-
Perform a viability check by plating a dilution of the inoculum on a drug-free agar plate to confirm the presence of viable CFUs.
-
-
Possible Cause 2: Media or supplement issues. The growth medium (e.g., Middlebrook 7H9) or the supplement (e.g., OADC) may be expired or improperly prepared.
-
Troubleshooting Steps:
-
Check the expiration dates of all media components.
-
When preparing media, ensure OADC supplement is added only after the 7H9 broth has cooled to around 50°C to prevent heat degradation of critical components like catalase.[3]
-
Test each new batch of media and supplements with the H37Rv reference strain to confirm it supports robust growth.[8]
-
Issue 3: Discrepancy between genotypic resistance prediction and phenotypic MIC results.
-
Possible Cause 1: Novel or uncharacterized resistance mutations. Molecular tests screen for the most common resistance-conferring mutations (e.g., katG S315T). The isolate may possess a novel or rare mutation not covered by the molecular assay.[9]
-
Troubleshooting Steps:
-
Confirm the phenotypic result by re-testing.
-
If the discrepancy persists, consider whole-genome sequencing to identify potential novel resistance mechanisms.
-
Be aware that some mutations confer low-level resistance, and the MIC may be close to the critical concentration, which can lead to variability in phenotypic tests.[10][11]
-
-
Possible Cause 2: Heteroresistance. The sample may contain a mixed population of susceptible and resistant bacteria. The proportion of the resistant subpopulation may be too low for detection by some molecular methods but can be identified through growth-based phenotypic testing.
-
Troubleshooting Steps:
-
The agar proportion method is well-suited for detecting heteroresistance. If the number of colonies on the drug-containing medium is >1% of the count on the drug-free control, resistance is confirmed.[2]
-
Broth microdilution methods may also detect heteroresistance and can be more sensitive than some automated systems.[12]
-
Data Presentation
Table 1: Quality Control (QC) Ranges for this compound using M. tuberculosis H37Rv
| Testing Method | Medium | QC MIC Range (µg/mL) | Reference |
|---|---|---|---|
| Broth Microdilution | Middlebrook 7H9 | 0.03 - 0.12 | [3][5][6] |
| Agar Dilution (7H10) | Middlebrook 7H10 | 0.064 - 0.125 |[5] |
Table 2: Comparison of Common this compound Susceptibility Testing Methods
| Method | Principle | Typical Turnaround Time | Advantages | Disadvantages |
|---|---|---|---|---|
| Agar Proportion | Compares colony growth on drug-free vs. drug-containing solid media. | 3-4 weeks | Gold standard, good for detecting heteroresistance. | Slow, labor-intensive.[2][13] |
| Broth Microdilution (BMD) | Determines the lowest drug concentration in liquid media that inhibits visible growth. | 7-21 days | Provides a quantitative MIC, amenable to higher throughput. | Requires careful inoculum standardization.[3][7] |
| Automated Liquid Culture (e.g., MGIT) | Detects mycobacterial growth in liquid media with and without drug by monitoring fluorescence. | 4-13 days | Faster than manual methods, automated reading. | Less sensitive for some resistance mechanisms, expensive instrumentation.[8][14] |
| Molecular Tests (e.g., GeneXpert, LPA) | Detects specific genetic mutations associated with resistance. | < 1 day | Very rapid, can be performed directly on specimens. | Only detects known mutations, does not provide a quantitative MIC.[15][16] |
Table 3: Correlation between Genotype and Phenotypic this compound Resistance Level
| Gene (Mutation) | Mechanism of Resistance | Expected MIC Range (µg/mL) | Resistance Level | Reference |
|---|---|---|---|---|
| inhA promoter (e.g., c-15t) | Overexpression of InhA target | 0.25 - 2.0 | Low to Moderate | [10][11][17] |
| katG (e.g., S315T) | Impaired prodrug activation | 4.0 - 16.0 | Moderate to High | [10][11][17] |
| katG (S315T) + inhA promoter | Dual mechanism | 8.0 - >64.0 | High | [10][11] |
| katG (deletion) | Complete loss of activation | >25.0 | Very High |[17] |
Experimental Protocols
Methodology 1: Broth Microdilution MIC Assay (EUCAST Reference Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound.
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in sterile distilled water.
-
Perform serial two-fold dilutions in Middlebrook 7H9 broth (supplemented with 10% OADC) in a 96-well U-shaped microtiter plate to achieve the desired final concentration range (e.g., 0.015 to 8 µg/mL).
-
-
Inoculum Preparation:
-
Harvest colonies from a fresh culture on solid medium (e.g., Löwenstein-Jensen or 7H11 agar).
-
Suspend colonies in a tube with 3mm glass beads and vortex thoroughly to create a homogenous suspension.
-
Allow the suspension to stand for 30 minutes for large particles to settle.
-
Transfer the supernatant to a new sterile tube and adjust the turbidity to a 0.5 McFarland standard (~1 x 10^7 CFU/mL) using sterile water or saline.[3]
-
Prepare a 1:100 dilution of the standardized suspension in 7H9-OADC broth to create the final inoculum of ~1 x 10^5 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final inoculum to each well of the 96-well plate containing 100 µL of the drug dilutions.
-
Include a drug-free growth control well (inoculum + media) and a sterility control well (media only).
-
Seal the plate or place it in a CO2-permeable bag and incubate at 37°C.[3]
-
-
Reading and Interpretation:
Methodology 2: Agar Proportion Method
This method determines the percentage of resistant bacteria in a culture.
-
Media Preparation:
-
Prepare Middlebrook 7H10 or 7H11 agar.
-
Divide the molten agar into aliquots. Keep one as a drug-free control. To the others, add this compound to achieve the desired critical concentrations (e.g., 0.2 µg/mL and 1.0 µg/mL).
-
Pour the agar into sterile petri dishes (quadrant plates are often used).[2]
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension and adjust its turbidity to a 1.0 McFarland standard.
-
Prepare two further dilutions from this suspension: a 10⁻² and a 10⁻⁴ dilution.
-
-
Inoculation and Incubation:
-
Reading and Interpretation:
-
After 21 days, count the colonies on all plates. The growth on the 10⁻⁴ dilution on the control plate should be between 50 and 200 colonies for the test to be valid.
-
Calculate the percentage of resistant bacteria: (Number of colonies on drug plate / Number of colonies on control plate) x 100.
-
If the percentage of growth on the drug-containing medium is ≥1%, the isolate is considered resistant.[2][4]
-
Visualizations
Caption: this compound mechanism of action and primary resistance pathways.
Caption: Experimental workflow for broth microdilution MIC testing.
References
- 1. journals.asm.org [journals.asm.org]
- 2. currytbcenter.ucsf.edu [currytbcenter.ucsf.edu]
- 3. repub.eur.nl [repub.eur.nl]
- 4. tbonline.groundup.org.za [tbonline.groundup.org.za]
- 5. journals.asm.org [journals.asm.org]
- 6. A Multilaboratory, Multicountry Study To Determine MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing of Selected First-Line Antituberculosis Drugs, Second-Line Injectables, Fluoroquinolones, Clofazimine, and Linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 8. This compound and rifampin drug susceptibility testing: application of 2,3,5-triphenyl tetrazolium chloride assay and microscopic-observation drug-susceptibility assay directly on Ziehl-Neelsen smear positive sputum specimens | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 9. Systematic Review of Mutations Associated with this compound Resistance Points to Continuing Evolution and Subsequent Evasion of Molecular Detection, and Potential for Emergence of Multidrug Resistance in Clinical Strains of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. This compound Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Different Drug Susceptibility Test Methods To Detect Rifampin Heteroresistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aphl.org [aphl.org]
- 14. Reliability of Mycobacterial Growth Indicator Tube (MGIT) 960 for the detection of this compound resistance in a tuberculosis endemic setting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Rapid Assessing Method of Drug Susceptibility Using Flow Cytometry for Mycobacterium tuberculosis Isolates Resistant to this compound, Rifampin, and Ethambutol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Rapid Drug Resistance Genotyping Workflow for Mycobacterium tuberculosis, Using Targeted Isothermal Amplification and Nanopore Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of In Vitro Efficacy: Isoniazid vs. Novel Drug Candidates Against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
The landscape of tuberculosis (TB) treatment is continually evolving, driven by the urgent need to combat drug-resistant strains of Mycobacterium tuberculosis. This guide provides a comprehensive comparison of the in vitro efficacy of the cornerstone anti-TB drug, isoniazid, against a selection of novel drug candidates that have recently been approved or are in late-stage clinical development. The data presented herein, derived from various scientific studies, offers a quantitative basis for understanding the potency of these compounds and the methodologies used to determine their efficacy.
In Vitro Efficacy: A Head-to-Head Comparison
The primary metric for evaluating the in vitro potency of an anti-tubercular agent is the Minimum Inhibitory Concentration (MIC). This value represents the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for this compound and several novel drug candidates against Mycobacterium tuberculosis, including the reference strain H37Rv and drug-resistant isolates.
| Drug Candidate | Drug Class | Mechanism of Action | MIC Range against Drug-Susceptible M. tuberculosis (µg/mL) | MIC Range against Drug-Resistant M. tuberculosis (µg/mL) |
| This compound | Nicotinamide analog | Inhibition of mycolic acid synthesis | 0.015 - 0.06[1] | 0.2 - >5 (for INH-resistant strains)[1] |
| Bedaquiline | Diarylquinoline | Inhibition of ATP synthase | 0.03 - 0.12 | 0.03 - 0.24 |
| Pretomanid | Nitroimidazole | Mycolic acid and protein synthesis inhibition | 0.015 - 0.25 | 0.03 - >2.0 |
| Delamanid | Nitroimidazole | Inhibition of mycolic acid synthesis | 0.006 - 0.024 | 0.004 - 0.05 |
| Sutezolid | Oxazolidinone | Inhibition of protein synthesis | 0.0625 - 0.125[2] | 0.06 - 0.5[2] |
| Ganfeborole (GSK3036656) | Benzoxaborole | Leucyl-tRNA synthetase inhibition | 0.0235[3] | MIC90 of 0.25 against MDR-TB and 0.5 against XDR-TB isolates[4] |
Understanding the Experimental Approach: Determining Minimum Inhibitory Concentration (MIC)
The in vitro efficacy data presented in this guide is primarily generated through broth microdilution methods. These assays are fundamental in antimicrobial drug development and are performed according to standardized protocols to ensure reproducibility and comparability of results.
Key Experimental Protocols:
1. Broth Microdilution Method:
This is a classic and widely used method for determining the MIC of an antimicrobial agent.
-
Preparation of Drug Solutions: The test compounds are serially diluted in a liquid growth medium, typically Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC), in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of M. tuberculosis (e.g., H37Rv strain) is prepared from a fresh culture. The bacterial suspension is adjusted to a specific turbidity, usually equivalent to a 0.5 McFarland standard, and then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated plates are sealed and incubated at 37°C for a period of 7 to 21 days. The long incubation period is necessary due to the slow growth rate of M. tuberculosis.
-
Reading the Results: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria. This can be assessed visually or by using a spectrophotometer to measure turbidity.
2. Resazurin Microtiter Assay (REMA):
The REMA is a colorimetric modification of the broth microdilution method that provides a more rapid and objective determination of bacterial growth.
-
Assay Principle: The assay utilizes the redox indicator resazurin, which is blue in its oxidized state. Viable, metabolically active bacteria reduce resazurin to the pink-colored resorufin.
-
Procedure: The assay is set up similarly to the standard broth microdilution method. After the incubation period, a solution of resazurin is added to each well.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth, while the absence of a color change (wells remain blue) indicates inhibition of growth. The MIC is the lowest drug concentration in the wells that remain blue. This method can often provide results faster than traditional visual inspection of turbidity.
3. Automated Systems (e.g., BACTEC™ MGIT™ 960 System):
For higher throughput and standardized analysis, automated systems are frequently employed for drug susceptibility testing of M. tuberculosis.
-
Methodology: These systems use specialized tubes containing a liquid medium (e.g., Middlebrook 7H9) and an oxygen-sensitive fluorescent sensor. Bacterial growth consumes oxygen, leading to an increase in fluorescence, which is continuously monitored by the instrument.
-
Drug Susceptibility Testing: Pre-prepared tubes containing specific concentrations of anti-TB drugs are inoculated with the bacterial suspension. The instrument compares the time to positivity (the time it takes for a significant increase in fluorescence) in the drug-containing tubes to a drug-free growth control tube.
-
Interpretation: If the time to positivity in the drug-containing tube is significantly longer than the control, the strain is considered susceptible to that drug at that concentration.
Visualizing the Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of anti-tuberculosis drug candidates using a manual broth microdilution method.
Caption: Workflow for MIC determination of anti-TB drugs.
Signaling Pathways and Drug Action
The mechanisms of action of these drugs are diverse, targeting various essential pathways in M. tuberculosis. The following diagram illustrates the cellular targets of this compound and the novel drug candidates.
References
- 1. scielo.br [scielo.br]
- 2. whocctblab.fondazionesanraffaele.it [whocctblab.fondazionesanraffaele.it]
- 3. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
A Comparative Analysis of Isoniazid and Rifampicin Resistance Mechanisms in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the resistance mechanisms of Mycobacterium tuberculosis to two first-line anti-tuberculosis drugs: isoniazid and rifampicin. The development of drug resistance, particularly multidrug-resistant tuberculosis (MDR-TB), defined by resistance to at least both of these drugs, poses a significant threat to global public health. A thorough understanding of the molecular underpinnings of resistance is crucial for the development of rapid diagnostic tools and novel therapeutic strategies. This document outlines the primary resistance pathways, presents quantitative data on mutation frequencies and associated resistance levels, details common experimental protocols for resistance detection, and provides visual diagrams to illustrate key mechanisms and workflows.
This compound vs. Rifampicin: A Head-to-Head Comparison of Resistance
This compound (INH) and rifampicin (RIF) form the backbone of standard tuberculosis treatment. However, the mechanisms by which M. tuberculosis develops resistance to these drugs are distinct, involving different genes and cellular processes.
Isoniaz id Resistance: this compound is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3] The activated form of this compound then covalently binds to and inhibits the enoyl-acyl carrier protein reductase, InhA, a key enzyme in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][3][4]
Resistance to this compound primarily arises through two main pathways:
-
Impaired Drug Activation: Mutations in the katG gene can reduce or abolish the activity of the KatG enzyme, preventing the conversion of this compound to its active form.[1][2][5] The katG S315T mutation is the most frequently observed, conferring high-level resistance to this compound.[6][7][8]
-
Target Overexpression: Mutations in the promoter region of the inhA gene can lead to its overexpression.[8][9] This increased production of the InhA enzyme can titrate the activated this compound, resulting in low-level resistance.[5] These mutations can also confer cross-resistance to ethionamide, another anti-tuberculosis drug that targets InhA.[10]
Other, less frequent, mechanisms of this compound resistance include mutations in the ahpC gene, which is involved in protecting the bacterium from oxidative stress, and mutations in the kasA gene, also involved in mycolic acid biosynthesis.[1]
Rifampicin Resistance: Rifampicin functions by directly binding to the β-subunit of the DNA-dependent RNA polymerase (encoded by the rpoB gene), thereby inhibiting transcription.[6][11]
Resistance to rifampicin is predominantly caused by mutations within a specific 81-base-pair region of the rpoB gene, known as the rifampicin resistance-determining region (RRDR).[6][12][13] Over 96% of rifampicin-resistant strains have mutations in this region.[12][14] These mutations alter the conformation of the RNA polymerase, reducing its affinity for rifampicin and rendering the drug ineffective.[15] The most common mutations occur at codons 531, 526, and 516 of the rpoB gene and are associated with high-level resistance.[6][16][17] While less common, efflux pumps, which actively transport drugs out of the bacterial cell, can also contribute to rifampicin resistance.[6]
Quantitative Data on Resistance Mutations
The frequency of specific mutations and the associated levels of resistance, as measured by the Minimum Inhibitory Concentration (MIC), are critical for understanding the clinical implications of different resistance mechanisms.
Table 1: Common Mutations and their Frequencies in this compound-Resistant M. tuberculosis Isolates
| Gene | Mutation | Frequency in Resistant Isolates | Associated this compound Resistance Level |
| katG | S315T | 60-75%[7][8] | High (MIC > 1.0 µg/mL)[14][18] |
| inhA promoter | c-15t | 15-25%[7][19] | Low to Moderate (MIC 0.2 - 1.0 µg/mL)[13][14] |
| katG | R463L | ~50% (in some studies, often with other mutations)[6] | Variable, often not solely responsible for resistance |
| Both katG and inhA mutations | - | ~5-10%[7][8] | High (MIC often > 4.0 µg/mL)[14] |
Table 2: Common Mutations and their Frequencies in Rifampicin-Resistant M. tuberculosis Isolates
| Gene | Codon Change | Frequency in Resistant Isolates | Associated Rifampicin Resistance Level |
| rpoB | S450L (S531L in E. coli numbering) | 40-80%[5][16][20] | High (MIC ≥ 32 µg/mL)[20][21] |
| rpoB | H445Y/D/N (H526Y/D/N in E. coli numbering) | 10-25%[1][16][17] | High (MIC ≥ 32 µg/mL)[20][21] |
| rpoB | D435V (D516V in E. coli numbering) | ~5-10%[16][20] | Moderate to High (MIC 1.0 - >32 µg/mL)[4][20] |
| rpoB | L430P (L511P in E. coli numbering) | <5% | Low (MIC 0.25 - 1.0 µg/mL)[4][21] |
| rpoB | L452P (L533P in E. coli numbering) | <5% | Moderate to High (MIC > 16 µg/mL)[21] |
Visualizing Resistance Mechanisms and Diagnostic Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways of drug action and resistance, as well as a typical workflow for the diagnosis of drug-resistant tuberculosis.
Caption: Mechanism of action and resistance for this compound.
Caption: Mechanism of action and resistance for rifampicin.
Caption: A typical workflow for diagnosing drug-resistant tuberculosis.
Experimental Protocols for Resistance Detection
A variety of laboratory methods are employed to identify resistance to this compound and rifampicin, ranging from traditional culture-based techniques to rapid molecular assays.
Phenotypic Drug Susceptibility Testing (DST) using BACTEC™ MGIT™ 960 System
This automated liquid culture system is widely used for determining the susceptibility of M. tuberculosis to various drugs.
Principle: The BACTEC MGIT 960 system monitors the growth of mycobacteria in tubes containing a modified Middlebrook 7H9 broth.[22] The tubes have a fluorescent compound that is quenched by oxygen. As the bacteria grow and consume oxygen, the fluorescence increases, which is detected by the instrument.[22] For DST, the growth in a drug-containing tube is compared to a drug-free growth control.[22]
Methodology:
-
Inoculum Preparation: A standardized suspension of a pure M. tuberculosis culture is prepared. For direct testing, a processed and decontaminated patient specimen can be used.[23]
-
Tube Inoculation: A set of MGIT tubes is prepared for each isolate, including a drug-free growth control and tubes containing specific concentrations of this compound (e.g., 0.1 µg/mL) and rifampicin (e.g., 1.0 µg/mL).[23] Each tube is inoculated with the bacterial suspension.
-
Incubation and Monitoring: The tubes are placed in the BACTEC MGIT 960 instrument and incubated at 37°C. The instrument continuously monitors the tubes for an increase in fluorescence.[24]
-
Interpretation: If the drug-containing tube becomes positive (fluoresces) at the same time or before the growth control, the isolate is considered resistant to that drug. If the growth control becomes positive and the drug-containing tube remains negative after a specified period, the isolate is considered susceptible.[25]
DNA Sequencing for Mutation Detection
Sanger sequencing or targeted next-generation sequencing (tNGS) of the relevant genes (katG, inhA promoter, and rpoB) is the gold standard for identifying resistance-conferring mutations.[26]
Principle: This method determines the precise nucleotide sequence of a specific region of DNA. By comparing the sequence from a clinical isolate to a known wild-type reference sequence, any mutations can be identified.
Methodology:
-
DNA Extraction: DNA is extracted from a pure culture of M. tuberculosis or directly from a patient specimen.[27]
-
PCR Amplification: The target gene regions (e.g., the RRDR of rpoB, the region of katG containing codon 315, and the inhA promoter) are amplified using the Polymerase Chain Reaction (PCR) with specific primers.[26]
-
Sequencing Reaction: The amplified PCR products are then used as a template for a sequencing reaction.
-
Sequence Analysis: The resulting DNA sequence is analyzed using bioinformatics software to identify any single nucleotide polymorphisms (SNPs), insertions, or deletions compared to the reference sequence.[26][28]
Line Probe Assay (LPA)
Line probe assays, such as the GenoType MTBDRplus, are rapid molecular tests that can simultaneously detect M. tuberculosis and the most common mutations associated with this compound and rifampicin resistance.[10][29][30]
Principle: The assay involves PCR amplification of the target gene regions followed by reverse hybridization of the amplicons to specific oligonucleotide probes immobilized on a test strip. The pattern of hybridization to wild-type and mutant probes indicates the presence or absence of resistance-conferring mutations.[10]
Methodology:
-
DNA Extraction: DNA is extracted from a decontaminated patient specimen (typically smear-positive sputum) or a culture isolate.[27]
-
Multiplex PCR and Biotinylation: A multiplex PCR is performed to amplify the rpoB, katG, and inhA promoter regions. The primers used are biotinylated.[10]
-
Hybridization: The biotinylated PCR products are chemically denatured and hybridized to the probes on the LPA strip.
-
Detection: A streptavidin-alkaline phosphatase conjugate is added, which binds to any biotinylated PCR products that have hybridized to the probes. The addition of a substrate results in the formation of a colored precipitate at the location of the bound probes.[10]
-
Interpretation: The pattern of colored bands is visually interpreted. The absence of a wild-type band and/or the presence of a mutant band indicates a resistance-conferring mutation.[31]
Xpert MTB/RIF Assay
The Xpert MTB/RIF is a fully automated, cartridge-based nucleic acid amplification test (NAAT) that can simultaneously detect M. tuberculosis and rifampicin resistance-associated mutations in the rpoB gene in under two hours.[32][33]
Principle: The assay uses a semi-nested real-time PCR to amplify a segment of the rpoB gene. Molecular beacons are used to detect the presence of the amplified DNA and to probe for mutations within the RRDR.[32]
Methodology:
-
Sample Preparation: A sputum sample is mixed with a sample reagent that both liquefies the sample and inactivates the bacteria.[11]
-
Cartridge Loading: The processed sample is transferred to a single-use cartridge containing all the necessary reagents for DNA extraction, amplification, and detection.[11]
-
Automated Processing: The cartridge is placed into the GeneXpert instrument. All subsequent steps, including cell lysis, DNA amplification, and real-time detection, are fully automated.[33]
-
Result Interpretation: The instrument's software automatically interprets the results, reporting whether M. tuberculosis was detected and if rifampicin resistance was detected, not detected, or indeterminate.[33]
References
- 1. Frequency of rpoB Mutations Inside and Outside the Cluster I Region in Rifampin-Resistant Clinical Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distribution and frequency of potential mutations associated with rifampicin resistance in the rpoB gene of Mycobacterium tuberculosis detected using a molecular automated method [scielo.org.co]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. scispace.com [scispace.com]
- 6. The mutations of katG and inhA genes of this compound-resistant Mycobacterium tuberculosis isolates in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medrxiv.org [medrxiv.org]
- 8. Pattern of InhA and KatG mutations in this compound monoresistant Mycobacterium tuberculosis isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. LPA: Principles and Technique | Knowledge Base [ntep.in]
- 11. biovendor.cz [biovendor.cz]
- 12. Modified protocol for drug susceptibility testing of MGIT cultures of Mycobacterium tuberculosis by the MGIT 960 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound resistance-conferring mutations are associated with highly variable phenotypic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pattern of InhA and KatG mutations in this compound mono resistant Mycobacterium tuberculosis isolates from Odisha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High Frequency of Mutations in the rpoB Gene in Rifampin-Resistant Clinical Isolates of Mycobacterium tuberculosis from Singapore - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mutations in the rpoB Gene of Rifampin-Resistant Mycobacterium tuberculosis Isolates in Spain and Their Rapid Detection by PCR–Enzyme-Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound MIC and KatG Gene Mutations among Mycobacterium tuberculosis Isolates in Northwest of Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 19. preprints.org [preprints.org]
- 20. researchgate.net [researchgate.net]
- 21. Low-Level Rifampin Resistance and rpoB Mutations in Mycobacterium tuberculosis: an Analysis of Whole-Genome Sequencing and Drug Susceptibility Test Data in New York - PMC [pmc.ncbi.nlm.nih.gov]
- 22. whocctblab.fondazionesanraffaele.it [whocctblab.fondazionesanraffaele.it]
- 23. journals.asm.org [journals.asm.org]
- 24. CDST_LT: MGIT DST quality control | Knowledge Base [ntep.in]
- 25. sf.gov [sf.gov]
- 26. Molecular Detection of Drug Resistance (MDDR) in Mycobacterium tuberculosis Complex by DNA Sequencing User Guide | Tuberculosis (TB) | CDC [cdc.gov]
- 27. Line probe assay for detection of Mycobacterium tuberculosis complex: An experience from Central India - PMC [pmc.ncbi.nlm.nih.gov]
- 28. shengtinggroup.com [shengtinggroup.com]
- 29. Line Probe Assay [LPA] | Knowledge Base [ntep.in]
- 30. stoptb.org [stoptb.org]
- 31. Line probe assays for detection of drug-resistant tuberculosis: interpretation and reporting manual for laboratory staff and clinicians [who.int]
- 32. Xpert® MTB/RIF assay: development, evaluation and implementation of a new rapid molecular diagnostic for tuberculosis and rifampicin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Xpert MTB/RIF Assay | Tuberculosis (TB) | CDC [cdc.gov]
A Head-to-Head Comparison of Isoniazid and Bedaquiline in Animal Models of Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the cornerstone anti-tuberculosis drug, isoniazid, and the newer diarylquinoline, bedaquiline, based on their performance in preclinical animal models. The following sections detail their comparative efficacy, safety, and pharmacokinetic profiles, supported by experimental data to inform further research and drug development efforts.
Efficacy in Animal Models: A Quantitative Comparison
The bactericidal activity of this compound and bedaquiline has been evaluated extensively in various animal models of tuberculosis, primarily in mice. While direct head-to-head monotherapy comparisons are limited in published literature, a synthesis of available data provides valuable insights into their relative potency.
Table 1: Comparative Efficacy of this compound and Bedaquiline Monotherapy in Murine Models of Tuberculosis
| Parameter | This compound | Bedaquiline | Animal Model & M. tuberculosis Strain | Study Highlights & Citation |
| Bacterial Load Reduction (Lungs) | ~4 log10 CFU reduction after 8 weeks | >4 log10 CFU reduction after 8 weeks | Murine model (high initial bacillary load) | Bedaquiline monotherapy was found to be superior to all currently available first-line drugs, including this compound. At 2 months, 20% of bedaquiline-treated mice had negative lung cultures, whereas none treated with this compound monotherapy were culture-negative.[1] |
| Bacterial Load Reduction (Lungs) | 1 to 1.5 log10 CFU reduction after 30-45 days of treatment | Not directly compared in this study | Wild-type C57BL/6 mice | In this model, this compound at 25 mg/kg reduced the bacterial load by 1 to 1.5 log CFU.[2] |
| Bacterial Load Reduction (Lungs) | 3.1 log10 CFU reduction after 4 weeks (at 10 mg/kg) | 4.1 log10 CFU reduction after 4 weeks (at 25 mg/kg) | BALB/c mice | Bedaquiline demonstrated potent, dose-dependent bactericidal activity.[3] |
| Time to Culture Negativity (Lungs & Spleen) | 14 weeks (as part of standard regimen) | 8 weeks (when replacing ethambutol in standard regimen) | Cornell mouse model | A bedaquiline-containing regimen achieved total organ CFU clearance faster than the standard regimen.[4][5][6] |
| Relapse Rate | 90% (standard regimen) | 0% (bedaquiline-containing regimen) | Cornell mouse model with immunosuppression | Mice treated with the bedaquiline-containing regimen had no disease relapse after immunosuppression, while those on the standard regimen had a high relapse rate.[5] |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section outlines the typical experimental methodologies employed in the cited studies.
Murine Model of Tuberculosis Infection
A common approach to establishing a tuberculosis infection in mice for drug efficacy studies involves the following steps:
-
Animal Strain: BALB/c or C57BL/6 mice are frequently used due to their susceptibility to Mycobacterium tuberculosis.
-
Infection Route: Infection is typically induced via aerosol exposure to deliver a low dose of M. tuberculosis (e.g., H37Rv strain) directly to the lungs, mimicking the natural route of human infection. Intravenous injection is another method used.[2][7]
-
Establishment of Chronic Infection: Following infection, the bacteria are allowed to establish a chronic infection over a period of several weeks (e.g., 4 weeks) before the commencement of treatment.[8]
-
Drug Administration: this compound and bedaquiline are typically administered orally via gavage. Dosages can vary between studies, with common doses being around 25 mg/kg for this compound and 25 mg/kg for bedaquiline.[2][7]
-
Assessment of Bacterial Burden: At specified time points during and after treatment, mice are euthanized, and their lungs and spleens are aseptically removed. The organs are then homogenized, and serial dilutions are plated on nutrient agar (e.g., Middlebrook 7H11) to determine the number of colony-forming units (CFU).[2][8]
Pharmacokinetic Studies in Mice
Pharmacokinetic parameters are crucial for understanding the absorption, distribution, metabolism, and excretion of a drug. A typical protocol for a single-dose pharmacokinetic study in mice is as follows:
-
Animal Strain: Uninfected male BALB/c mice are often used.[8]
-
Drug Administration: A single dose of the drug (this compound or bedaquiline) is administered, typically by oral gavage.
-
Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 10 minutes to 8 hours) via retro-orbital sinus puncture.[8]
-
Drug Concentration Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Parameter Calculation: The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2).[8]
Mechanisms of Action: A Visual Representation
The distinct mechanisms of action of this compound and bedaquiline are visualized below.
Pharmacokinetics in Animal Models
Understanding the pharmacokinetic profiles of this compound and bedaquiline in animal models is essential for translating preclinical findings to clinical applications.
Table 2: Pharmacokinetic Parameters of this compound and Bedaquiline in Mice
| Parameter | This compound | Bedaquiline | Animal Model & Dosing | Citation |
| Time to Cmax (Tmax) | 0.16 to 0.5 hours | ~4-6 hours (in humans, mouse data variable) | Uninfected male BALB/c mice (single oral dose) | [8] |
| Elimination Half-life (t1/2) | 0.4 to 1.6 hours | Very long terminal elimination half-life | Uninfected male BALB/c mice (single oral dose) | [8][9] |
| Distribution | Distributes to various tissues | Extensively distributed to tissues, including lungs and spleen | Mice | [10][11] |
Safety and Toxicology in Animal Models
Preclinical safety evaluation is a critical component of drug development. Both this compound and bedaquiline have been assessed for their toxicological profiles in various animal models.
This compound:
-
Hepatotoxicity: this compound is well-known for causing hepatotoxicity. Animal models, particularly in rabbits and mice, have been developed to study this adverse effect. Studies in rats have shown that this compound can induce hepatic steatosis in a dose-dependent manner.[12][13][14] The toxicity is linked to its metabolites.[15]
-
Neurotoxicity: this compound can induce neurotoxicity, including seizures, at high doses.[12] In dogs, the lowest consistently lethal dose was found to be 75 mg/kg, with seizures preceding death.[16]
Bedaquiline:
-
QT Prolongation: A key safety concern with bedaquiline is its potential to prolong the QT interval on an electrocardiogram, which can increase the risk of cardiac arrhythmias.[9][17]
-
Hepatotoxicity: An increased incidence of hepatotoxicity has been observed in some studies.[17][18]
-
Mortality: In one clinical trial, an increased mortality was observed in the bedaquiline arm, although a direct causal link was not established.[17]
Conclusion
This comparative guide, based on available preclinical data from animal models, highlights the potent bactericidal and sterilizing activity of bedaquiline, often appearing superior to this compound, particularly in achieving faster culture conversion and preventing relapse. However, it is important to note that much of the data for bedaquiline comes from studies where it is part of a combination regimen. This compound remains a cornerstone of tuberculosis treatment, exhibiting rapid early bactericidal activity.
The distinct mechanisms of action, pharmacokinetic profiles, and safety concerns associated with each drug underscore the importance of continued research. Future head-to-head monotherapy studies in standardized animal models will be invaluable for a more definitive comparison and for optimizing their use in novel treatment regimens against tuberculosis. Researchers and drug development professionals are encouraged to consider these findings in the design of future preclinical and clinical studies.
References
- 1. Bedaquiline for the treatment of multidrug-resistant tuberculosis: great promise or disappointment? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sensusimpact.com [sensusimpact.com]
- 5. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 6. Bedaquiline kills persistent Mycobacterium tuberculosis with no disease relapse: an in vivo model of a potential cure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Superior Efficacy of a Bedaquiline, Delamanid, and Linezolid Combination Regimen in a Mouse Tuberculosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Pharmacokinetics-Pharmacodynamics in an Aerosol Infection Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A safety evaluation of bedaquiline for the treatment of multi-drug resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound-induced hepatotoxicity and neurotoxicity in rats investigated by 1H NMR based metabolomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. A model of this compound-induced hepatotoxicity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | this compound-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 16. avmajournals.avma.org [avmajournals.avma.org]
- 17. A Review of the Evidence for Using Bedaquiline (TMC207) to Treat Multi-Drug Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Assessing the safety of bedaquiline: insight from adverse event reporting system analysis [frontiersin.org]
Validating Isoniazid's Engagement with Mycobacterial Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to validate the engagement of isoniazid (INH), a cornerstone anti-tuberculosis drug, with its molecular targets in Mycobacterium tuberculosis. We present supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with direct inhibitors of the primary target, the enoyl-acyl carrier protein reductase (InhA).
This compound and Its Molecular Targets: A Complex Interaction
This compound is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3] Once activated, the resulting isonicotinoyl radical reacts with NAD(H) to form a covalent INH-NAD adduct.[3][4] This adduct is the primary active form of the drug and targets the NADH-dependent enoyl-acyl carrier protein reductase, InhA, a key enzyme in the fatty acid synthase-II (FAS-II) system responsible for mycolic acid biosynthesis.[1][2][4] Inhibition of InhA disrupts the mycobacterial cell wall, leading to cell death.[3][5]
While InhA is the primary target, studies have shown that the INH-NAD(P) adducts can bind to other proteins, including dihydrofolate reductase (DfrA) and β-ketoacyl ACP synthase (KasA), potentially contributing to the drug's overall efficacy.[4] Resistance to this compound most commonly arises from mutations in the katG gene, which prevent the activation of the prodrug, or in the promoter region of the inhA gene, leading to its overexpression.[1][2][3]
Comparative Analysis of this compound and Direct InhA Inhibitors
Direct InhA inhibitors (DIIs) represent a promising alternative to this compound as they do not require activation by KatG and can be effective against INH-resistant strains with katG mutations.[2][6] This section compares the performance of this compound with several novel DIIs.
Table 1: Comparative Performance of this compound and Direct InhA Inhibitors
| Parameter | This compound (INH) | NITD-916[1][5] | GSK693[4][6] | GSK138[2][4][6] | AN12855[7] |
| Target | InhA (indirectly via INH-NAD adduct) | InhA (direct) | InhA (direct) | InhA (direct) | InhA (direct, cofactor-independent) |
| Whole-Cell MIC90 (μM) vs. M. tuberculosis H37Rv | ~0.2 | ~0.05 | ~1.87 | ~3.75 | Potent activity reported |
| Target Enzyme IC50 (μM) | Not directly applicable (requires activation) | 0.57 | Not specified | 0.04 | Sub-micromolar |
| Activity against katG mutant (INH-resistant) strains | Inactive | Active | Active | Active | Active |
| Activity against inhA promoter mutant strains | Reduced activity | Active against most | Low-level resistance observed | Low-level resistance observed | Active against most |
| Frequency of Resistance | High (~10-6)[8] | Low (~10-8)[1] | Not specified | Not specified | Lower potential for resistance |
Experimental Protocols for Target Validation
Validating the engagement of a compound with its intended molecular target is crucial in drug development. The following are detailed protocols for key experiments to validate this compound's engagement with its targets in mycobacteria.
InhA Enzymatic Assay
This assay directly measures the inhibition of the InhA enzyme by the active form of this compound or by direct inhibitors.
Materials:
-
Purified recombinant M. tuberculosis InhA protein
-
NADH
-
2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate
-
Assay buffer: 50 mM PIPES pH 6.8, 1 mM EDTA
-
This compound (for activation) or direct InhA inhibitor
-
M. tuberculosis KatG (for this compound activation)
-
Hydrogen peroxide (H₂O₂)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
This compound Activation (if testing this compound):
-
In a microcentrifuge tube, prepare a reaction mix containing 10 µM KatG, 1 mM this compound, and 1 mM H₂O₂ in assay buffer.
-
Incubate at 37°C for 30 minutes to generate the activated INH-NAD adduct in the presence of NADH in the final reaction.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add 180 µL of a solution containing assay buffer, 100 µM NADH, and the desired concentration of the activated this compound or direct InhA inhibitor.
-
Add 10 µL of a 2 µM InhA solution to each well.
-
Incubate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Start the reaction by adding 10 µL of 200 µM DD-CoA to each well.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.
Materials:
-
Mid-log phase culture of M. tuberculosis H37Rv or a suitable surrogate like M. smegmatis
-
Phosphate-buffered saline (PBS)
-
This compound or direct InhA inhibitor
-
DMSO (vehicle control)
-
Lysis buffer (PBS with protease inhibitors)
-
Bead beater or sonicator
-
SDS-PAGE equipment
-
Western blotting equipment
-
Primary antibody against InhA
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Harvest mid-log phase mycobacterial cells by centrifugation.
-
Resuspend the cells in PBS to a high density (e.g., 10⁹ cells/mL).
-
Treat the cells with the desired concentration of this compound (or DII) or DMSO for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by a 3-minute incubation at room temperature.
-
-
Cell Lysis:
-
Lyse the cells by bead beating or sonication in lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for InhA.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for InhA at each temperature for both the drug-treated and vehicle-treated samples.
-
Plot the percentage of soluble InhA as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the drug indicates target stabilization and engagement.
-
Competitive Binding Assay
This assay demonstrates target engagement by showing that the test compound competes with a known ligand for binding to the target protein.
Materials:
-
Purified recombinant M. tuberculosis InhA
-
Fluorescently labeled probe known to bind InhA (e.g., a fluorescent derivative of an InhA inhibitor)
-
This compound or unlabeled direct InhA inhibitor
-
Assay buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol
-
96-well black microplates
-
Fluorometer
Protocol:
-
Assay Setup:
-
In a 96-well black microplate, add a fixed concentration of purified InhA protein and the fluorescently labeled probe.
-
Add a range of concentrations of the unlabeled competitor (this compound or DII).
-
Include controls with no competitor and no protein.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization or fluorescence intensity in each well using a fluorometer.
-
-
Data Analysis:
-
A decrease in fluorescence polarization or a change in fluorescence intensity with increasing concentrations of the unlabeled competitor indicates displacement of the fluorescent probe and therefore, competitive binding to InhA.
-
Plot the signal against the competitor concentration to determine the IC₅₀ or Kᵢ value.
-
Visualizing this compound's Mechanism and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and the workflows of the key experimental protocols.
Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for the InhA enzymatic assay.
References
- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Resistance to this compound and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Discovery of a cofactor-independent inhibitor of Mycobacterium tuberculosis InhA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Induces Its Own Resistance in Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isoniazid Pharmacokinetics Across Preclinical Species
For researchers and professionals in drug development, understanding the pharmacokinetic profile of a drug across different animal species is fundamental to preclinical assessment and the successful translation of findings to human clinical trials. This guide provides a comparative overview of the pharmacokinetics of isoniazid (INH), a cornerstone drug in tuberculosis treatment, across various animal models. The data presented herein is compiled from a range of experimental studies and is intended to serve as a valuable resource for designing and interpreting preclinical research.
Quantitative Pharmacokinetic Parameters of this compound
The following table summarizes key pharmacokinetic parameters of this compound in several commonly used animal species. It is important to note that variations in these parameters can be attributed to interspecies differences in drug metabolism and elimination, as well as variations in experimental conditions such as dose, route of administration, and analytical methodology.
| Animal Species | Dose (mg/kg) | Route of Administration | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) | t1/2 (h) | Reference |
| Mouse (BALB/c) | 100 (inhalable microparticles) | Inhalation | - | 2.37 ± 0.23 | 55.34 ± 13.72 (AUC0-24) | 18.63 ± 5.89 | [1][2] |
| 100 (solution) | Intravenous | - | 3.24 ± 0.57 | 16.64 ± 1.80 (AUC0-24) | 3.91 ± 1.06 | [1][2] | |
| 0.1 - 120 | Oral Gavage | 0.16 - 0.5 | Dose-dependent | - | 0.4 - 1.6 | [3] | |
| Rat (Wistar) | 100 | Oral Gavage | 0.58 | 30.19 | - | 1.34 | [4] |
| 100 (with ethanol) | Oral Gavage | 0.75 | 23.65 | - | 0.91 | [4] | |
| Rabbit | 20 | Intravenous | - | - | - | - | |
| 20 | Oral | - | - | - | - | ||
| Dog | - | - | - | - | - | - | |
| Monkey (Cynomolgus) | 10 | Oral | - | 1.46 | 10.5 | - | [5] |
Note: Data for some species and parameters were not consistently available in the reviewed literature. The provided data represents values from specific studies and may vary.
Experimental Methodologies
The pharmacokinetic data presented in this guide were derived from studies employing rigorous experimental protocols. Below are generalized methodologies representative of the cited research.
Animal Models and Dosing
-
Species and Strain: Commonly used species include BALB/c mice, Wistar rats, and New Zealand White rabbits.[3][4] Specific strains are chosen for their genetic homogeneity and well-characterized physiological responses.
-
Housing and Acclimatization: Animals are typically housed in controlled environments with regulated light-dark cycles, temperature, and humidity. An acclimatization period is allowed before the commencement of experiments.[4]
-
Dosing: this compound is administered via various routes, including oral gavage, intravenous injection, and inhalation.[1][2][3] The drug is often dissolved in a suitable vehicle, such as water, saline, or a suspension medium like carboxymethyl cellulose.[3]
Sample Collection and Analysis
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing. Common collection sites include the retro-orbital sinus in mice, the femoral artery in rats, and ear veins in rabbits.[3][4] To maintain blood volume, collected amounts are often replaced with normal saline.[6]
-
Plasma Preparation: Blood samples are collected in tubes containing anticoagulants (e.g., EDTA) and centrifuged to separate the plasma, which is then stored at low temperatures (-20°C to -80°C) until analysis.[3]
-
Bioanalytical Methods: The concentration of this compound and its metabolites in plasma is quantified using validated analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS/MS).[7][8][9][10] These methods are valued for their sensitivity, specificity, and accuracy.
Visualizing Key Pathways and Processes
To further elucidate the processes involved in this compound pharmacokinetics and its mechanism of action, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Generalized experimental workflow for a preclinical pharmacokinetic study of this compound.
Caption: Metabolic pathways of this compound leading to the formation of various metabolites and potential hepatotoxicity.
Conclusion
The pharmacokinetic profile of this compound exhibits considerable variability across different animal species. These differences are largely driven by species-specific variations in metabolic enzyme activity, particularly N-acetyltransferase 2 (NAT2) and cytochrome P450 enzymes.[11][12][13] A thorough understanding of these comparative pharmacokinetics is crucial for the rational design of preclinical efficacy and toxicity studies and for the allometric scaling to predict human pharmacokinetic parameters. The data and methodologies summarized in this guide aim to provide a foundational resource for researchers engaged in the development of new anti-tuberculosis therapies.
References
- 1. Intracellular Time Course, Pharmacokinetics, and Biodistribution of this compound and Rifabutin following Pulmonary Delivery of Inhalable Microparticles to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Pharmacokinetics-Pharmacodynamics in an Aerosol Infection Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Determination of the Pharmacokinetics and Pharmacodynamics of this compound, Rifampicin, Pyrazinamide and Ethambutol in a Cross-Over Cynomolgus Macaque Model of Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Assessment of this compound and Acetylthis compound in Carbon Tetrachloride-Induced Liver Injury Model in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC-MS Analysis of this compound in Dog Plasma [agris.fao.org]
- 8. japsonline.com [japsonline.com]
- 9. Quantitative Analysis of this compound and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of Analytical Method LC MS/MS for Determination this compound in Rats Serum | Suhendi | Pharmacon: Jurnal Farmasi Indonesia [journals.ums.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | this compound-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 13. PharmGKB Summary: this compound Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: Validating In Vitro Isoniazid Efficacy in Preclinical In Vivo Models
A Comparative Guide for Researchers in Tuberculosis Drug Development
Isoniazid (INH), a cornerstone of tuberculosis (TB) therapy for decades, exhibits potent bactericidal activity against Mycobacterium tuberculosis (M.tb) in laboratory settings. However, translating this in vitro efficacy into predictable in vivo outcomes is a critical and complex step in the drug development pipeline. This guide provides a comprehensive comparison of in vitro and in vivo findings on this compound's efficacy, supported by experimental data and detailed methodologies, to aid researchers in designing and interpreting preclinical studies.
Quantitative Comparison of this compound Efficacy: In Vitro vs. In Vivo
The following tables summarize key quantitative data from various studies, highlighting the differences and correlations between this compound's performance in laboratory assays and animal models.
Table 1: this compound Potency and Efficacy in Different Assay Systems
| Parameter | In Vitro (Extracellular M.tb H37Rv) | In Vitro (Intracellular - J774A.1 Macrophages) | In Vivo (Aerosol Infection Mouse Model - Lungs) |
| Minimum Inhibitory Concentration (MIC) | ~0.02-0.06 µg/mL | Not directly applicable | Not directly applicable |
| Bactericidal Activity | Concentration-dependent; max reduction of ~4 log10 CFU/mL[1] | Less than 0.5-log10 CFU/mL reduction[1] | Dose-dependent; ~1.4 log10 CFU/lung reduction after 6 days of therapy[1] |
| 50% of Maximum Effect (EC50) | Achieved at a C/MIC ratio of 0.5[1] | Not determined | Correlates with AUC24/MIC |
Table 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Parameters of this compound
| Parameter | In Vitro (Hollow-Fiber Model) | In Vivo (Aerosol Infection Mouse Model) |
| Primary PK/PD Driver of Efficacy | Area Under the Curve (AUC)/MIC ratio[2] | 24-h Area Under the Curve (AUC24)/MIC ratio (r² = 0.83)[1] |
| Secondary PK/PD Driver of Efficacy | Not specified | Maximum Concentration (Cmax)/MIC ratio (r² = 0.73)[1] |
| Time Above MIC (T>MIC) | Poor correlation with efficacy | Poor correlation with bactericidal activity (r² = 0.01)[1] |
Experimental Protocols: Key Methodologies
Detailed and standardized protocols are crucial for the reproducibility and comparison of findings. Below are summaries of commonly employed methods for evaluating this compound efficacy.
In Vitro Efficacy Protocols
1. Minimum Inhibitory Concentration (MIC) Determination (Broth Macrodilution):
-
Strain: Mycobacterium tuberculosis H37Rv.
-
Media: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).
-
Procedure: A serial dilution of this compound is prepared in the broth. The tubes are inoculated with a standardized suspension of M.tb.
-
Incubation: Tubes are incubated at 37°C for 14-21 days.
-
Readout: The MIC is the lowest concentration of this compound that completely inhibits visible growth of M.tb.[3]
2. Intracellular Killing Assay (Macrophage Model):
-
Cell Line: J774A.1 murine macrophage cell line.
-
Infection: Macrophages are infected with M.tb H37Rv at a specific multiplicity of infection (MOI).
-
Treatment: After phagocytosis, the cells are treated with various concentrations of this compound.
-
Procedure: At different time points, the macrophages are lysed to release intracellular bacteria.
-
Readout: The number of viable bacteria is determined by plating serial dilutions of the lysate and counting colony-forming units (CFU).[1]
In Vivo Efficacy Protocol
1. Murine Aerosol Infection Model:
-
Animal Model: BALB/c mice.
-
Infection: Mice are infected with a low dose of aerosolized M.tb H37Rv to establish a pulmonary infection.
-
Treatment: Treatment with this compound (e.g., via oral gavage) is initiated at a set time point post-infection (e.g., 14-21 days).
-
Procedure: At various time points during and after treatment, mice are euthanized, and their lungs and spleens are harvested. The organs are homogenized.
-
Readout: The bacterial load in the organs is quantified by plating serial dilutions of the homogenates and enumerating CFUs.[1] Body weight of the mice can also be used as a surrogate marker for drug efficacy.[4]
Visualizing the Validation Process and Mechanism of Action
Diagrams are provided to illustrate the workflow for validating in vitro findings in vivo and the established signaling pathway for this compound's mechanism of action.
References
- 1. This compound Pharmacokinetics-Pharmacodynamics in an Aerosol Infection Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Bactericidal Activity and Resistance Emergence: Integrating Pharmacodynamics and Pharmacogenomics To Predict Efficacy in Different Ethnic Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Evaluation of this compound Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Isoniazid Against Different Mycobacterium tuberculosis Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the variable efficacy of isoniazid (INH) against different strains of Mycobacterium tuberculosis (Mtb) is critical for both clinical treatment and the development of new anti-tuberculous agents. This guide provides a comparative analysis of this compound's performance, supported by experimental data and detailed methodologies.
This compound, a cornerstone of tuberculosis therapy for decades, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3][4][5] Once activated, it primarily targets the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway, leading to the disruption of the bacterial cell wall and ultimately cell death.[4][5][6] However, the emergence of INH-resistant Mtb strains worldwide threatens the effectiveness of standard tuberculosis treatment regimens.[7]
Resistance to this compound is primarily associated with mutations in genes encoding the drug's activator (KatG) or its primary target (InhA).[5][6] Mutations in the katG gene are the most frequent cause of INH resistance, with the S315T substitution being particularly common in clinical isolates and often associated with high-level resistance.[3][8] Alterations in the promoter region of the inhA gene can lead to its overexpression, resulting in low-level resistance that can sometimes be overcome with higher doses of this compound.[3][9] The genetic background of different Mtb lineages can also influence the acquisition and prevalence of specific resistance-conferring mutations.
This guide summarizes the quantitative data on this compound efficacy against various Mtb strains, details the experimental protocols for assessing susceptibility, and provides visual representations of the underlying molecular mechanisms and experimental workflows.
This compound Efficacy Across M. tuberculosis Strains: A Data Summary
The minimum inhibitory concentration (MIC) is a key quantitative measure of a drug's efficacy against a specific bacterial strain. The following table summarizes the MICs of this compound for various M. tuberculosis strains, categorized by their genetic mutations.
| M. tuberculosis Strain / Genotype | This compound MIC Range (µg/mL) | Level of Resistance | Associated Genes and Mutations |
| Wild-Type (e.g., H37Rv) | 0.016 - 0.25 | Susceptible | None |
| INH-Resistant | 0.25 - >64 | Low to High | Various |
| --- | --- | --- | --- |
| Low-Level Resistance | |||
| inhA promoter mutants | 0.25 - 4 | Low | e.g., c-15t |
| --- | --- | --- | --- |
| High-Level Resistance | |||
| katG mutants | 1 - >64 | Moderate to High | e.g., S315T |
| katG loss-of-function mutants | >64 | High | Deletions, nonsense mutations |
| Double mutants (katG and inhA promoter) | 4 - >64 | High | e.g., S315T and c-15t |
This table is a synthesis of data from multiple sources.[10][11][12]
Experimental Protocols
Accurate determination of this compound MIC is crucial for both clinical management and research. The following are detailed methodologies for key experiments.
Broth Microdilution with Colorimetric Redox Indicator
This method is used to determine the MIC of this compound in a liquid medium.
Principle: The metabolic activity of viable M. tuberculosis reduces a colorimetric indicator, leading to a color change. In the presence of an effective concentration of this compound, bacterial growth is inhibited, and no color change occurs.
Materials:
-
96-well microtiter plates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
This compound stock solution
-
M. tuberculosis inoculum, standardized to a McFarland standard
-
Resazurin or other suitable redox indicator
-
Control strains (e.g., H37Rv)
Procedure:
-
Prepare serial two-fold dilutions of this compound in Middlebrook 7H9 broth in the wells of a 96-well plate.
-
Inoculate each well with the standardized M. tuberculosis suspension. Include a drug-free growth control and a sterile control.
-
Seal the plates and incubate at 37°C.
-
After a defined incubation period (typically 7 days), add the resazurin solution to all wells.
-
Re-incubate overnight to allow for color development.
-
The MIC is determined as the lowest concentration of this compound that prevents the color change of the indicator.[13]
Proportion Method on Solid Medium
This is a standard method for determining the proportion of resistant bacteria in a population.
Principle: The growth of M. tuberculosis on a solid medium containing a critical concentration of this compound is compared to its growth on a drug-free medium. Resistance is defined as growth on the drug-containing medium that is greater than 1% of the growth on the control medium.
Materials:
-
Löwenstein-Jensen or Middlebrook 7H10/7H11 agar plates
-
This compound-containing and drug-free control plates
-
Standardized M. tuberculosis inoculum and 10⁻² and 10⁻⁴ dilutions
Procedure:
-
Inoculate both the this compound-containing and drug-free plates with the standardized bacterial suspension and its dilutions.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies on both sets of plates.
-
Calculate the percentage of resistant bacteria. If the number of colonies on the drug-containing medium is more than 1% of the number on the drug-free medium, the strain is considered resistant.[14]
Visualizing this compound Action and Experimental Design
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Overview on mechanisms of this compound action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Resistance to this compound and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Mechanisms for this compound action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brandmedicines.su [brandmedicines.su]
- 8. Systematic Review of Mutations Associated with this compound Resistance Points to Continuing Evolution and Subsequent Evasion of Molecular Detection, and Potential for Emergence of Multidrug Resistance in Clinical Strains of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. Rapid Identification and Drug Susceptibility Testing of Mycobacterium tuberculosis: Standard Operating Procedure for Non-Commercial Assays: Part 3: Colorimetric Redox Indicator Assay v1.3.12 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Susceptibilities of Mycobacterium tuberculosis to this compound and Rifampin on Blood Agar - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Isoniazid with Other First-Line Anti-Tuberculosis Drugs
A Comparative Guide for Researchers
The standard first-line treatment for tuberculosis (TB), a disease caused by Mycobacterium tuberculosis, involves a multi-drug regimen to ensure efficacy and prevent the development of drug resistance. Understanding the synergistic, additive, or antagonistic interactions between these drugs is crucial for optimizing treatment strategies and developing new therapeutic approaches. This guide provides an objective comparison of the synergistic effects of isoniazid (INH), a cornerstone of anti-TB therapy, with other first-line drugs: rifampicin (RIF), ethambutol (EMB), and pyrazinamide (PZA). The information is supported by experimental data from in vitro studies and includes detailed methodologies for key experiments.
Quantitative Assessment of Drug Synergy
The interaction between antimicrobial agents is most commonly quantified using the Fractional Inhibitory Concentration Index (FICI), determined through checkerboard assays. The FICI is calculated as follows:
FICI = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
For three-drug combinations, the FICI is the sum of the FICs for each drug, with synergy often defined as an FICI ≤ 0.75.
This compound and Rifampicin (INH + RIF)
The combination of this compound and rifampicin is a critical component of both the intensive and continuation phases of TB treatment. In vitro studies have shown that their interaction can vary depending on the strain of M. tuberculosis. Response-surface modeling has indicated a synergistic relationship for the H37Rv, Beijing, and Euro-American strains, while an additive effect was observed for the Indo-Oceanic strain.
| M. tuberculosis Strain | Interaction | Reference |
| H37Rv | Synergy | |
| Beijing | Synergy | |
| Euro-American | Synergy | |
| Indo-Oceanic | Additive |
This compound and Ethambutol (INH + EMB)
The combination of this compound and ethambutol has demonstrated synergistic effects, and recent research has elucidated the molecular basis for this interaction. Ethambutol has been found to bind to the transcriptional repressor EtbR, which in turn enhances the repression of the inhA gene. Since inhA is the primary target of this compound, its downregulation by ethambutol leads to increased susceptibility of M. tuberculosis to this compound. This synergistic mechanism highlights a novel mode of action for ethambutol beyond its direct antimycobacterial activity.
| Drug Combination | Interaction | FICI Range | % of Isolates Showing Synergy | Reference |
| INH + EMB | Synergy | Not specified | Not specified |
This compound, Rifampicin, and Ethambutol (INH + RIF + EMB)
Studies on three-drug combinations have provided insights into the complex interactions within the standard TB regimen. One study evaluating this combination against drug-susceptible isolates of M. tuberculosis found that the interaction was predominantly indifferent, with a smaller percentage of isolates showing synergy.
| Drug Combination | Interaction Profile | FICI Range | % of Isolates | Reference |
| INH + RIF + EMB | Synergy | 0.6 | 18.1% | |
| Indifference | 0.88 - 1.6 | 81.8% |
This compound and Pyrazinamide (INH + PZA) & Four-Drug Combination (INH + RIF + PZA + EMB)
Despite the widespread clinical use of pyrazinamide in the intensive phase of treatment, there is a notable scarcity of publicly available in vitro quantitative data (i.e., FICI values) assessing the synergistic interaction of this compound with pyrazinamide alone, or in the context of the full four-drug regimen. While the clinical efficacy of these combinations is well-established, the precise nature of their in vitro interactions (synergistic, additive, or antagonistic) is not as clearly defined in the literature as for other combinations. Some studies in murine models have even suggested a potential antagonism between this compound and the rifampin-pyrazinamide combination.
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, or antagonistic effects of antimicrobial drug combinations.
Methodology:
-
Preparation of Drug Solutions: Stock solutions of each drug are prepared and serially diluted.
-
Plate Setup: In a 96-well microtiter plate, one drug is serially diluted along the x-axis (columns), and the other drug is serially diluted along the y-axis (rows). This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis (e.g., H37Rv strain). Control wells containing no drugs, and wells with each drug alone, are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 7-14 days).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination is determined. This is typically done by visual inspection for turbidity or by using a growth indicator such as resazurin.
-
Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.
Time-Kill Curve Assay
Time-kill curve assays provide a dynamic assessment of the bactericidal or bacteriostatic activity of drug combinations over time.
Methodology:
-
Preparation of Cultures: M. tuberculosis is grown to a logarithmic phase and then diluted to a standardized starting inoculum.
-
Drug Exposure: The bacterial suspension is exposed to single drugs at their MIC, sub-MIC, and supra-MIC concentrations, as well as to combinations of the drugs at various concentrations. A growth control with no drug is also included.
-
Sampling and Plating: At specified time points (e.g., 0, 24, 48, 72, 96, and 168 hours), aliquots are removed from each culture, serially diluted, and plated on appropriate agar medium.
-
Incubation and Colony Counting: The plates are incubated until colonies are visible, and the number of colony-forming units (CFU) per milliliter is determined.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each drug concentration and combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.
Signaling Pathways and Mechanisms of Action
The synergistic interactions between anti-TB drugs are rooted in their distinct mechanisms of action, which target different essential pathways in M. tuberculosis.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing drug synergy using the checkerboard assay.
A Researcher's Guide to Biomarkers for Predicting Isoniazid Treatment Response
For decades, isoniazid (INH) has been a cornerstone of tuberculosis (TB) treatment. However, the emergence of drug-resistant strains of Mycobacterium tuberculosis (M.tb) and variability in patient drug metabolism present significant challenges to effective therapy. Predicting treatment response to this compound is crucial for optimizing patient outcomes and curbing the spread of resistant TB. This guide provides a comparative overview of established and emerging biomarkers for predicting INH treatment response, complete with experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Predicting this compound Efficacy: A Two-Pronged Approach
The prediction of this compound treatment response hinges on two key areas: the genetic makeup of the infecting M.tb strain and the pharmacogenomic profile of the patient. Genetic mutations in M.tb can confer resistance to INH, rendering the standard treatment ineffective. Concurrently, a patient's genetic makeup, particularly in genes responsible for drug metabolism, can significantly alter drug exposure, impacting both efficacy and the likelihood of adverse effects.
Mycobacterium tuberculosis Genetic Biomarkers of this compound Resistance
Mutations in the M.tb genome are the primary drivers of this compound resistance. These genetic alterations can prevent the activation of INH or modify its target. Whole-genome sequencing (WGS) has become a powerful tool for identifying these resistance-conferring mutations, offering a comprehensive alternative to traditional phenotypic drug susceptibility testing (DST).
Key Genetic Loci Associated with INH Resistance
The most well-characterized genetic markers of INH resistance are found in the katG gene and the promoter region of the inhA gene.
-
katG : This gene encodes the catalase-peroxidase enzyme responsible for activating the prodrug this compound. The most frequent resistance mutation is a substitution at codon 315 of katG (S315T).[1][2] This mutation is associated with high-level INH resistance.[3]
-
inhA : This gene is the primary target of activated this compound. Mutations in the promoter region of inhA, such as those at positions -15 and -8, can lead to its overexpression, resulting in low-level INH resistance.[1][2]
While mutations in katG and inhA account for a significant proportion of INH resistance, other, less common mutations in genes such as ahpC, fabG1, and kasA have also been implicated.[3][4]
Performance of Genetic Biomarkers
The predictive power of genetic biomarkers for INH resistance is substantial, though no single mutation accounts for all resistant cases.
| Biomarker | Prevalence in INH-Resistant Isolates | Associated Resistance Level |
| katG S315T | ~50-95% | High |
| inhA promoter mutations | ~10-40% | Low |
| Other katG mutations | Variable | Low to High |
| Mutations in other genes | Less common | Variable |
Data compiled from multiple sources.
Precursor Mutations: A Glimpse into the Evolution of Resistance
Recent research has identified "precursor" mutations that may predict the future emergence of canonical INH resistance mutations. For instance, the Rv1258c 581 indel and mshA A187V mutations have been identified as potential precursors to the common INH resistance mutations.[2] These findings suggest a stepwise evolution towards high-level resistance, opening a new avenue for early intervention.[1][2]
Human Pharmacogenomic Biomarkers of this compound Response
The efficacy and safety of this compound are significantly influenced by how it is metabolized in the human body. Pharmacogenomic biomarkers can help predict a patient's metabolic phenotype, allowing for personalized dosing strategies.
The Central Role of N-acetyltransferase 2 (NAT2)
The N-acetyltransferase 2 (NAT2) gene is the primary determinant of this compound metabolism. Polymorphisms in NAT2 lead to three distinct acetylator phenotypes:
-
Slow acetylators: Have two non-functional NAT2 alleles. They metabolize INH slowly, leading to higher drug exposure, which can increase the risk of toxicity, particularly drug-induced liver injury.[5][6]
-
Intermediate acetylators: Are heterozygous with one functional and one non-functional NAT2 allele.[5]
-
Rapid acetylators: Possess two functional NAT2 alleles. They metabolize INH quickly, which may result in lower drug concentrations and an increased risk of treatment failure or relapse.[5]
NAT2 genotyping can, therefore, be a valuable tool to guide this compound dosing and mitigate adverse events.[5][7]
Other Potential Pharmacogenomic Markers
While NAT2 is the most established pharmacogenomic biomarker for INH response, other genes are also under investigation. Polymorphisms in CYP2E1 and GSTM1 have been shown to influence INH pharmacokinetics and may contribute to the risk of hepatotoxicity.[8][9]
Performance of Pharmacogenomic Biomarkers
The association between NAT2 acetylator status and clinical outcomes is well-documented.
| Biomarker (Phenotype) | Associated Clinical Outcome |
| Slow Acetylator | Increased risk of drug-induced hepatotoxicity |
| Rapid Acetylator | Potential for lower drug exposure and treatment failure |
Data compiled from multiple sources.[5][6]
Host Response Biomarkers: A Window into the Immune Battle
Beyond bacterial genetics and human pharmacogenomics, the host's immune response to M.tb infection can also provide valuable prognostic information. Transcriptomic biomarkers, which measure the expression of specific host genes, are an emerging area of research.
One promising candidate is the Niemann-Pick C2 (NPC2) gene. Studies have shown that NPC2 expression is significantly higher in individuals with active TB and normalizes with successful treatment.[10][11] This suggests that NPC2 could serve as a biomarker to diagnose TB, predict disease progression, and monitor treatment response.[10][11]
Experimental Protocols for Biomarker Validation
The validation of these biomarkers relies on a range of sophisticated laboratory techniques.
Whole-Genome Sequencing (WGS) of M. tuberculosis
WGS is used to identify genetic mutations associated with INH resistance.
Methodology:
-
DNA Extraction: High-quality genomic DNA is extracted from cultured M.tb isolates.
-
Library Preparation: The extracted DNA is fragmented, and sequencing adapters are ligated to the fragments to create a sequencing library.
-
Sequencing: The library is sequenced using a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads are aligned to a reference M.tb genome. Genetic variants (SNPs and indels) are identified and annotated to determine their potential impact on gene function and drug resistance.
Recombineering for Functional Validation of Mutations
Recombineering is a genetic engineering technique used to introduce specific mutations into the M.tb genome to confirm their role in conferring resistance.[4][12]
Methodology:
-
Allelic Exchange Substrate Construction: A DNA fragment containing the desired mutation is synthesized.
-
Electroporation: The synthesized DNA is introduced into a specialized strain of M.tb expressing recombinases.
-
Selection and Screening: Mutants containing the desired genetic modification are selected and verified by sequencing.
-
Phenotypic DST: The engineered strains are then tested for their susceptibility to this compound to confirm that the introduced mutation confers resistance.[4][12]
Minimum Inhibitory Concentration (MIC) Testing
MIC testing is a phenotypic method used to determine the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: A standardized suspension of M.tb is prepared.
-
Drug Dilution: A series of dilutions of this compound are prepared in a liquid or solid culture medium.
-
Inoculation: The prepared inoculum is added to the drug-containing media.
-
Incubation: The cultures are incubated under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of this compound that prevents visible growth of the bacteria.
Pharmacogenomic Assays for NAT2 Genotyping
Various molecular assays can be used to determine a patient's NAT2 genotype.
Methodology (Example: PCR-based assay):
-
DNA Extraction: DNA is extracted from a patient's blood or saliva sample.
-
PCR Amplification: Specific regions of the NAT2 gene containing known polymorphisms are amplified using PCR.
-
Genotyping: The amplified products are analyzed using methods such as restriction fragment length polymorphism (RFLP), sequencing, or real-time PCR with fluorescent probes to identify the specific alleles present.
-
Phenotype Inference: The identified genotype is used to infer the patient's acetylator phenotype (slow, intermediate, or rapid).
Visualizing the Pathways
To better understand the mechanisms underlying this compound action and resistance, as well as the impact of pharmacogenomics, the following diagrams illustrate these key pathways.
Caption: Mechanism of this compound action and resistance in M. tuberculosis.
References
- 1. medrxiv.org [medrxiv.org]
- 2. medrxiv.org [medrxiv.org]
- 3. Identifying this compound resistance markers to guide inclusion of high-dose this compound in tuberculosis treatment regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of Novel Mycobacterium tuberculosis this compound Resistance Mutations Not Detectable by Common Molecular Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of pharmacogenomics in the treatment of tuberculosis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. atsjournals.org [atsjournals.org]
- 8. Frontiers | Effect of NAT2, GSTM1 and CYP2E1 genetic polymorphisms on plasma concentration of this compound and its metabolites in patients with tuberculosis, and the assessment of exposure-response relationships [frontiersin.org]
- 9. Effect of NAT2, GSTM1 and CYP2E1 genetic polymorphisms on plasma concentration of this compound and its metabolites in patients with tuberculosis, and the assessment of exposure-response relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptomic Biomarkers for Tuberculosis: Validation of NPC2 as a Single mRNA Biomarker to Diagnose TB, Predict Disease Progression, and Monitor Treatment Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal of Isoniazid: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of isoniazid, a medication primarily used to treat tuberculosis. Adherence to these protocols is crucial for ensuring the safety of laboratory personnel and minimizing environmental impact.
This compound, while not classified as a P- or U-listed hazardous waste by the Environmental Protection Agency (EPA), is recognized as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH). This designation necessitates specific handling and disposal procedures to mitigate potential health risks in occupational settings.
Regulatory and Safety Context
Disposal of this compound must comply with all federal, state, and local regulations governing pharmaceutical and laboratory waste.[1] Key regulatory frameworks to consider include the Resource Conservation and Recovery Act (RCRA) for hazardous waste management and guidelines from the Occupational Safety and Health Administration (OSHA) for laboratory safety.[2][3][4]
Safety Data Sheets (SDS) for this compound consistently emphasize the importance of disposing of the chemical in suitable, closed containers and in accordance with all applicable laws.[1][5] Personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound waste.
Step-by-Step Disposal Procedures
The primary and most recommended method for the disposal of this compound waste is through a licensed hazardous waste disposal service. For smaller quantities and certain waste streams, the following procedures, aligned with general best practices for pharmaceutical waste, should be followed.
Waste Segregation and Collection:
-
Pure this compound and Concentrated Solutions: Unused or expired pure this compound powder and concentrated solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials: Items such as gloves, bench paper, and empty vials that are contaminated with trace amounts of this compound should be collected in a separate, clearly labeled waste container designated for hazardous pharmaceutical waste.
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for hazardous waste.
On-Site Neutralization (for dilute aqueous solutions only):
While specific, validated chemical neutralization protocols for this compound are not widely established, general principles for the treatment of hydrazide-containing compounds can be cautiously applied to dilute aqueous solutions in a laboratory setting. This should only be performed by trained personnel in a controlled environment, such as a fume hood, and in accordance with your institution's EHS guidelines.
A potential method involves oxidation. For example, treatment with an oxidizing agent like sodium hypochlorite (bleach) can degrade hydrazide compounds. However, the reaction conditions must be carefully controlled to avoid the formation of hazardous byproducts. Consultation with a qualified chemist or your EHS office is mandatory before attempting any chemical neutralization.
Disposal of Treated and Untreated Waste:
-
Licensed Hazardous Waste Contractor: All collected this compound waste, whether in pure form, as concentrated solutions, or as contaminated materials, should be disposed of through a licensed hazardous waste contractor. This is the most secure and compliant method.
-
Incineration: High-temperature incineration is the preferred method for the final disposal of pharmaceutical waste.[6] This process ensures the complete destruction of the active pharmaceutical ingredient.
-
Landfill: Disposal in a sanitary landfill is generally not recommended for untreated pharmaceutical waste due to the potential for environmental contamination.
Quantitative Data Summary
| Parameter | Value/Guideline | Source(s) |
| EPA Hazardous Waste Classification | Not a P- or U-listed waste under RCRA. | Internal Analysis |
| NIOSH Hazardous Drug Classification | Listed as a hazardous drug. | [1][5][6][7][8] |
| Recommended Disposal Method | High-temperature incineration via a licensed hazardous waste contractor. | [6] |
| Incineration Temperature | Typically between 850°C and 1200°C for pharmaceutical waste. | [6] |
| On-site Neutralization | Oxidation (e.g., with sodium hypochlorite) for dilute aqueous solutions only, with EHS approval. | General Chemical Principles |
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. equashield.com [equashield.com]
- 2. pwaste.com [pwaste.com]
- 3. dep.wv.gov [dep.wv.gov]
- 4. epa.gov [epa.gov]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. ishn.com [ishn.com]
- 7. hercenter.org [hercenter.org]
- 8. NIOSH List of Hazardous Drugs in Healthcare Settings, 2024| NIOSH | CDC [cdc.gov]
Safeguarding Against Isoniazid Exposure: A Guide to Personal Protective Equipment
For Immediate Implementation: Essential Safety Protocols for Handling Isoniazid
This compound, a primary medication for the treatment of tuberculosis, is also classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH).[1][2][3][4][5] This designation necessitates stringent safety protocols to protect researchers, scientists, and drug development professionals from potential exposure, which can lead to adverse health effects.[3] This guide provides essential, step-by-step information on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling this compound in a laboratory setting.
Key Personal Protective Equipment Requirements
When handling this compound, particularly in powdered form, a comprehensive PPE strategy is crucial. This includes protection for the skin, eyes, and respiratory system.
Hand Protection: Chemotherapy-Rated Gloves
Standard laboratory gloves may not offer sufficient protection against hazardous drugs like this compound. It is imperative to use gloves that have been tested for resistance to permeation by chemotherapy agents.
Recommended Action:
-
Select Chemotherapy-Rated Gloves: Utilize nitrile or neoprene gloves that are compliant with the ASTM D6978-05 standard.[6][7][8][9][10] This standard is specifically designed to assess the resistance of medical gloves to permeation by chemotherapy drugs and is 100 times more sensitive than the general chemical resistance standard (EN 16523-1).[7]
-
Double Gloving: For tasks with a higher risk of exposure, such as compounding or cleaning spills, wearing two pairs of chemotherapy-rated gloves is recommended.[11]
-
Regular Glove Changes: Gloves should be changed every 30 minutes or immediately if they are torn, punctured, or known to have been contaminated.[11]
Respiratory Protection: Preventing Inhalation of Particulates
This compound in powdered form poses a significant inhalation risk. Engineering controls, such as working within a certified biological safety cabinet or a powder containment hood, are the primary means of controlling airborne particles. When these are not sufficient or during high-risk procedures like spill cleanup, respiratory protection is mandatory.
Quantitative Data Summary for Respiratory Protection:
| Task/Situation | Minimum Recommended Respirator | Higher Level Protection (Recommended for Spills/Aerosol Generation) |
| Handling intact tablets | Not typically required if no dust is generated. | N/A |
| Weighing/compounding powder | NIOSH-approved N95 respirator | Powered Air-Purifying Respirator (PAPR) with HEPA filters |
| Cleaning small spills (<5 mL) | NIOSH-approved N95 respirator | Full-face respirator with P100 cartridges or a PAPR |
| Cleaning large spills (>5 mL) | Full-face respirator with P100 cartridges or a PAPR | Powered Air-Purifying Respirator (PAPR) with HEPA filters |
Note: As there is no established Occupational Exposure Limit (OEL) for this compound from major regulatory bodies, a conservative approach to respiratory protection is advised.
Eye and Body Protection
-
Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes or airborne particles.[12]
-
Body Protection: A disposable gown made of a low-permeability fabric should be worn. Gowns should be solid in the front, have long sleeves with tight-fitting cuffs, and close in the back.[11]
Operational Plan: From Donning to Disposal
A systematic approach to the use and disposal of PPE is critical to prevent cross-contamination and exposure.
Donning and Doffing Procedures
Proper technique in putting on (donning) and taking off (doffing) PPE is essential to avoid contaminating yourself and the surrounding environment.
Donning Sequence:
-
Perform hand hygiene.
-
Put on a gown.
-
Put on a respirator or mask.
-
Put on eye protection.
-
Put on gloves (the first pair if double gloving, with the cuff of the gown tucked in).
-
Put on the second pair of gloves (if applicable), covering the cuff of the first pair.
Doffing Sequence:
-
Remove the outer pair of gloves (if applicable).
-
Remove the gown, rolling it inside out.
-
Perform hand hygiene.
-
Remove eye protection, handling it by the sides.
-
Remove the respirator or mask from behind, avoiding touching the front.
-
Remove the inner pair of gloves.
-
Perform thorough hand hygiene with soap and water.
Disposal Plan for Contaminated PPE
All PPE worn when handling this compound is considered contaminated and must be disposed of as hazardous waste.[11][13]
Step-by-Step Disposal Protocol:
-
Segregation: All this compound-contaminated PPE (gloves, gowns, masks, etc.) must be segregated from regular laboratory trash.
-
Designated Containers: Place all contaminated items into a designated, leak-proof, and puncture-resistant hazardous waste container.[14] These containers should be clearly labeled as "Hazardous Drug Waste" or "Chemotherapy Waste."[15]
-
Sealing: Once the container is full, it should be securely sealed to prevent any leakage.
-
Final Disposal: The sealed container must be disposed of through a licensed medical waste incinerator in accordance with federal, state, and local regulations.[13]
Visual Workflow for PPE Management
The following diagram illustrates the logical workflow for the selection, use, and disposal of personal protective equipment when handling this compound.
Caption: Workflow for this compound PPE Management.
References
- 1. NIOSH List of Hazardous Drugs in Healthcare Settings, 2024| NIOSH | CDC [cdc.gov]
- 2. assets-global.website-files.com [assets-global.website-files.com]
- 3. NIOSH List of Hazardous Drugs in Healthcare Settings • GIT-SECURITY.com is the target group portal for all security professionals and decision-makers [git-sicherheit.de]
- 4. va.gov [va.gov]
- 5. cdc.gov [cdc.gov]
- 6. Resistance of gloves to permeation by chemotherapy drugs [satra.com]
- 7. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 8. spinadental.com [spinadental.com]
- 9. bccancer.bc.ca [bccancer.bc.ca]
- 10. ASTM D6978 — How to Choose Chemotherapy-Resistant Gloves for Maximum Safety | mocare health co., ltd. [mocarehealth.com]
- 11. hawaiipacifichealth.org [hawaiipacifichealth.org]
- 12. cmppharma.com [cmppharma.com]
- 13. epcc.edu [epcc.edu]
- 14. pogo.ca [pogo.ca]
- 15. utoledo.edu [utoledo.edu]
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